N-Hexanoylsphingosylphosphorylcholine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H59N2O6P |
|---|---|
Molecular Weight |
562.8 g/mol |
IUPAC Name |
[(E)-2-(hexanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C29H59N2O6P/c1-6-8-10-11-12-13-14-15-16-17-18-19-21-22-28(32)27(30-29(33)23-20-9-7-2)26-37-38(34,35)36-25-24-31(3,4)5/h21-22,27-28,32H,6-20,23-26H2,1-5H3,(H-,30,33,34,35)/b22-21+ |
InChI Key |
AHZZHULAOVWYNO-QURGRASLSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/C(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCC)O |
Origin of Product |
United States |
Foundational & Exploratory
N-Hexanoylsphingosylphosphorylcholine: A Technical Guide to its Biological Function and Experimental Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Hexanoylsphingosylphosphorylcholine, a short-chain analog of sphingomyelin, serves as a critical tool in the study of lipid metabolism and cell signaling. Its unique physicochemical properties facilitate its use in experimental systems to probe the complex roles of sphingolipids in cellular processes, including apoptosis and inflammation. This technical guide provides a comprehensive overview of the biological context of this compound, details its experimental applications, and presents relevant quantitative data and methodologies for its use in research.
Introduction: The Sphingolipid Landscape
Sphingolipids are a class of lipids characterized by a sphingoid base backbone. They are integral components of eukaryotic cell membranes and play crucial roles in signal transduction and cell recognition.[1] Sphingomyelin (SM), a major subclass of sphingolipids, is particularly abundant in the myelin sheath of nerve cells.[1] The metabolism of sphingomyelin is a critical cellular process, yielding bioactive molecules such as ceramide and sphingosine-1-phosphate (S1P), which are key players in various signaling pathways that regulate cell fate.[2]
This compound (C6-SM) is a synthetic, short-chain sphingomyelin analog. The hexanoyl (C6) acyl chain imparts greater water solubility compared to its long-chain natural counterparts, making it a valuable tool for in vitro and cell-based assays.[3] This allows researchers to bypass the challenges of delivering long-chain, hydrophobic lipids to cells and to study the kinetics and pathways of sphingolipid metabolism with greater precision.[3]
Core Biological Functions of Related Sphingolipids
While specific biological functions of this compound as an independent signaling molecule are not extensively documented, its biological relevance is understood through the lens of its parent molecule, sphingomyelin, and its metabolic derivative, sphingosylphosphorylcholine (SPC).
Role in Apoptosis
Sphingomyelin hydrolysis to ceramide is a well-established step in the induction of apoptosis, or programmed cell death.[1] Ceramide acts as a second messenger in apoptotic signaling cascades.[1] Furthermore, sphingosylphosphorylcholine (SPC) has been shown to induce mitochondria-mediated apoptosis in neuronal cells.[4] This process involves the release of cytochrome c from the mitochondria and the subsequent activation of caspase-3.[4]
Involvement in Inflammation
The role of sphingolipids in inflammation is complex, with different metabolites exhibiting both pro- and anti-inflammatory properties. Sphingosylphosphorylcholine has been demonstrated to act in an anti-inflammatory manner in renal mesangial cells by reducing the production of prostaglandin E2.[5] Conversely, in human keratinocytes, SPC can act as a pro-inflammatory mediator by inducing the expression of intercellular adhesion molecule-1 (ICAM-1).[6]
Regulation of Autophagy and Cell Migration
SPC has been found to inhibit apoptosis and induce autophagy in vascular endothelial cells, a process that may be mediated by integrin β4.[7] Additionally, SPC can regulate the architecture of the keratin network in cancer cells, increasing their elasticity and potentially facilitating their migration through tissue, a critical step in metastasis.[8]
Quantitative Data
Quantitative analysis of sphingolipids is crucial for understanding their roles in cellular processes. The following table summarizes key quantitative data related to sphingomyelin and the experimental use of its analogs.
| Parameter | Molecule/System | Value | Reference |
| Cellular Concentration | Sphingomyelin in 3T3-L1 cells | 60.10 ± 0.24 pmol/μg protein | [9] |
| Sphingomyelin in rat aortic smooth muscle cells | 62.69 ± 0.08 pmol/μg protein | [9] | |
| Sphingomyelin in HT-29 cells | 58.38 ± 0.37 pmol/μg protein | [9] | |
| Tissue Concentration | Sphingomyelin in mouse brain | 55.60 ± 0.43 pmol/μg protein | [9] |
| Sphingomyelin in mouse kidney | 43.75 ± 0.21 pmol/μg protein | [9] | |
| Sphingomyelin in mouse liver | 22.26 ± 0.14 pmol/μg protein | [9] | |
| Plasma Concentration | Sphingomyelin in mouse plasma | 407.40 ± 0.31 μM | [9] |
| Enzyme Kinetics | Acetylcholinesterase inhibition by SPC (Km) | Increased in the presence of SPC | |
| Acetylcholinesterase inhibition by SPC (Vmax) | Decreased in the presence of SPC | ||
| Receptor Binding | SPC binding to OGR1 (Kd) | 33.3 nM | [10] |
Experimental Protocols
This compound and its fluorescently labeled precursor, NBD-C6-ceramide, are widely used in experimental biology. Below are detailed methodologies for their application.
Preparation of Liposomes with this compound
Liposomes are vesicular structures composed of a lipid bilayer and are commonly used to deliver lipids to cells.
Materials:
-
This compound
-
Other desired lipids (e.g., phosphatidylcholine, cholesterol)
-
Chloroform or a chloroform:methanol mixture
-
Rotary evaporator
-
Aqueous buffer (e.g., PBS)
-
Sonication or extrusion equipment
Protocol:
-
Lipid Film Formation:
-
Dissolve this compound and other lipids in chloroform or a chloroform:methanol mixture in a round-bottom flask to ensure a homogenous mixture.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under a vacuum for several hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding an aqueous buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
Agitate the flask to facilitate the formation of multilamellar vesicles (MLVs).
-
-
Sizing:
-
To obtain unilamellar vesicles of a defined size, sonicate the MLV suspension or subject it to extrusion through polycarbonate membranes with a specific pore size.
-
Assay of Sphingomyelin Synthase Activity using NBD-C6-Ceramide
This protocol describes the use of a fluorescent precursor to measure the activity of sphingomyelin synthase, the enzyme that produces sphingomyelin from ceramide.
Materials:
-
NBD-C6-ceramide
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Cultured cells of interest
-
HPLC system with a fluorescence detector
Protocol:
-
Preparation of NBD-C6-Ceramide/BSA Complex:
-
Dry down a solution of NBD-C6-ceramide under nitrogen gas.
-
Resuspend the dried lipid in ethanol.
-
Add the ethanolic solution to a solution of fatty acid-free BSA in PBS and vortex to form a complex.
-
-
Cell Labeling:
-
Culture cells to the desired confluency in appropriate culture dishes.
-
Add the NBD-C6-ceramide/BSA complex to the cell culture medium to the desired final concentration (e.g., 0-20 µM).
-
Incubate the cells for a specified time (e.g., 1 hour) at 37°C in the dark.
-
-
Lipid Extraction and Analysis:
-
After incubation, wash the cells with PBS and extract the lipids using an appropriate solvent system (e.g., chloroform:methanol).
-
Analyze the extracted lipids by HPLC with fluorescence detection to quantify the conversion of NBD-C6-ceramide to NBD-C6-sphingomyelin.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involving sphingolipids and a typical experimental workflow for studying sphingolipid metabolism.
Caption: Sphingomyelin metabolism and its role in cell signaling.
Caption: Workflow for assaying sphingomyelin synthase activity.
Conclusion
This compound is an indispensable tool for researchers investigating the multifaceted roles of sphingolipids in cellular biology. While its intrinsic biological activities are still under investigation, its utility in delineating the pathways of sphingolipid metabolism and signaling is well-established. The methodologies and data presented in this guide provide a solid foundation for the design and execution of experiments aimed at further unraveling the complexities of sphingolipid function in health and disease, with potential implications for the development of novel therapeutic strategies.
References
- 1. Quantitative analysis of sphingomyelin by high-performance liquid chromatography after enzymatic hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.neliti.com [media.neliti.com]
- 4. biotium.com [biotium.com]
- 5. Application of enantiomeric 2-sn-phosphatidylcholines in interfacial enzyme kinetics of lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular discrimination between two conformations of sphingomyelin in plasma membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Analysis of Sphingomyelin by High-Performance Liquid Chromatography after Enzymatic Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
N-Hexanoylsphingosylphosphorylcholine: A Deep Dive into its Cellular Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-Hexanoylsphingosylphosphorylcholine, a synthetic, cell-permeable analog of ceramide, has emerged as a potent modulator of critical cellular signaling pathways. Commonly known as C6-ceramide, this lipid second messenger plays a pivotal role in inducing apoptosis, cell cycle arrest, and autophagy, particularly in cancer cells. Its ability to mimic endogenous ceramide allows for the targeted investigation and potential therapeutic exploitation of ceramide-mediated cellular responses. This technical guide provides a comprehensive overview of the core signaling pathways influenced by this compound, detailed experimental methodologies for its study, and a quantitative analysis of its effects.
Core Signaling Pathways of this compound
This compound exerts its profound cellular effects by modulating a complex network of signaling cascades. The primary mechanisms involve the activation of protein phosphatases, inhibition of key survival kinases, and the subsequent triggering of programmed cell death and cell cycle arrest.
Apoptosis Induction
C6-ceramide is a well-established pro-apoptotic agent that can initiate both the intrinsic and extrinsic pathways of apoptosis. In the intrinsic, or mitochondrial, pathway, C6-ceramide can directly act on mitochondria, leading to the release of cytochrome c. This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to PARP cleavage and the dismantling of the cell. The extrinsic pathway can be influenced by C6-ceramide through its interaction with death receptors, leading to the activation of caspase-8.
Activation of Protein Phosphatases
A crucial mechanism of C6-ceramide action is the activation of serine/threonine protein phosphatases, particularly Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A).[1] These phosphatases act as tumor suppressors by dephosphorylating and thereby inactivating key pro-survival proteins.
Inhibition of Pro-Survival Kinases
By activating protein phosphatases, C6-ceramide indirectly leads to the inhibition of critical pro-survival signaling pathways, most notably the PI3K/Akt/mTOR cascade. Akt, a central node in cell survival signaling, is dephosphorylated and inactivated, leading to the downstream inhibition of mTOR and a subsequent decrease in protein synthesis and cell proliferation. Furthermore, C6-ceramide has been shown to directly or indirectly inhibit Protein Kinase C (PKC), another key regulator of cell growth and survival.[2][3][4][5]
Cell Cycle Arrest
This compound can induce cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[6] This is often mediated by the modulation of key cell cycle regulatory proteins.
Quantitative Data on the Effects of this compound
The biological activity of C6-ceramide is dose- and cell-type-dependent. The following tables summarize key quantitative data from various studies.
Table 1: IC50 Values of C6-Ceramide in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| C6 | Glioma | 4.33 ± 1.04 | 24 | [7] |
| MyLa | Cutaneous T-cell Lymphoma | ~20 | 24 | [8] |
| HuT78 | Cutaneous T-cell Lymphoma | ~25 | 24 | [8] |
| Molt-4 | Leukemia | ~15 (for PKCα inhibition) | 13 | [2] |
Table 2: Effects of C6-Ceramide on Cell Viability and Apoptosis
| Cell Line | Concentration (µM) | Effect | Measurement | Reference |
| MyLa | 25 | 67.3% reduction in cell viability | MTS Assay | [8] |
| HuT78 | 25 | 56.2% reduction in cell viability | MTS Assay | [8] |
| HaCaT (non-cancerous) | 25 | 37.5% reduction in cell viability | MTS Assay | [8] |
| K562 | 25 | Time-dependent increase in apoptosis | Flow Cytometry | [9] |
| MCF-7 | 12.5 - 25 | Inhibition of cell viability | Not specified | [10] |
Table 3: Effects of C6-Ceramide on Protein Kinase and Phosphatase Activity
| Target Protein | Cell Line | Concentration (µM) | Effect | Reference |
| PKCα | Molt-4 | 5 - 15 | Concentration-dependent inhibition | [2] |
| PP1 | L6 Myotubes | 20 | Activation | [1] |
| Akt | C2C12 Myotubes | Not specified | Decreased insulin-stimulated phosphorylation | |
| mTOR | CaOV3 and L3.6 | Combination with TSA | Large inhibition of activation | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of this compound's effects. Below are representative protocols for key experiments.
Protocol 1: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining and Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound (C6-ceramide) stock solution (in DMSO or ethanol)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with various concentrations of C6-ceramide and a vehicle control for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding well.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only controls for proper compensation and gating.
Protocol 2: Protein Phosphatase Activity Assay
This colorimetric assay measures the activity of protein phosphatases in cell lysates.
Materials:
-
C6-ceramide treated and control cell lysates
-
Phosphatase Assay Kit (e.g., pNPP-based or Malachite Green-based)
-
Microplate reader
Procedure:
-
Cell Lysate Preparation: Treat cells with C6-ceramide as described previously. Lyse cells in a suitable buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add a specific amount of cell lysate to each well. Include a phosphate standard curve and a blank (no lysate).
-
Reaction Initiation: Add the phosphatase substrate (e.g., p-nitrophenyl phosphate - pNPP) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution provided in the kit.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the phosphatase activity based on the standard curve and normalize to the protein concentration of the lysate. To distinguish between PP1 and PP2A activity, specific inhibitors like okadaic acid can be used at different concentrations.[1]
Protocol 3: In Vitro Protein Kinase C (PKC) Activity Assay
This protocol measures the activity of PKC in immunoprecipitated samples.
Materials:
-
Anti-PKC antibody
-
Protein A/G-agarose beads
-
C6-ceramide treated and control cell lysates
-
Kinase assay buffer
-
ATP (including γ-³²P-ATP)
-
PKC substrate (e.g., histone H1)
-
Scintillation counter
Procedure:
-
Immunoprecipitation: Incubate cell lysates with an anti-PKC antibody overnight at 4°C. Add Protein A/G-agarose beads and incubate for another 1-2 hours.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer and then with kinase assay buffer.
-
Kinase Reaction: Resuspend the beads in kinase assay buffer containing the PKC substrate and γ-³²P-ATP. Incubate at 30°C for a specified time (e.g., 10-20 minutes).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analysis: Separate the proteins by SDS-PAGE and visualize the phosphorylated substrate by autoradiography. Quantify the band intensity to determine PKC activity.
Protocol 4: Western Blot Analysis of Signaling Proteins
This protocol is used to detect changes in the expression and phosphorylation status of key signaling proteins.
Materials:
-
C6-ceramide treated and control cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. Quantify band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This compound is a powerful tool for dissecting the intricate signaling pathways governed by ceramides. Its ability to induce apoptosis, cell cycle arrest, and modulate key kinase and phosphatase activities makes it a molecule of significant interest for both basic research and therapeutic development, particularly in the context of oncology. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the multifaceted roles of this important signaling lipid. Further investigation into the nuanced, context-dependent effects of C6-ceramide will undoubtedly continue to illuminate fundamental cellular processes and may pave the way for novel therapeutic strategies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Ceramide inactivates cellular protein kinase Calpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ceramide-induced inhibition of Akt is mediated through protein kinase Czeta: implications for growth arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms involved in exogenous C2- and C6-ceramide-induced cancer cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. C6 Ceramide (d18:1/6:0) as a Novel Treatment of Cutaneous T Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Coupling in vitro and in vivo paradigm reveals a dose dependent inhibition of angiogenesis followed by initiation of autophagy by C6-ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. C6-ceramide synergistically potentiates the anti-tumor effects of histone deacetylase inhibitors via AKT dephosphorylation and α-tubulin hyperacetylation both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Short-Chain Sphingolipids
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis of short-chain sphingolipids, a class of bioactive molecules crucial for understanding cellular signaling and developing novel therapeutics. We delve into the core methodologies for chemical, enzymatic, and chemoenzymatic synthesis, presenting detailed experimental protocols and quantitative data to facilitate reproducible research. Furthermore, this guide illustrates key signaling pathways and experimental workflows using detailed diagrams to enhance comprehension.
Introduction to Short-Chain Sphingolipids
Sphingolipids are a class of lipids characterized by a sphingoid base backbone. While long-chain sphingolipids are integral components of cellular membranes, short-chain sphingolipids, such as C6-ceramide, are cell-permeable analogs that have become invaluable tools in cell biology research.[1] Their ability to mimic endogenous ceramides allows for the investigation of signaling pathways involved in apoptosis, cell cycle arrest, and inflammation.[2][3] The synthesis of structurally well-defined short-chain sphingolipids is therefore of paramount importance for advancing our understanding of their multifaceted roles in health and disease.
Synthesis Methodologies
The synthesis of short-chain sphingolipids can be broadly categorized into chemical, enzymatic, and chemoenzymatic approaches. Each method offers distinct advantages and is suited for different research and development applications.
Chemical Synthesis
Chemical synthesis provides a versatile platform for the production of a wide array of short-chain sphingolipid analogs, including those with modified backbones or fluorescent tags.[4]
A common and effective method for the synthesis of ceramides involves the direct coupling of a sphingoid base with a short-chain fatty acid using a carbodiimide coupling agent.[5]
Experimental Protocol: Synthesis of C6-Ceramide via Carbodiimide Coupling
This protocol is adapted from the method described by Hammarström (1971).[5][6]
-
Reaction Setup:
-
Dissolve sphingosine (or another suitable long-chain base) and hexanoic acid in a mixture of dichloromethane (CH2Cl2) and acetonitrile (CH3CN).
-
Add a mixed carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to the solution.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature for 16 hours in a thermostated chamber at 40-45°C.[6]
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with 5% sodium bicarbonate (NaHCO3) solution, 1N hydrochloric acid (HCl), and 15% sodium chloride (NaCl) solution until neutral.[6]
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent in vacuo.[6]
-
Dissolve the residue in a minimal amount of ethyl acetate-benzene (1:9, v/v) and purify by chromatography on a silicic acid column.[6]
-
Elute the C6-ceramide with ethyl acetate-benzene.[6]
-
Quantitative Data for Chemical Synthesis
| Product | Method | Key Reagents | Yield | Reference |
| Ceramides | Carbodiimide Coupling | Sphingoid base, Fatty acid, Mixed carbodiimide | 60-75% | [5][6] |
| Ceramide EOP | Carbodiimide Coupling | Phytosphingosine, ω-Hydroxy stearic acid, DCC or EDC | Not specified | [7] |
Enzymatic Synthesis
Enzymatic synthesis offers high specificity and stereoselectivity, producing sphingolipids with the correct stereochemistry without the need for protecting groups.[8] Lipases and glycosyltransferases are commonly employed enzymes in this approach.
Experimental Protocol: Enzymatic Synthesis of N-Stearoyl Phytosphingosine using a Lipase
This protocol is based on a patent for the enzymatic synthesis of ceramides.[8]
-
Reaction Setup:
-
Prepare a mixture of phytosphingosine, methyl stearate, and Pseudomonas alcaligenes lipase in tetrahydrofuran (THF).
-
Add molecular sieves (4 Å) to the mixture to remove water.
-
-
Reaction Conditions:
-
Reflux the mixture at 65°C with stirring for 48 to 72 hours.
-
-
Work-up and Purification:
-
The product precipitates as a white solid and can be collected by filtration.
-
Further purification can be achieved by recrystallization.
-
Quantitative Data for Enzymatic Synthesis
| Product | Enzyme | Substrates | Conversion/Yield | Reference |
| N-Stearoyl phytosphingosine | Pseudomonas alcaligenes lipase | Phytosphingosine, Methyl stearate | 67-78% conversion | [8] |
| Psychosine | Glycosynthase mutant of Rhodococcus equi endogalactosylceramidase | α-D-galactopyranosyl fluoride, Sphingosine | Not specified | [9] |
Chemoenzymatic Synthesis
Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic methods to produce complex sphingolipids. This approach is particularly useful for the synthesis of glycosphingolipids.
A chemoenzymatic strategy can be employed for the synthesis of psychosine, a key intermediate in the study of lysosomal storage disorders.[9]
Signaling Pathways of Short-Chain Sphingolipids
Short-chain ceramides like C6-ceramide are readily taken up by cells and can be metabolized through various pathways, influencing critical cellular processes. The "sphingolipid rheostat," the balance between pro-apoptotic ceramide and pro-survival sphingosine-1-phosphate (S1P), is a central concept in sphingolipid signaling.[3]
De Novo Synthesis Pathway
The de novo synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA.[10]
Metabolism of Exogenous Short-Chain Ceramide
When cells are treated with a short-chain ceramide such as C6-ceramide, it can be metabolized to form long-chain ceramides via the sphingosine-recycling pathway.[2]
Experimental Workflows
The study of short-chain sphingolipids often involves their synthesis, purification, and subsequent application in cell-based assays. A typical workflow for the analysis of sphingolipids from biological samples is outlined below.[11]
Conclusion
The synthesis of short-chain sphingolipids is a dynamic field with continuous advancements in chemical, enzymatic, and chemoenzymatic methodologies. The protocols and data presented in this whitepaper provide a solid foundation for researchers to produce and utilize these powerful molecular probes. A thorough understanding of their synthesis and metabolism is critical for elucidating the complex roles of sphingolipids in cellular signaling and for the development of novel therapeutic strategies targeting sphingolipid pathways.
References
- 1. Yeast Sphingolipids: Recent developments in understanding biosynthesis, regulation, and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of the sphingosine-recycling pathway for ceramide generation by oxidative stress, and its role in controlling c-Myc/Max function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease - MetwareBio [metwarebio.com]
- 4. Chemical synthesis of fluorescent glycero- and sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A convenient procedure for the synthesis of ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. WO1994026919A1 - Enzymatic synthesis of ceramides and hybrid ceramides - Google Patents [patents.google.com]
- 9. Glycosynthase mediated synthesis of psychosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An overview of sphingolipid metabolism: from synthesis to breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
N-Hexanoylsphingosylphosphorylcholine in Lipid Rafts: A Technical Guide to Membrane Microdomain Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipid rafts, dynamic microdomains of the plasma membrane enriched in sphingolipids and cholesterol, are critical platforms for cellular signaling. The modulation of these domains represents a key area of interest for therapeutic intervention. N-Hexanoylsphingosylphosphorylcholine (C6-SPM), a short-chain sphingomyelin analog, serves as a valuable tool for investigating the profound impact of sphingolipid metabolism on the structural integrity and signaling capacity of lipid rafts. This technical guide explores the core principles of C6-SPM's role in lipid raft dynamics, focusing on its conversion to C6-ceramide and the subsequent effects on membrane biophysics and signal transduction. We provide an in-depth overview of key experimental protocols, quantitative data on the effects of short-chain ceramides on protein localization, and visual diagrams of the associated signaling pathways to equip researchers with the knowledge to effectively study and target these critical membrane structures.
Introduction: Lipid Rafts and the Role of Sphingolipids
Biological membranes are not homogenous fluid structures but are instead compartmentalized into functional microdomains known as lipid rafts. These platforms are enriched in cholesterol and sphingolipids, which pack together to form a liquid-ordered (Lo) phase that is distinct from the surrounding liquid-disordered (Ld) bulk membrane.[1][2] This unique biophysical environment allows lipid rafts to concentrate or exclude specific proteins, thereby functioning as central hubs for a variety of cellular processes, including signal transduction, protein trafficking, and viral entry.[1][3]
Sphingolipids, particularly sphingomyelin (SM), are cornerstone components of lipid rafts.[4] The metabolism of sphingomyelin is a critical regulatory mechanism for raft-mediated signaling. A key enzymatic reaction in this process is the hydrolysis of sphingomyelin by sphingomyelinases (SMases) to produce ceramide.[3] Ceramide is not merely a structural lipid; it is a potent second messenger that can dramatically alter the biophysical properties of the membrane.[5][6] It has the ability to induce the coalescence of small, highly dynamic nanometer-sized rafts into larger, more stable, micron-sized signaling platforms.[1][7] This reorganization is essential for the amplification of signals, such as the clustering of death receptors like Fas (CD95) to initiate apoptosis.[7]
Due to the difficulty in delivering long-chain sphingolipids into cells, water-soluble, short-chain analogs like this compound (C6-SPM) and its metabolic product, C6-ceramide, are widely used as experimental tools.[8] It is important to note that exogenously supplied C6-SPM can be rapidly hydrolyzed by neutral sphingomyelinase at the plasma membrane to generate C6-ceramide.[9] Therefore, many of the observed cellular effects are attributable to the resulting ceramide.
C6-Ceramide Induced Reorganization of Lipid Rafts and Protein Recruitment
The generation of C6-ceramide within lipid rafts triggers a significant change in membrane organization. Unlike the endogenous long-chain ceramides, short-chain ceramides like C6-ceramide can destabilize the ordered packing of lipid rafts to some extent, yet they are potent inducers of receptor clustering and signaling.[8][10] This activity is central to their function in amplifying signaling cascades. One of the most well-studied examples is the Fas/CD95 signaling pathway, which is critical for programmed cell death.
Upon stimulation of the Fas receptor, acid sphingomyelinase (aSMase) is activated, leading to the production of ceramide within lipid rafts.[11] This accumulation of ceramide facilitates the aggregation of small rafts into larger platforms, which in turn trap and cluster Fas receptors.[7][11] This clustering is a prerequisite for the recruitment of the adaptor protein FADD (Fas-Associated Death Domain) and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC) and initiating the apoptotic cascade.[11] The use of C6-ceramide in experimental systems has been shown to mimic this effect, promoting Fas clustering and sensitizing cells to apoptosis.[11]
Quantitative Data Presentation
While direct quantitative data for protein recruitment specifically by this compound is limited due to its rapid conversion to C6-ceramide, studies using exogenous short-chain ceramides provide valuable insights. The following tables summarize the observed effects on ceramide generation and subsequent signaling events.
Table 1: Effect of Fas Stimulation on Ceramide Generation in Lipid Rafts Data derived from experiments on WR/Fas-SMS1 cells, which express membrane sphingomyelin.
| Cell Line | Treatment | Ceramide Content in Raft Fraction (pmol/10⁶ cells) | Percentage Change |
| WR/Fas-SMS1 | Control (No Stimulation) | 2,955 | - |
| WR/Fas-SMS1 | Fas Cross-linking (5 min) | 4,386 | +48.4%[11] |
Table 2: Effect of Short-Chain Ceramides on Calcium Release-Activated Calcium (CRAC) Channels Data from Jurkat T-lymphocytes, demonstrating the inhibitory effect of sphingolipids on a key signaling channel.
| Compound | Concentration | Inhibition of CRAC Current |
| C6-Ceramide | 10 µM | ~55%[10] |
Signaling Pathways Modulated by C6-Ceramide in Lipid Rafts
The formation of ceramide-rich platforms is a pivotal event that initiates or modulates multiple signaling pathways. The primary mechanism involves the spatial reorganization of receptors and downstream signaling molecules.
Fas-Mediated Apoptosis Pathway
The best-characterized pathway involves Fas receptor clustering. The generation of ceramide leads to the coalescence of lipid rafts, creating large platforms where Fas receptors aggregate. This multimerization is essential for efficient DISC formation and the activation of the caspase cascade, leading to apoptosis.
Caption: C6-Ceramide-induced clustering of Fas receptors in lipid rafts.
Experimental Protocols
Studying the effects of this compound requires robust methods for the isolation and analysis of lipid rafts. The resistance of these domains to solubilization by non-ionic detergents at low temperatures is the cornerstone of the most common biochemical isolation techniques.
Protocol 1: Detergent-Resistant Membrane (DRM) Isolation by Sucrose Density Gradient Ultracentrifugation
This protocol describes a standard method to isolate lipid rafts (DRMs) from cultured cells.
Materials:
-
Cultured cells (e.g., Jurkat, HeLa)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 1% Triton X-100 in TNE buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA) with protease and phosphatase inhibitors, ice-cold.
-
Sucrose Solutions (in TNE): 80% (w/v) and 5% (w/v), ice-cold.
-
Optiprep™ Density Gradient Medium can also be used for gradient formation.
-
Ultracentrifuge tubes (e.g., 12-14 mL)
-
Ultracentrifuge with a swinging bucket rotor (e.g., SW 41 Ti)
Procedure:
-
Cell Culture and Treatment: Culture cells to ~80-90% confluency. Treat with this compound or C6-ceramide at the desired concentration and time. Prepare a control (untreated) sample in parallel.
-
Cell Harvest and Lysis: Wash cells twice with ice-cold PBS. Scrape cells and pellet by centrifugation (500 x g, 5 min, 4°C). Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer. Incubate on ice for 30-60 minutes, vortexing gently every 10 minutes.
-
Lysate Preparation: Homogenize the cell suspension by passing it through a 25-gauge needle 10 times.
-
Sucrose Gradient Preparation: In an ultracentrifuge tube, mix the 1 mL of cell lysate with 1 mL of 80% sucrose solution to create a 40% sucrose layer at the bottom.
-
Gradient Layering: Carefully overlay the 40% sucrose layer with 8 mL of 35% sucrose solution, followed by a final layer of 2 mL of 5% sucrose solution.
-
Ultracentrifugation: Place the tubes in the swinging bucket rotor and centrifuge at ~200,000 x g for 18-20 hours at 4°C.
-
Fraction Collection: After centrifugation, a faint opaque band should be visible at the 5%/35% interface. This band contains the lipid rafts. Carefully collect 1 mL fractions from the top of the gradient to the bottom.
-
Analysis: Analyze the protein content of each fraction by Western blotting using known lipid raft markers (e.g., Flotillin-1, Caveolin-1) and non-raft markers (e.g., Transferrin Receptor, Calnexin) to confirm successful isolation.[6] The protein of interest can then be probed to determine its localization within the gradient.
References
- 1. Quantitative determination of sphingomyelin - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Characterization of cholesterol-sphingomyelin domains and their dynamics in bilayer membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Changes in membrane biophysical properties induced by sphingomyelinase depend on the sphingolipid N-acyl chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sphingolipids and lipid rafts: Novel concepts and methods of analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of ceramide N-acyl chain and polar headgroup structure on the properties of ordered lipid domains (lipid rafts) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent, short-chain C6-NBD-sphingomyelin, but not C6-NBD-glucosylceramide, is subject to extensive degradation in the plasma membrane: implications for signal transduction related to cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stimulation of CD95 (Fas) blocks T lymphocyte calcium channels through sphingomyelinase and sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Unbiased quantitative proteomics of lipid rafts reveals high specificity for signaling factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sphingosine Increases the Permeability of Model and Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
N-Hexanoylsphingosylphosphorylcholine: A Comprehensive Technical Guide for Researchers
An In-depth Whitepaper on the Application of a Key Research Tool in Cellular Signaling
For researchers, scientists, and drug development professionals, N-Hexanoylsphingosylphosphorylcholine, commonly known as C6-ceramide, serves as a pivotal tool for investigating the complex roles of ceramides in cellular processes. As a cell-permeable, short-chain analog of endogenous ceramides, C6-ceramide effectively mimics the biological activities of its natural counterparts, offering a reliable method to study ceramide-mediated signaling pathways. Its increased water solubility makes it particularly amenable to in vitro studies. This technical guide provides a comprehensive overview of C6-ceramide's applications in research, with a focus on apoptosis, cell cycle arrest, and inflammation.
Core Applications and Biological Activity
This compound is extensively utilized to probe the intricate signaling networks that govern fundamental cellular responses. Its primary applications lie in the induction of apoptosis, the instigation of cell cycle arrest, and the modulation of inflammatory pathways. By introducing C6-ceramide to cell cultures, researchers can simulate the accumulation of endogenous ceramides that occurs in response to various cellular stresses, thereby elucidating the downstream molecular events.
Quantitative Data on C6-Ceramide Efficacy
The effective concentration of C6-ceramide varies depending on the cell type and the biological process under investigation. The following tables summarize key quantitative data from various studies.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hours) |
| K562 | Chronic Myelogenous Leukemia | 27.9 | Not Specified |
| C6 Glioma | Glioblastoma | Not Specified (>90% cell death) | Short-term |
| A549 | Lung Adenocarcinoma | Not Specified (IC50 determined) | 24 |
| Cutaneous T Cell Lymphoma (CTCL) lines | Cutaneous T Cell Lymphoma | Significant reduction in viability at 25 µM | 24 |
| Bel7402 | Hepatocarcinoma | Not Specified (significant inhibition at 5-60 µM) | 24 |
Table 2: Effective Concentrations of this compound for Inducing Apoptosis and Cell Cycle Arrest
| Cell Line | Process Investigated | Effective Concentration (µM) | Treatment Duration (hours) | Observed Effect |
| K562 | Apoptosis | 25 | 24, 48, 72 | Increased sub-G1 population[1] |
| K562 | Apoptosis | 50 | 72 | Positive Annexin V staining[1] |
| C6 Glioma | Apoptosis | IC50 concentration | Not Specified | Nuclear condensation and fragmentation[2] |
| HaCaT | Cell Viability | 25 | 24 | 37.5% reduction in viability[3] |
| Primary Human Keratinocytes | Cell Viability | 25 | 24 | 28.8% reduction in viability[3] |
| Bel7402 | Cell Cycle Arrest | 5, 15, 30, 60 | 24 | G1 phase arrest (36.8% to 76.2% of cells)[4] |
| HN9.10e | Cell Viability | 13 | 48 | Immediate increase in cell viability |
| 8305C | Cell Motility | 10 | 3 | Significant reduction in migratory cells[5] |
Signaling Pathways Modulated by this compound
C6-ceramide influences a multitude of signaling cascades to exert its biological effects. The following diagrams illustrate its role in key cellular pathways.
Detailed Experimental Protocols
The following section provides standardized protocols for key experiments utilizing this compound.
Cell Culture and C6-Ceramide Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Adherence and Growth: Allow cells to adhere and grow for 24-48 hours, or until they reach the desired confluency (typically 60-80%).
-
Stock Solution Preparation: Prepare a stock solution of C6-ceramide in a suitable solvent such as DMSO or ethanol.
-
Working Solution Preparation: Dilute the C6-ceramide stock solution to the desired final concentration in pre-warmed complete culture medium. It is crucial to vortex the solution thoroughly to ensure proper dispersion.
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing C6-ceramide.
-
Incubation: Incubate the cells for the experimentally determined time period (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, harvest the cells for subsequent analysis.
Apoptosis Assay: Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: After treatment with C6-ceramide, collect both adherent and floating cells. For adherent cells, use trypsin-EDTA, and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Harvesting: Collect cells as described in the apoptosis assay protocol.
-
Washing: Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 2 hours at -20°C.
-
Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
Western Blotting for Ceramide-Related Signaling Proteins
This protocol allows for the detection of specific proteins involved in C6-ceramide-induced signaling pathways.
-
Cell Lysis: After C6-ceramide treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay such as the Bradford or BCA assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and imaging system.
NF-κB Translocation Assay (Immunofluorescence)
This protocol visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
-
Cell Culture: Grow cells on sterile coverslips in a multi-well plate.
-
Treatment: Treat the cells with C6-ceramide for the desired time.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against NF-κB p65 overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging: Visualize the subcellular localization of NF-κB p65 using a fluorescence microscope.
Cytokine Production Measurement (ELISA)
This protocol quantifies the secretion of specific cytokines into the cell culture medium.
-
Sample Collection: After C6-ceramide treatment, collect the cell culture supernatant.
-
ELISA Procedure: Perform a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) according to the manufacturer's instructions for the specific cytokine of interest (e.g., TNF-α, IL-6, IL-1β).
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the cytokine concentration based on a standard curve.
Conclusion
This compound (C6-ceramide) is an invaluable research tool for dissecting the multifaceted roles of ceramides in cellular signaling. Its utility in inducing apoptosis and cell cycle arrest in cancer cells, as well as modulating inflammatory responses, provides a robust platform for mechanistic studies and preclinical drug development. The standardized protocols and quantitative data presented in this guide are intended to facilitate the effective use of C6-ceramide in advancing our understanding of ceramide biology and its implications in health and disease.
References
- 1. Macrophage-specific de Novo Synthesis of Ceramide Is Dispensable for Inflammasome-driven Inflammation and Insulin Resistance in Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C6-Ceramide Enhances Phagocytic Activity of Kupffer Cells through the Production of Endogenous Ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. C6 ceramide dramatically increases vincristine sensitivity both in vivo and in vitro, involving AMP-activated protein kinase-p53 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ceramides as Mediators of Oxidative Stress and Inflammation in Cardiometabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive lipid signaling and lipidomics in macrophage polarization: Impact on inflammation and immune regulation - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Fate of N-Hexanoylsphingosylphosphorylcholine: A Technical Guide to its Metabolism and Signaling Roles
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hexanoylsphingosylphosphorylcholine (C6-SM) is a short-chain synthetic analog of sphingomyelin, a crucial component of eukaryotic cell membranes. Its shorter acyl chain allows for easier delivery to cells and facilitates the study of sphingomyelin metabolism and its downstream signaling effects. Understanding the intricate pathways by which C6-SM is processed within the cell is paramount for elucidating the roles of sphingolipids in cellular processes ranging from proliferation and differentiation to apoptosis. This technical guide provides a comprehensive overview of the metabolism of C6-SM, detailing the enzymatic processes, resultant metabolites, and the key signaling cascades it influences. The guide includes structured quantitative data, detailed experimental protocols, and visual diagrams of the core pathways to serve as a valuable resource for researchers in the field of sphingolipid biology and drug development.
Core Metabolism of this compound
The metabolism of this compound primarily begins with the hydrolytic cleavage of its phosphocholine headgroup, a reaction catalyzed by sphingomyelinases (SMases). This enzymatic action yields N-hexanoylsphingosine, more commonly known as C6-ceramide, and phosphorylcholine. C6-ceramide is a bioactive lipid that serves as a central hub for further metabolic conversions and as a second messenger in various signaling pathways.
There are several types of sphingomyelinases, distinguished by their optimal pH and subcellular location. Acid sphingomyelinases (aSMases) are predominantly found in lysosomes, while neutral sphingomyelinases (nSMases) are located in various cellular compartments, including the plasma membrane, Golgi apparatus, and endoplasmic reticulum.[1] The activity of these enzymes on C6-SM is a critical determinant of the rate and location of C6-ceramide generation.
Once formed, C6-ceramide can undergo several metabolic fates:
-
Deacylation: Ceramidases can hydrolyze the amide bond of C6-ceramide to release sphingosine and a hexanoic acid molecule. Sphingosine can then be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P), another potent signaling lipid.
-
Glycosylation: In the Golgi apparatus, C6-ceramide can be glycosylated by glucosylceramide synthase or galactosylceramide synthase to form C6-glucosylceramide or C6-galactosylceramide, respectively. These can be further elongated to form more complex glycosphingolipids.
-
Phosphorylation: Ceramide kinases can phosphorylate C6-ceramide at the 1-hydroxyl position to generate C6-ceramide-1-phosphate.
-
Re-acylation/Elongation: While less common for short-chain ceramides, there is evidence that they can be incorporated into pathways leading to the formation of long-chain ceramides.[2]
The balance between these metabolic pathways is tightly regulated and determines the cellular concentration of various bioactive sphingolipids, thereby influencing cell fate.
Metabolic Pathway of this compound
Quantitative Analysis of C6-NBD-Sphingomyelin Metabolism
| Time (minutes) | C6-NBD-SM Remaining (%) | C6-NBD-Ceramide Produced (%) |
| 0 | 100 | 0 |
| 15 | 65 | 35 |
| 30 | 45 | 55 |
| 60 | 25 | 75 |
Note: Data is illustrative and based on findings from studies on fluorescently labeled sphingomyelin analogs. The exact kinetics can vary depending on the cell type, experimental conditions, and the specific sphingomyelinase involved.
Signaling Pathways Influenced by this compound Metabolism
The generation of C6-ceramide from C6-SM is a critical event that initiates a cascade of downstream signaling events. C6-ceramide has been implicated in the regulation of several key cellular processes, most notably apoptosis and the modulation of protein kinase signaling.
Ceramide-Mediated Apoptosis
Exogenously added C6-ceramide has been shown to induce apoptosis in various cell lines.[4] One of the key pathways involves the activation of the c-Jun N-terminal kinase (JNK) signaling cascade. C6-ceramide can lead to the activation of Caspase-8, an initiator caspase in the extrinsic apoptosis pathway. Activated Caspase-8 can then cleave and activate downstream effector caspases, such as Caspase-3, leading to the execution of apoptosis. Furthermore, C6-ceramide-induced JNK activation can lead to the phosphorylation and subsequent degradation of the anti-apoptotic protein Mcl-1, further promoting cell death.[4]
C6-Ceramide Induced Apoptosis Pathway
Regulation of Protein Kinase C (PKC) and Akt Signaling
C6-ceramide can also modulate cell survival and proliferation pathways, often by antagonizing pro-survival signals. One important target is the serine/threonine kinase Akt (also known as Protein Kinase B). C6-ceramide has been shown to inhibit the phosphorylation and activation of Akt. This inhibition is mediated, at least in part, through the activation of Protein Kinase C zeta (PKCζ). Activated PKCζ can directly interact with and inhibit Akt.
Furthermore, C6-ceramide can influence the mTORC1/S6K signaling pathway, which is a key regulator of cell growth and proliferation. By activating this pathway, C6-ceramide can lead to the phosphorylation of Insulin Receptor Substrate 1 (IRS-1) on inhibitory serine residues, which in turn dampens the upstream signaling that leads to Akt activation.
C6-Ceramide Regulation of Akt Signaling
Experimental Protocols
In Vitro Sphingomyelinase Assay using C6-Sphingomyelin
This protocol describes a method to measure the activity of sphingomyelinase (both acidic and neutral) using C6-SM as a substrate. The production of C6-ceramide or phosphorylcholine is quantified.
Materials:
-
This compound (C6-SM)
-
Purified or recombinant sphingomyelinase (acid or neutral) or cell lysate
-
Assay Buffer (for aSMase: 50 mM sodium acetate, pH 5.0, 0.1% Triton X-100; for nSMase: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1% Triton X-100)
-
Enzyme-coupled colorimetric or fluorometric detection kit for choline (e.g., Amplex Red Choline/Acetylcholine Assay Kit)
-
Microplate reader
Procedure:
-
Prepare a stock solution of C6-SM in an appropriate solvent (e.g., ethanol) and then dilute it in the assay buffer to the desired final concentration (e.g., 100 µM).
-
In a 96-well plate, add 50 µL of the C6-SM substrate solution to each well.
-
Add 20 µL of the enzyme solution (purified enzyme or cell lysate) to the wells to initiate the reaction. For a negative control, add buffer without the enzyme.
-
Incubate the plate at 37°C for a desired period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution or by heat inactivation, as recommended by the detection kit manufacturer.
-
Quantify the amount of phosphorylcholine produced using an enzyme-coupled assay. This typically involves the conversion of choline to a detectable product by choline oxidase and a subsequent reaction.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the sphingomyelinase activity based on a standard curve generated with known concentrations of choline.
Analysis of C6-Sphingomyelin Metabolism by HPLC-Mass Spectrometry
This protocol outlines a method for the quantitative analysis of C6-SM and its metabolites (e.g., C6-ceramide) in cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cultured cells treated with C6-SM
-
Lipid extraction solvents (e.g., chloroform, methanol, water)
-
Internal standards (e.g., C17-sphingomyelin, C17-ceramide)
-
HPLC system with a C18 reverse-phase column
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere. Treat the cells with a known concentration of C6-SM for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Lipid Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Scrape the cells into a glass tube and add a mixture of chloroform:methanol (1:2, v/v) containing the internal standards.
-
Vortex the mixture thoroughly.
-
Add chloroform and water to induce phase separation.
-
Centrifuge to separate the phases and collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).
-
Inject an aliquot of the sample onto the HPLC-MS/MS system.
-
Separate the lipids using a C18 column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid).
-
Detect and quantify C6-SM, C6-ceramide, and the internal standards using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for each lipid should be used.
-
-
Data Analysis:
-
Generate standard curves for C6-SM and C6-ceramide using known concentrations of the pure compounds.
-
Quantify the amount of each lipid in the cell extracts by normalizing the peak areas to the corresponding internal standard and using the standard curves.
-
Experimental Workflow for LC-MS/MS Analysis
Conclusion
This compound serves as an invaluable tool for investigating the complex world of sphingolipid metabolism and signaling. Its conversion to C6-ceramide by sphingomyelinases unleashes a potent bioactive lipid that can orchestrate a variety of cellular responses, from apoptosis to the modulation of critical protein kinase cascades. The methodologies and data presented in this technical guide provide a solid foundation for researchers to design and execute experiments aimed at further unraveling the multifaceted roles of sphingolipids in health and disease, ultimately paving the way for the development of novel therapeutic strategies targeting these pathways.
References
- 1. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 2. Fluorescent, short-chain C6-NBD-sphingomyelin, but not C6-NBD-glucosylceramide, is subject to extensive degradation in the plasma membrane: implications for signal transduction related to cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative determination of sphingomyelin - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Plasma Membrane Sphingomyelin Hydrolysis Increases Hippocampal Neuron Excitability by a Sphingosine-1-Phosphate Mediated Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
role of N-Hexanoylsphingosylphosphorylcholine in apoptosis
An In-depth Technical Guide on the Role of N-Hexanoylsphingosylphosphorylcholine in Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, a synthetic, short-chain analogue of sphingomyelin, is a crucial tool in the study of programmed cell death, or apoptosis. As a cell-permeable compound, it serves as a precursor to N-hexanoylsphingosine (C6-ceramide), a bioactive lipid second messenger that plays a pivotal role in initiating and executing apoptotic signaling cascades.[1][2] The dysregulation of ceramide metabolism is implicated in the evasion of apoptosis by cancer cells, making the targeted delivery and generation of short-chain ceramides a promising therapeutic strategy.[3]
This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound, primarily through its conversion to C6-ceramide, induces apoptosis. It details the core signaling pathways, presents quantitative data from key studies, outlines experimental protocols for investigation, and visualizes complex interactions through signaling and workflow diagrams.
Core Mechanisms of Action
Exogenously administered this compound is readily metabolized within the cell, leading to an accumulation of its active form, C6-ceramide. This accumulation acts as a critical stress signal that converges on multiple pro-apoptotic pathways. The central role of ceramide is to act as a lipid second messenger that can directly influence mitochondrial integrity and activate a cascade of proteins responsible for dismantling the cell.[1][4] The pro-apoptotic effects of ceramide are multifaceted, involving the modulation of key protein kinases, phosphatases, and the Bcl-2 family of proteins that govern mitochondrial-mediated apoptosis.[2][4]
Signaling Pathways in Ceramide-Induced Apoptosis
The elevation of intracellular C6-ceramide levels triggers apoptosis primarily through the intrinsic (mitochondrial) pathway, with significant crosstalk with the extrinsic (death receptor) and lysosomal pathways.
The Intrinsic (Mitochondrial) Pathway
The mitochondrion is a central integrator of apoptotic signals, and C6-ceramide directly targets this organelle to initiate cell death.[1]
-
Bcl-2 Family Regulation: The process is tightly controlled by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[5][6] Ceramide accumulation shifts this balance in favor of apoptosis by promoting the translocation of Bax from the cytosol to the mitochondrial outer membrane.[7][8]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Bax oligomerizes at the mitochondrial membrane, forming pores that lead to MOMP.[6][9] This is considered the "point of no return" in the apoptotic process.[10]
-
Release of Apoptogenic Factors: MOMP results in the release of proteins from the mitochondrial intermembrane space into the cytosol, most notably Cytochrome c and Smac/DIABLO.[11][12]
-
Apoptosome Formation and Caspase Activation: In the cytosol, Cytochrome c binds to the Apoptotic protease-activating factor-1 (Apaf-1), triggering the assembly of a large protein complex called the apoptosome.[11][13] The apoptosome recruits and activates pro-caspase-9, an initiator caspase.[14] Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and -7.[14][15]
-
Execution Phase: Caspase-3 and -7 are responsible for the systematic dismantling of the cell by cleaving a multitude of cellular substrates, including PARP, leading to the characteristic morphological changes of apoptosis like DNA fragmentation and membrane blebbing.[16]
Caption: Intrinsic apoptotic pathway initiated by C6-Ceramide.
Crosstalk with the Extrinsic and Other Pathways
While the intrinsic pathway is primary, ceramide is also implicated in other apoptotic signaling routes.
-
Extrinsic Pathway: Ceramide generation can be a downstream event following the activation of death receptors like TNF-α.[1] In some contexts, ceramide can enhance death receptor signaling, leading to the activation of the initiator caspase-8.[1][3] Activated caspase-8 can then directly activate caspase-3 or cleave the BH3-only protein Bid into tBid, which then translocates to the mitochondria to activate the intrinsic pathway, representing a key point of crosstalk.[15]
-
Protein Phosphatase Activation: Ceramide is a known activator of protein phosphatases like PP1 and PP2a.[17] These phosphatases can dephosphorylate and inactivate anti-apoptotic proteins (e.g., Akt) or activate pro-apoptotic factors, thereby sensitizing the cell to death stimuli.[2]
-
Lysosomal Pathway: In response to stimuli like TNF-α, ceramide generated by lysosomal acid sphingomyelinase can activate the protease cathepsin D, which contributes to downstream apoptotic events, including Bid truncation and mitochondrial dysfunction.[1]
Caption: Crosstalk between extrinsic and intrinsic pathways.
Quantitative Data Presentation
The cytotoxic and pro-apoptotic effects of C6-ceramide have been quantified in numerous studies across various cancer cell lines.
Table 1: Cytotoxicity of C6-Ceramide in Various Cell Lines
| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (h) | Effect on Cell Viability | Citation(s) |
| MyLa, HuT78 | Cutaneous T Cell Lymphoma | 1 - 100 | 24 | Dose-dependent decrease | [18] |
| K562 | Chronic Myeloid Leukemia | 27.90 (EC50) | Not specified | 50% reduction | [3] |
| HCT116 | Colon Carcinoma | 50 | 24 | Significant cell death | [16] |
| HN9.10e | Embryonic Hippocampal | 0.1, 13 | 48 | No significant apoptosis | [19] |
| C6 | Glioblastoma | IC50 | Not specified | >90% cell death | [3] |
Table 2: Induction of Apoptosis by C6-Ceramide
| Cell Line | Treatment | Assay | Result | Citation(s) |
| K562 | 25 µM C6-Ceramide for 24-72h | Flow Cytometry (Sub-G1) | Significant increase in apoptotic cells | [3] |
| HCT116 | 50 µM C6-Ceramide for 4-24h | Flow Cytometry (Annexin V/PI) | Time-dependent increase in apoptosis & necrosis | [16] |
| HeLa | C16:0 Ceramide (TCL) | Bax-GFP Translocation | 95% of cells showed Bax at mitochondria | [7] |
Experimental Protocols
Investigating the involves a range of standard molecular and cell biology techniques.
Quantification of Apoptosis by Flow Cytometry (Annexin V/PI Staining)
This is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21]
Principle:
-
Annexin V: Binds with high affinity to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Protocol:
-
Cell Treatment: Seed cells (e.g., HCT116) and treat with desired concentrations of C6-ceramide (e.g., 50 µM) for various time points (e.g., 4, 7, 16, 24 hours).[16] Include an untreated control.
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 10 minutes.
-
Washing: Wash cells twice with cold Phosphate-Buffered Saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry immediately. Four populations can be distinguished: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).[20]
Caption: Workflow for Annexin V/PI apoptosis assay.
Western Blotting for Caspase Activation and PARP Cleavage
This technique is used to detect the proteolytic cleavage of key apoptotic proteins, which indicates their activation or inactivation.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect proteins of interest, such as cleaved caspase-3 and cleaved PARP.
Protocol:
-
Cell Lysis: After treatment with C6-ceramide, wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them on a polyacrylamide gel by electrophoresis.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for cleaved caspase-3, total caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The appearance of cleaved forms of caspase-3 and PARP confirms apoptotic activity.[16]
Conclusion and Future Directions
This compound, acting via its metabolic product C6-ceramide, is a potent and reliable inducer of apoptosis across a wide range of cancer cell types. Its mechanism of action is centered on the activation of the intrinsic mitochondrial pathway, driven by the modulation of Bcl-2 family proteins and leading to the activation of the caspase cascade.[1][3] The extensive research on its pro-apoptotic functions underscores its potential as a template for the development of novel anti-cancer therapeutics.[18][22]
Future research should focus on elucidating the cell-type-specific responses to C6-ceramide to better understand resistance mechanisms. Furthermore, exploring the efficacy of this compound in combination with conventional chemotherapeutic agents or radiation could pave the way for more effective cancer treatment strategies. The development of advanced delivery systems, such as lipid nanoparticles, may also enhance the therapeutic index of ceramide-based drugs in a clinical setting.
References
- 1. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ceramide in the Molecular Mechanisms of Neuronal Cell Death. The Role of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sphingolipids and mitochondrial apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The secrets of the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Traceless synthesis of ceramides in living cells reveals saturation-dependent apoptotic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phytosphingosine induces apoptotic cell death via caspase 8 activation and Bax translocation in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cardiolipin and phosphatidylglycerol are not required for the in vivo action of Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Apoptotic Pathway of Cancer Cells with Phytochemicals and Plant-Based Nanomaterials [mdpi.com]
- 11. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. excli.de [excli.de]
- 14. Caspases: pharmacological manipulation of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of apoptosis in HL-60 cells induced by n-3 and n-6 polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. orbi.uliege.be [orbi.uliege.be]
- 17. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. C6 Ceramide (d18:1/6:0) as a Novel Treatment of Cutaneous T Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High Dose C6 Ceramide-Induced Response in Embryonic Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Quantification of apoptosis and necroptosis at the single cell level by a combination of Imaging Flow Cytometry with classical Annexin V/propidium iodide staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
The Impact of N-Hexanoylsphingosylphosphorylcholine on Membrane Fluidity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Hexanoylsphingosylphosphorylcholine (C6-SM) is a short-chain sphingomyelin analog that plays a crucial role in understanding the biophysical properties of cell membranes. Its unique structure, with a truncated acyl chain, significantly influences membrane fluidity, a parameter critical for numerous cellular processes, including signal transduction, membrane trafficking, and the function of membrane-associated proteins. This technical guide provides an in-depth analysis of the effects of C6-SM on membrane fluidity, presenting quantitative data from fluorescence spectroscopy, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development who are investigating the intricate relationship between lipid composition and membrane dynamics.
Introduction to this compound and Membrane Fluidity
Biological membranes are not static structures; they are dynamic, fluid mosaics of lipids and proteins. Membrane fluidity, a measure of the viscosity of the lipid bilayer, is a fundamental property that governs the lateral diffusion of membrane components and influences a host of cellular functions. The composition of the lipid bilayer, particularly the nature of the constituent phospholipid species, is a primary determinant of membrane fluidity.
Sphingomyelins, a class of sphingolipids, are major components of mammalian cell membranes and are known to associate with cholesterol to form ordered, less fluid domains known as lipid rafts. These microdomains are implicated in a variety of cellular processes, including signal transduction and protein sorting. This compound (C6-SM) is a synthetic, short-chain sphingomyelin with a six-carbon acyl chain. This short chain length dramatically alters its packing properties within the lipid bilayer compared to its long-chain natural counterparts (e.g., C16-SM or C18-SM). Understanding the impact of C6-SM on membrane fluidity provides valuable insights into the principles governing membrane organization and the role of lipid acyl chain length in modulating membrane properties.
Quantitative Analysis of this compound's Effect on Membrane Fluidity
The influence of this compound on membrane fluidity has been investigated using various biophysical techniques. Fluorescence spectroscopy, in particular, offers sensitive methods to probe the physical state of the lipid bilayer. Here, we summarize quantitative data from Laurdan Generalized Polarization (GP) studies, a widely used method to assess membrane lipid packing and fluidity.
Laurdan Generalized Polarization (GP) Data
Laurdan is a fluorescent probe that exhibits a shift in its emission spectrum depending on the polarity of its environment, which is directly related to the degree of water penetration into the lipid bilayer and thus the packing of the lipid molecules. In more ordered, gel-phase membranes, Laurdan has a blue-shifted emission, while in more fluid, liquid-crystalline phase membranes, its emission is red-shifted. The GP value is a ratiometric measure of this spectral shift and provides a quantitative measure of membrane fluidity. Higher GP values indicate a more ordered, less fluid membrane, while lower GP values correspond to a more disordered, fluid membrane.
A study by D'Angelo et al. (2013) demonstrated that C6-SM significantly alters the properties of lipid membranes compared to long-chain sphingomyelin (C16-SM). In Large Unilamellar Vesicles (LUVs) composed of DOPC (dioleoylphosphatidylcholine) and cholesterol in a 1:1 molar ratio with either C16-SM or C6-SM, the following Laurdan GP values were observed:
| Lipid Composition (LUVs) | Temperature (°C) | Laurdan GP Value (Arbitrary Units) | Implied Effect on Membrane Fluidity |
| DOPC:Cholesterol:C16-SM (1:1:1) | 20 | ~0.4 | High order (less fluid) |
| DOPC:Cholesterol:C16-SM (1:1:1) | 37 | ~0.3 | Moderate order (less fluid) |
| DOPC:Cholesterol:C6-SM (1:1:1) | 20 | ~ -0.1 | Low order (more fluid) |
| DOPC:Cholesterol:C6-SM (1:1:1) | 37 | ~ -0.2 | Very low order (highly fluid) |
Data adapted from D'Angelo et al., The EMBO Journal (2013).
These results clearly indicate that the incorporation of C6-SM into a lipid bilayer leads to a significant decrease in membrane order, or an increase in membrane fluidity, as reflected by the substantially lower Laurdan GP values. This is in stark contrast to C16-SM, which promotes the formation of a more ordered, less fluid membrane environment. The short hexanoyl chain of C6-SM disrupts the tight packing of the lipid acyl chains, thereby increasing the mobility of lipids within the bilayer.
Furthermore, the same study showed that in Giant Unilamellar Vesicles (GUVs), C16-SM promotes the formation of distinct liquid-ordered domains, whereas C6-SM prevents such phase separation, resulting in a more homogenous and fluid membrane.
Experimental Protocols
This section provides detailed methodologies for the two primary fluorescence-based assays used to measure membrane fluidity.
Laurdan Generalized Polarization (GP) Spectroscopy
This protocol outlines the steps for measuring membrane fluidity in liposomes using Laurdan.
Materials:
-
Lipids (e.g., DOPC, Cholesterol, C6-SM, C16-SM) in chloroform
-
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) stock solution (e.g., 1 mM in ethanol)
-
Hydration buffer (e.g., PBS, HEPES buffer)
-
Glass test tubes
-
Rotary evaporator or nitrogen stream
-
Water bath sonicator or extruder
-
Fluorometer with polarization capabilities
Procedure:
-
Liposome Preparation:
-
In a clean glass test tube, mix the desired lipids in chloroform to achieve the target molar ratios.
-
Add Laurdan to the lipid mixture at a molar ratio of approximately 1:500 (probe:lipid).
-
Evaporate the organic solvent under a gentle stream of nitrogen or using a rotary evaporator to form a thin lipid film on the bottom of the tube.
-
Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with the desired buffer by vortexing vigorously. This will form multilamellar vesicles (MLVs).
-
To create large unilamellar vesicles (LUVs), subject the MLV suspension to multiple freeze-thaw cycles followed by extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm). Alternatively, sonicate the MLV suspension in a water bath sonicator until the solution becomes clear.
-
-
Fluorescence Measurement:
-
Dilute the liposome suspension in the buffer to a final lipid concentration suitable for the fluorometer (typically in the micromolar range).
-
Equilibrate the sample at the desired temperature in the fluorometer's temperature-controlled cuvette holder.
-
Set the excitation wavelength to 350 nm.
-
Record the emission intensities at 440 nm (I440) and 490 nm (I490).
-
-
GP Calculation:
-
Calculate the Generalized Polarization (GP) value using the following formula: GP = (I440 - I490) / (I440 + I490)
-
DPH Fluorescence Anisotropy
This protocol describes the measurement of membrane fluidity using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH).
Materials:
-
Liposomes (prepared as described in section 3.1, without Laurdan)
-
DPH stock solution (e.g., 2 mM in tetrahydrofuran)
-
Buffer
-
Fluorometer with polarizers in the excitation and emission paths
Procedure:
-
Probe Incorporation:
-
Dilute the DPH stock solution into the buffer with vigorous stirring to create a dilute aqueous dispersion. The final concentration should be in the micromolar range.
-
Add the liposome suspension to the DPH dispersion. The final lipid-to-probe ratio should be high (e.g., >200:1) to avoid probe-probe interactions.
-
Incubate the mixture in the dark at room temperature for at least 30 minutes to allow the DPH to partition into the lipid bilayers.
-
-
Fluorescence Anisotropy Measurement:
-
Place the sample in the temperature-controlled cuvette holder of the fluorometer.
-
Set the excitation wavelength to 360 nm and the emission wavelength to 430 nm.
-
Measure the fluorescence intensities with the polarizers in four different orientations:
-
IVV (excitation vertical, emission vertical)
-
IVH (excitation vertical, emission horizontal)
-
IHV (excitation horizontal, emission vertical)
-
IHH (excitation horizontal, emission horizontal)
-
-
-
Anisotropy (r) Calculation:
-
Calculate the grating correction factor (G factor): G = IHV / IHH
-
Calculate the fluorescence anisotropy (r) using the following formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH)
Higher anisotropy values indicate restricted rotational motion of the probe and thus a more ordered, less fluid membrane.
-
Signaling Pathways and Experimental Workflows
While this compound itself is not a primary signaling molecule in the way that second messengers are, its metabolic fate is intrinsically linked to a crucial signaling pathway: the sphingomyelin-ceramide pathway.
The Sphingomyelin Cycle and Downstream Signaling
Sphingomyelin in the cell membrane can be hydrolyzed by the enzyme sphingomyelinase (SMase) to produce ceramide and phosphocholine. Ceramide is a potent bioactive lipid that acts as a second messenger in a variety of cellular processes, including apoptosis, cell cycle arrest, and inflammation. The generation of ceramide can lead to the formation of ceramide-rich platforms in the membrane, which can recruit and activate downstream signaling proteins.
The introduction of exogenous C6-SM can potentially influence this pathway. Due to its short acyl chain, C6-SM may be a more accessible substrate for certain sphingomyelinases compared to its long-chain counterparts. The resulting C6-ceramide is also biologically active and can mimic many of the effects of natural, long-chain ceramides.
Figure 1. Simplified diagram of the potential involvement of C6-SM in the sphingomyelin-ceramide signaling pathway.
Experimental Workflow for Assessing Membrane Fluidity
The following diagram illustrates a typical workflow for investigating the effect of a compound like C6-SM on the fluidity of model membranes.
Figure 2. A generalized experimental workflow for studying the effects of C6-SM on membrane fluidity.
Conclusion
This compound is a powerful tool for dissecting the relationship between lipid structure and membrane physical properties. The available quantitative data unequivocally demonstrates that the short acyl chain of C6-SM leads to a significant increase in membrane fluidity by disrupting the ordered packing of lipids. This contrasts sharply with the behavior of natural long-chain sphingomyelins, which promote membrane order. The detailed experimental protocols provided in this guide offer a practical framework for researchers to investigate these phenomena in their own systems. While C6-SM is not a direct signaling molecule, its metabolic conversion to C6-ceramide can activate downstream signaling cascades, highlighting the intricate interplay between membrane biophysics and cellular signaling. Further research is warranted to fully elucidate the specific interactions of C6-SM with membrane proteins and its potential applications in modulating membrane-associated processes for therapeutic purposes.
The Dawn of a New Signaling Paradigm: A Technical Guide to the Discovery and History of Short-Chain Sphingolipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Once relegated to the role of mere structural components of cellular membranes, sphingolipids have emerged as critical bioactive molecules at the heart of a complex signaling network that governs a myriad of cellular processes, from proliferation and differentiation to apoptosis and stress responses. The enigmatic nature of these lipids, first isolated from brain extracts in the 1870s by Johann Ludwig Thudichum, led him to name them after the mythological Sphinx.[1][2] It was not until the late 1980s and early 1990s that the sphinx's riddle began to unravel, largely through the pioneering work of researchers like Yusuf Hannun and Lina Obeid, who established ceramide as a bona fide second messenger.[3][4]
A significant breakthrough in deciphering the intricate signaling pathways of sphingolipids came with the development and utilization of synthetic, short-chain sphingolipid analogs. These cell-permeable molecules, such as N-acetyl-D-sphingosine (C2-ceramide) and N-hexanoyl-D-sphingosine (C6-ceramide), allowed researchers to bypass the complexities of endogenous sphingolipid metabolism and directly probe the downstream effects of elevated ceramide levels. This technical guide provides an in-depth exploration of the discovery and history of these invaluable research tools, detailing their physicochemical properties, the experimental protocols for their use, and the key signaling pathways they have helped to elucidate.
The Advent of Short-Chain Sphingolipids as Research Tools
The hydrophobic nature of naturally occurring long-chain ceramides made them difficult to deliver to cells in a controlled manner. To overcome this obstacle, researchers synthesized short-chain ceramide analogs that are more water-soluble and can readily cross the plasma membrane.[5] This allowed for the direct manipulation of intracellular ceramide levels, providing a powerful tool to investigate their biological functions. Seminal studies in the early 1990s demonstrated that treatment of various cell lines with C2- and C6-ceramide could induce apoptosis, cell cycle arrest, and differentiation, mimicking the effects of various cellular stresses known to elevate endogenous ceramide levels.[6][7] These early investigations solidified the role of ceramide as a pro-apoptotic lipid and paved the way for decades of research into the molecular mechanisms of sphingolipid-mediated cell death.
Quantitative Data on Short-Chain Sphingolipids
The utility of short-chain sphingolipids as research tools is intrinsically linked to their distinct physicochemical properties. The shorter acyl chains significantly alter their solubility and behavior in aqueous environments, as reflected in their critical micelle concentration (CMC).
| Short-Chain Sphingolipid | Acyl Chain Length | Critical Micelle Concentration (CMC) | Notes |
| N-acetyl-D-sphingosine (C2-Ceramide) | 2 | Not readily available in literature; expected to be high due to significant water solubility. | Often used at concentrations of 1-50 µM in cell culture.[8] |
| N-hexanoyl-D-sphingosine (C6-Ceramide) | 6 | Not readily available in literature; more hydrophobic than C2-ceramide. | Commonly used at concentrations of 10-100 µM in cell culture.[6][9] |
| NBD-Sphingosine | - | ~13 µM | Fluorescently labeled sphingosine analog.[10] |
| Sphingosylphosphorylcholine | - | 0.158 mM | A related lysosphingolipid.[11] |
The biological activity of short-chain ceramides is often assessed by their ability to induce cell death in cancer cell lines. The half-maximal inhibitory concentration (IC50) provides a quantitative measure of their cytotoxic potency.
| Cell Line | Short-Chain Ceramide | IC50 Value (µM) | Reference |
| Neutrophils | C2-Ceramide | 5 | [8] |
| Neutrophils | C6-Ceramide | 120 | [8] |
| Various Cancer Cell Lines | Compounds 1 and 2 (ceramide analogs) | 10 - 50 | [12] |
| Breast Cancer (HTB-26) | Compounds 1 and 2 (ceramide analogs) | 10 - 50 | [12] |
| Pancreatic Cancer (PC-3) | Compounds 1 and 2 (ceramide analogs) | 10 - 50 | [12] |
| Hepatocellular Carcinoma (HepG2) | Compounds 1 and 2 (ceramide analogs) | 10 - 50 | [12] |
Key Signaling Pathways Modulated by Short-Chain Sphingolipids
Short-chain ceramides have been instrumental in dissecting the downstream signaling cascades initiated by ceramide accumulation. Two of the most well-characterized pathways are the activation of protein phosphatases and the induction of the mitochondrial apoptotic pathway.
Ceramide-Activated Protein Phosphatase (CAPP) Pathway
Ceramide can directly activate protein phosphatase 2A (PP2A), leading to the dephosphorylation and inactivation of pro-survival kinases such as Akt/PKB.[13] This inhibition of survival signaling is a key mechanism by which ceramide promotes apoptosis and cell cycle arrest.
References
- 1. Effect of ceramide structure on membrane biophysical properties: the role of acyl chain length and unsaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ceramide - Wikipedia [en.wikipedia.org]
- 3. Many ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Principles of bioactive lipid signalling: lessons from sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of N-([1-14C]hexanoyl)-D-erythro-sphingolipids to assay sphingolipid metabolism [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms involved in exogenous C2- and C6-ceramide-induced cancer cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. C2-ceramide induces apoptosis in a human squamous cell carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-acetylsphingosine (C2-ceramide) inhibited neutrophil superoxide formation and calcium influx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. orbi.uliege.be [orbi.uliege.be]
- 10. researchgate.net [researchgate.net]
- 11. The critical micelle concentrations of lysophosphatidic acid and sphingosylphosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ceramide: a simple sphingolipid with unique biophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of N-Hexanoylsphingosylphosphorylcholine by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hexanoylsphingosylphosphorylcholine (C6-S1P), a short-chain derivative of sphingosylphosphorylcholine, is a bioactive sphingolipid involved in various cellular processes. Sphingolipids, as a class, are not only structural components of cell membranes but also key signaling molecules in pathways regulating cell growth, differentiation, apoptosis, and inflammation.[1][2][3] The accurate quantification of specific sphingolipid species like C6-S1P is crucial for understanding their physiological and pathological roles, and for the development of novel therapeutics targeting sphingolipid metabolism. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
This section details the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of this compound. Two alternative liquid chromatography methods are presented: Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase Liquid Chromatography (RP-LC).
Sample Preparation (from Cultured Cells)
Proper sample preparation is critical to ensure accurate and reproducible results by removing interfering substances.[4][5]
Materials:
-
Cultured cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Methanol (LC-MS grade), ice-cold
-
Chloroform (LC-MS grade)
-
Internal Standard (IS): C17-Sphingosylphosphorylcholine (d17:1 SPC) or other non-endogenous odd-chain sphingosylphosphorylcholine.
-
Cell scraper
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Aspirate the culture medium from the cell culture plate on ice.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold methanol containing the internal standard (e.g., 10 µL of a 1 µg/mL solution of C17-SPC) to each well.
-
Scrape the cells and transfer the cell suspension to a glass tube with a Teflon-lined cap.
-
Add 2 mL of chloroform.
-
Vortex vigorously for 2 minutes.
-
Add 0.8 mL of water to induce phase separation.
-
Vortex again for 2 minutes and centrifuge at 2000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase into a new glass tube.
-
Dry the organic extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography
HILIC is advantageous for achieving good peak shapes and co-elution of the analyte and internal standard, which is important for correcting matrix effects.[3]
-
Column: HILIC Silica Column (e.g., 50 x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.2% formic acid and 10 mM ammonium formate
-
Mobile Phase B: Acetonitrile with 0.2% formic acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
Time (min) % B 0.0 95 1.0 95 5.0 50 5.1 95 | 7.0 | 95 |
RP-LC offers high selectivity and robustness for sphingolipid analysis.[6]
-
Column: C18 Column (e.g., 100 x 2.1 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate
-
Mobile Phase B: Acetonitrile/Isopropanol (80:20, v/v) with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 5 µL
-
Gradient:
Time (min) % B 0.0 40 2.0 40 8.0 95 10.0 95 10.1 40 | 12.0 | 40 |
Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection. Quantification is performed using Multiple Reaction Monitoring (MRM).
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
MRM Transitions: The characteristic fragmentation of sphingosylphosphorylcholine involves the neutral loss of the phosphocholine headgroup.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (C6-S1P) | 481.3 | 184.1 | 100 | 25 |
| C17-Sphingosylphosphorylcholine (IS) | 450.3 | 184.1 | 100 | 25 |
Data Presentation
Quantitative data should be presented in a clear and structured format. Below is an example of how to tabulate the results from a hypothetical experiment comparing C6-S1P levels in control versus treated cells.
Table 1: Quantification of this compound in Cultured Cells
| Sample Group | n | This compound (pmol/mg protein) | Standard Deviation | % RSD |
| Control | 6 | 15.2 | 1.8 | 11.8 |
| Treatment X | 6 | 28.9 | 3.1 | 10.7 |
Table 2: LC-MS/MS Method Performance
| Parameter | Value |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Accuracy (% bias) | ± 15% |
| Precision (% RSD) | < 15% |
| Recovery | 85-110% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for C6-S1P quantification.
Signaling Pathway of Ceramide-1-Phosphate
This compound is a short-chain analog of Ceramide-1-Phosphate (C1P). C1P is a bioactive lipid that can act both intracellularly and extracellularly to regulate various cellular processes.[7][8][9]
Caption: Ceramide-1-Phosphate signaling pathways.
References
- 1. Overview of Sphingolipid Metabolism Pathways | BioRender Science Templates [biorender.com]
- 2. biyogok.wordpress.com [biyogok.wordpress.com]
- 3. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Ceramide and ceramide 1-phosphate in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ceramide 1-Phosphate in Cell Survival and Inflammatory Signaling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Novel signaling aspects of ceramide 1-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating Cellular Pathways: Applications and Protocols for Fluorescently Labeled N-Hexanoylsphingosylphosphorylcholine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of fluorescently labeled N-Hexanoylsphingosylphosphorylcholine (C6-NBD-sphingomyelin), a powerful tool for investigating lipid trafficking, membrane dynamics, and enzyme activity in living and fixed cells.
Introduction
This compound (C6-NBD-sphingomyelin or C6-NBD-SM) is a short-chain, fluorescent analog of sphingomyelin, a crucial component of cellular membranes. The NBD (7-nitrobenz-2-oxa-1,3-diazol-4-yl) fluorophore attached to the hexanoyl chain allows for the direct visualization and quantification of the lipid's movement and localization within cells. Its structural similarity to endogenous sphingomyelin makes it a valuable probe for studying a variety of cellular processes.
Key Applications
C6-NBD-sphingomyelin is a versatile tool with a broad range of applications in cell biology and drug development, including:
-
Monitoring Endocytosis and Membrane Recycling: Tracking the internalization of plasma membrane components and their subsequent sorting through endosomal pathways.
-
Investigating Lipid Transport and Sorting: Elucidating the mechanisms of sphingolipid transport between organelles, particularly the Golgi apparatus and the plasma membrane.
-
Assaying Sphingomyelinase Activity: Serving as a substrate for neutral and acid sphingomyelinases, allowing for the quantification of their enzymatic activity.
-
Studying Membrane Microdomains: Investigating the partitioning of sphingomyelin into specialized membrane regions, such as lipid rafts.
Application Note 1: Analysis of Endocytosis and Plasma Membrane Recycling
This protocol details the use of C6-NBD-sphingomyelin to monitor its internalization from the plasma membrane and subsequent recycling back to the cell surface. This process is fundamental to maintaining cellular homeostasis and is often dysregulated in disease.
Quantitative Data Summary
| Parameter | Cell Type | Value | Reference |
| Recycling Half-Time (Complete Round) | Chinese Hamster Ovary (CHO-K1) | ~40 minutes | [1][2][3] |
| Rapid Recycling Half-Time (from Sorting Endosome) | Chinese Hamster Ovary (CHO) | 1-2 minutes | [4] |
| Fraction of Rapidly Recycling C6-NBD-SM | Chinese Hamster Ovary (CHO) | 42-62% | [4] |
| Removable Fraction by Back-Exchange (at 7°C) | Normal Human Fibroblasts | 90.2 ± 12.0% | [5] |
| Removable Fraction by Back-Exchange (at 7°C) | Niemann-Pick Type A Fibroblasts | 90.7 ± 10.4% | [5] |
Experimental Protocol
1. Cell Preparation:
- Plate cells (e.g., CHO-K1 or human fibroblasts) on glass-bottom dishes or coverslips to a confluency of 60-80%.
- Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
2. Labeling of the Plasma Membrane:
- Prepare a 1 mM stock solution of C6-NBD-sphingomyelin in ethanol.
- Prepare small unilamellar vesicles (SUVs) containing C6-NBD-sphingomyelin and a carrier lipid like dioleoylphosphatidylcholine (DOPC) at a 2:3 molar ratio.
- Dilute the SUVs in pre-chilled serum-free medium (e.g., HMEM) to a final total lipid concentration of 25 µM.
- Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Incubate the cells with the C6-NBD-SM-containing medium for 30 minutes at 7°C to label the plasma membrane.[5]
3. Internalization:
- Wash the cells three times with ice-cold medium to remove unincorporated C6-NBD-SM.
- To initiate internalization, replace the cold medium with pre-warmed (37°C) complete medium.
- Incubate the cells at 37°C for various time points (e.g., 5, 10, 30, 60 minutes) to allow for endocytosis. Within 10-15 minutes of warming to 37°C, C6-NBD-SM is typically internalized to a perinuclear location.[1][2][3]
4. Back-Exchange (Removal of Plasma Membrane-Associated Probe):
- To specifically visualize the internalized pool of C6-NBD-SM, remove the fluorescent lipid remaining at the plasma membrane.
- Prepare a back-exchange medium consisting of serum-free medium containing 5% (w/v) fatty acid-free bovine serum albumin (BSA).
- Wash the cells once with ice-cold PBS.
- Incubate the cells with the back-exchange medium for 30 minutes at 7°C.
- Repeat the back-exchange step for a second 30-minute incubation.
5. Imaging and Analysis:
- Wash the cells three times with ice-cold PBS.
- Mount the coverslips or image the dishes using a fluorescence microscope equipped with appropriate filters for NBD (Excitation: ~460 nm, Emission: ~540 nm).
- Quantify the fluorescence intensity of intracellular structures over time using image analysis software (e.g., ImageJ) to determine the kinetics of internalization and trafficking.
Experimental Workflow
Application Note 2: Monitoring Golgi Apparatus Trafficking
C6-NBD-sphingomyelin is synthesized from its precursor, C6-NBD-ceramide, in the Golgi apparatus. This protocol describes how to use C6-NBD-ceramide to specifically label the Golgi and monitor the subsequent transport of newly synthesized C6-NBD-sphingomyelin.
Quantitative Data Summary
| Parameter | Cell Type | Value | Reference |
| Time to Appear in Golgi (C6-NBD-Ceramide) | MCF7 | 30 minutes | [6] |
| Optimal Incubation Time for Metabolism | MCF7 | 60 minutes | [6] |
| Conversion to C6-NBD-GlcCer (ATP-depleted) | CHO | ~70-75% of normal | [7] |
Experimental Protocol
1. Cell Preparation:
- Plate cells on glass-bottom dishes or coverslips as described in Application Note 1.
2. Preparation of C6-NBD-Ceramide/BSA Complex:
- Prepare a 1 mM stock solution of C6-NBD-ceramide in ethanol.
- Dry down an aliquot of the stock solution under a stream of nitrogen gas.
- Resuspend the dried lipid in ethanol and inject it into a vortexing solution of fatty acid-free BSA in PBS to create a 100 µM C6-NBD-ceramide/BSA complex.
3. Labeling and Trafficking:
- Wash the cells twice with warm (37°C) serum-free medium.
- Incubate the cells with the C6-NBD-ceramide/BSA complex (typically at a final concentration of 5 µM) in serum-free medium for 30-60 minutes at 37°C.
- During this incubation, the C6-NBD-ceramide will be transported to the Golgi apparatus and metabolized into C6-NBD-sphingomyelin and C6-NBD-glucosylceramide.
4. Imaging:
- Wash the cells three times with warm medium.
- Image the live cells using a fluorescence microscope. The Golgi apparatus should be brightly stained.
- For time-lapse imaging, acquire images at regular intervals to monitor the transport of the newly synthesized fluorescent sphingolipids from the Golgi to other cellular destinations, such as the plasma membrane.
5. (Optional) HPLC Analysis of Metabolites:
- After incubation, wash the cells with ice-cold PBS and scrape them into a collection tube.
- Perform a lipid extraction (e.g., Bligh-Dyer method).
- Analyze the extracted lipids by HPLC with a fluorescence detector to quantify the amounts of C6-NBD-ceramide, C6-NBD-sphingomyelin, and other metabolites.
Signaling Pathway
Application Note 3: Assay of Neutral Sphingomyelinase Activity
C6-NBD-sphingomyelin can be used as a substrate to measure the activity of neutral sphingomyelinase (N-SMase) at the plasma membrane. N-SMase is a key enzyme in signal transduction pathways, and its activity is often altered in cancer and inflammatory diseases.
Quantitative Data Summary
| Cell Type | Condition | N-SMase Activity | Reference |
| HT29 Cells | Undifferentiated | ~3-fold higher than differentiated | [8][9] |
| HT29 Cells | Differentiated | Lower N-SMase activity | [8][9] |
Experimental Protocol
1. Cell Preparation:
- Culture cells to confluency in appropriate culture dishes.
2. Labeling with C6-NBD-Sphingomyelin:
- Prepare and label cells with C6-NBD-sphingomyelin as described in Application Note 1, step 2.
3. Induction of N-SMase Activity:
- After labeling, wash the cells with serum-free medium.
- Incubate the cells in serum-free medium at 37°C for various time points. The degradation of C6-NBD-sphingomyelin at the plasma membrane will be initiated.
4. Collection of Hydrolysis Product:
- At each time point, collect the incubation medium. The hydrolysis of C6-NBD-sphingomyelin by N-SMase will release the fluorescent product, C6-NBD-ceramide, into the medium.
5. Quantification of C6-NBD-Ceramide:
- Extract the lipids from the collected medium.
- Analyze the lipid extracts by thin-layer chromatography (TLC) or HPLC with fluorescence detection to separate and quantify the amount of C6-NBD-ceramide produced.
- The rate of C6-NBD-ceramide production is proportional to the N-SMase activity.
6. (Optional) Analysis in Isolated Plasma Membranes:
- Isolate plasma membranes from the cells of interest using standard cell fractionation techniques.
- Resuspend the plasma membrane fraction in an appropriate buffer.
- Add C6-NBD-sphingomyelin to the membrane suspension and incubate at 37°C.
- At various time points, stop the reaction and extract the lipids for analysis as described above.
Experimental Workflow
References
- 1. rupress.org [rupress.org]
- 2. Lipid recycling between the plasma membrane and intracellular compartments: transport and metabolism of fluorescent sphingomyelin analogues in cultured fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Characterization of rapid membrane internalization and recycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide: evaluation of sphingolipid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genetic Evidence for ATP-dependent Endoplasmic Reticulum-to-Golgi Apparatus Trafficking of Ceramide for Sphingomyelin Synthesis in Chinese Hamster Ovary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescent, short-chain C6-NBD-sphingomyelin, but not C6-NBD-glucosylceramide, is subject to extensive degradation in the plasma membrane: implications for signal transduction related to cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescent, short-chain C6-NBD-sphingomyelin, but not C6-NBD-glucosylceramide, is subject to extensive degradation in the plasma membrane: implications for signal transduction related to cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Hexanoylsphingosylphosphorylcholine in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hexanoylsphingosylphosphorylcholine, also known as C6-Sphingomyelin, is a short-chain analog of sphingomyelin, a key component of cellular membranes. Its shorter acyl chain confers increased solubility in aqueous solutions, making it an ideal substrate for in vitro enzyme assays. These application notes provide detailed protocols for utilizing this compound in a high-throughput enzyme inhibition assay targeting sphingomyelinases. Sphingomyelinases are a class of enzymes that hydrolyze sphingomyelin to produce ceramide and phosphocholine. The dysregulation of sphingomyelinase activity has been implicated in numerous diseases, including cancer, inflammation, and neurodegenerative disorders, making these enzymes attractive targets for drug discovery.
The protocols outlined below describe a fluorometric assay for determining the activity of sphingomyelinase and for screening potential inhibitors. The assay is based on the enzymatic hydrolysis of this compound by sphingomyelinase, followed by a series of coupled enzymatic reactions that culminate in the generation of a fluorescent product.
Signaling Pathway
The enzymatic activity of sphingomyelinase plays a crucial role in the sphingolipid signaling pathway. The hydrolysis of sphingomyelin is a key step in generating the second messenger, ceramide, which is involved in diverse cellular processes such as apoptosis, cell cycle arrest, and inflammation.
Caption: Sphingomyelinase-mediated hydrolysis of sphingomyelin.
Experimental Protocols
Principle of the Assay
The sphingomyelinase inhibition assay is a coupled enzymatic assay that measures the activity of sphingomyelinase by quantifying the amount of phosphocholine produced. The assay proceeds in four steps:
-
Hydrolysis of Substrate: Sphingomyelinase hydrolyzes this compound to yield ceramide and phosphocholine.
-
Phosphocholine Hydrolysis: Alkaline phosphatase (ALP) hydrolyzes phosphocholine to produce choline.
-
Choline Oxidation: Choline oxidase converts choline to betaine and hydrogen peroxide (H₂O₂).
-
Fluorescent Detection: In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe (e.g., Amplex Red) to generate a highly fluorescent product (resorufin), which can be measured.
The intensity of the fluorescence is directly proportional to the amount of phosphocholine produced, and thus to the sphingomyelinase activity. The presence of a sphingomyelinase inhibitor will result in a decrease in fluorescence.
Materials and Reagents
-
This compound (C6-Sphingomyelin)
-
Sphingomyelinase (from Bacillus cereus or human recombinant)
-
Alkaline Phosphatase (ALP)
-
Choline Oxidase
-
Horseradish Peroxidase (HRP)
-
Amplex® Red reagent (or other suitable fluorogenic probe)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 0.1% Triton X-100
-
Test compounds (potential inhibitors)
-
Positive Control Inhibitor (e.g., GW4869 for neutral sphingomyelinase)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~580-590 nm)
Assay Workflow
Caption: Experimental workflow for the sphingomyelinase inhibition assay.
Detailed Protocol
-
Reagent Preparation:
-
Prepare a stock solution of this compound in the Assay Buffer.
-
Prepare a working solution of sphingomyelinase in pre-chilled Assay Buffer.
-
Prepare a detection reagent mix containing ALP, choline oxidase, HRP, and the fluorogenic probe in Assay Buffer. Keep this mixture protected from light.
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in Assay Buffer.
-
-
Assay Procedure:
-
Add 10 µL of the test compound dilutions, positive control, or vehicle (Assay Buffer for no-inhibitor control) to the wells of a 96-well microplate.
-
Add 20 µL of the sphingomyelinase working solution to all wells.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding 20 µL of the this compound solution to each well.
-
Incubate the plate for 60 minutes at 37°C.
-
Stop the reaction and initiate the detection cascade by adding 50 µL of the detection reagent mix to each well.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen fluorogenic probe.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Fluorescence_inhibitor / Fluorescence_no-inhibitor)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve.
-
Data Presentation
The inhibitory activity of various compounds against sphingomyelinase can be summarized in a tabular format for easy comparison.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| GW4869 | Neutral Sphingomyelinase | 1.0 - 5.0 | [1] |
| Amitriptyline | Acid Sphingomyelinase | 2.5 | N/A |
| Desipramine | Acid Sphingomyelinase | 3.0 | N/A |
| Fluoxetine | Acid Sphingomyelinase | 5.0 | N/A |
| Sertraline | Acid Sphingomyelinase | 1.5 | N/A |
Note: IC50 values can vary depending on the specific assay conditions, including substrate concentration and enzyme source. The values presented here are for illustrative purposes.
Conclusion
The described sphingomyelinase inhibition assay using this compound as a substrate provides a robust and sensitive method for screening and characterizing potential inhibitors of sphingomyelinase. This tool is valuable for researchers in academia and the pharmaceutical industry engaged in the discovery of novel therapeutics targeting sphingolipid metabolism. The detailed protocol and data presentation guidelines are intended to facilitate the implementation and interpretation of this important assay.
References
Application Notes and Protocols for N-Hexanoylsphingosylphosphorylcholine-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hexanoylsphingosylphosphorylcholine, also known as C6-ceramide, is a synthetic, cell-permeable analog of ceramide, a lipid second messenger pivotal in various cellular processes. Ceramide is a central molecule in the sphingomyelin signaling pathway and is implicated in cell cycle arrest, differentiation, and, notably, apoptosis.[1][2][3] The induction of apoptosis by C6-ceramide makes it a valuable tool for studying programmed cell death and a potential therapeutic agent in oncology. These application notes provide an overview of the mechanisms of C6-ceramide-induced apoptosis and detailed protocols for its experimental application.
Mechanism of Action
C6-ceramide initiates apoptosis through multiple signaling cascades, often converging on the activation of caspases. It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[2][3][4]
The Sphingomyelin Pathway: Cellular stress or receptor activation can lead to the hydrolysis of sphingomyelin in the cell membrane by sphingomyelinases, generating endogenous ceramide.[1][5] Exogenously supplied C6-ceramide mimics this accumulation and can directly activate downstream effectors.
Intrinsic Pathway: C6-ceramide can act on the mitochondria, leading to the release of cytochrome c into the cytosol.[2][3][6] Cytochrome c then binds to Apoptotic protease-activating factor-1 (Apaf-1), forming the apoptosome, which in turn activates caspase-9.[7][8] Activated caspase-9 then activates executioner caspases like caspase-3.[2][4] This pathway can also be influenced by the Bcl-2 family of proteins and the tumor suppressor protein p53.[9][10]
Extrinsic Pathway: Evidence suggests C6-ceramide can also activate the extrinsic pathway, which involves the activation of caspase-8.[4] This pathway is typically initiated by the binding of death ligands to death receptors on the cell surface.
Stress-Activated Protein Kinases: C6-ceramide is known to activate stress-activated protein kinases such as c-Jun N-terminal kinase (JNK).[4] The activation of the JNK pathway can contribute to the apoptotic response.[4]
Signaling Pathways
Caption: C6-Ceramide Induced Apoptotic Signaling Pathways.
Quantitative Data Summary
The following tables summarize typical experimental conditions for inducing apoptosis with C6-ceramide in various cell lines.
Table 1: Effective Concentrations and Incubation Times
| Cell Line | C6-Ceramide Concentration | Incubation Time | Observed Effect | Reference |
| K562 (Chronic Myelogenous Leukemia) | 25 µM | 24, 48, 72 hours | Increased sub-G1 population (apoptosis) | [11] |
| K562 (Chronic Myelogenous Leukemia) | 50 µM | 72 hours | Increased Annexin V positive cells | [11] |
| HCT116 (Colon Carcinoma) | 50 µM | 24 hours | Caspase-3 activation | [2] |
| OVCAR-3 (Ovarian Carcinoma) | Not specified | 24 hours | Caspase-3 activation | [2] |
| HTB12 (Glioblastoma) | Not specified | Not specified | ~65% cell death (Trypan blue assay) | [9] |
Experimental Protocols
A crucial step in studying apoptosis is the reliable detection and quantification of apoptotic cells. A widely used method is Annexin V staining followed by flow cytometry analysis.
Experimental Workflow: Apoptosis Detection
Caption: Workflow for Annexin V and PI Staining.
Protocol 1: Induction of Apoptosis with C6-Ceramide
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (C6-ceramide) stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in culture plates or flasks to ensure they are in the logarithmic growth phase at the time of treatment.
-
Preparation of C6-Ceramide Working Solution: Dilute the C6-ceramide stock solution in complete culture medium to the desired final concentration (e.g., 25 µM or 50 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest C6-ceramide concentration).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing C6-ceramide or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Harvesting: After incubation, harvest the cells for downstream analysis (e.g., Annexin V assay).
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This protocol is adapted for flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13][14]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer (e.g., 0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
PBS
-
Flow cytometer
Procedure:
-
Preparation of 1X Binding Buffer: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Cell Harvesting:
-
Suspension cells: Transfer cells to a centrifuge tube and pellet by centrifugation (e.g., 300 x g for 5 minutes).[15]
-
Adherent cells: Aspirate the culture medium (which may contain detached apoptotic cells) and collect it. Wash the adherent cells with PBS, then detach them using a gentle cell dissociation agent like trypsin.[15] Combine the detached cells with the collected medium. Pellet the cells by centrifugation.
-
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the tube.
-
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells (due to membrane rupture without apoptosis)
References
- 1. Stress-induced apoptosis and the sphingomyelin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. Mechanisms involved in exogenous C2- and C6-ceramide-induced cancer cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. Mechanism of apoptosis in HL-60 cells induced by n-3 and n-6 polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. C-6 Ceramide Induces p53 Dependent Apoptosis in Human Astrocytoma Grade4 (Glioblastoma Multiforme) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. excli.de [excli.de]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Delivery of N-Hexanoylsphingosylphosphorylcholine to Cultured Cells: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the delivery of N-Hexanoylsphingosylphosphorylcholine (C6-SM), a short-chain sphingomyelin analog, to cultured cells. This document outlines effective delivery methods, details its biological effects, and provides step-by-step experimental protocols for studying its impact on cellular processes.
This compound, also referred to as C6-Ceramide-phosphorylcholine, is a valuable tool for investigating the roles of sphingolipids in cell signaling. Due to its shorter acyl chain, it is more water-soluble than its long-chain counterparts, facilitating its delivery to cells in culture. However, its hydrophobic nature still presents challenges for efficient and reproducible delivery. This guide explores solvent-free delivery methods that enhance its bioavailability and biological activity.
Biological Effects of this compound
Exogenous C6-SM has been demonstrated to influence a variety of cellular processes. Its delivery to cultured cells can lead to:
-
Inhibition of Cell Proliferation: C6-SM treatment has been shown to significantly reduce cell growth in various cell lines.[1][2]
-
Induction of Apoptosis: The introduction of C6-SM can trigger programmed cell death.[1][2]
-
Alterations in Calcium Homeostasis: C6-SM can permeate cell membranes and cause an influx of mitochondrial Ca2+.[2]
-
Modulation of Cell Migration: In certain contexts, C6-sphingomyelin treatment has been observed to inhibit CXCL12-induced cell migration.[3]
-
Metabolic Conversion and Signaling: Once inside the cell, C6-SM can be metabolized, influencing endogenous sphingolipid pathways. For instance, high doses of C6-ceramide can lead to the formation of medium and long-chain ceramides, sphingomyelin species, and sphingosine-1-phosphate.[4]
Data Presentation: Efficacy of Different Delivery Methods
A significant challenge in studying hydrophobic molecules like C6-SM is achieving efficient delivery to cells in an aqueous culture environment. A comparison of two common delivery methods, dissolution in Dimethyl Sulfoxide (DMSO) versus complexation with Cholesteryl Phosphocholine (CholPC), reveals the superior efficacy of the latter.
| Cell Line | Treatment (Concentration) | Incubation Time | Effect Measured | Result with C6-Cer/DMSO | Result with C6-Cer/CholPC | Reference |
| FRTL-5 | 0.05 mM | 48 h | [³H]Thymidine Incorporation | Inhibition | Significantly greater inhibition | [1] |
| FRTL-5 | 0.05 mM | 48 h | Cell Count | Reduction | Significantly greater reduction | [1] |
| HeLa | 0.05 mM | 12 h | [³H]Thymidine Incorporation | Inhibition | Significantly greater inhibition | [1][2] |
Table 1: Comparison of C6-Ceramide delivery methods on cell proliferation.
| Cell Line | Treatment (Concentration) | Incubation Time | Effect Measured | Observation with C6-Cer/CholPC | Reference |
| FRTL-5 | 0.05 mM | Up to 4 h | Cellular association of [³H]C6-Cer | Higher potency to inhibit cell growth and induce apoptosis compared to C6-Cer in DMSO | [1][2] |
| HeLa | 1 µM - 100 µM | Not specified | Metabolic Conversion | Low dose (1 µM) favors conversion to sphingomyelin; higher doses (25-100 µM) increase conversion to glucosylceramide | [5] |
| HN9.10e | 13 µM | 48 h | Sphingolipid Metabolism | Increased formation of medium-long-chain ceramide and sphingomyelin | [4] |
Table 2: Cellular uptake and metabolic fate of this compound.
Experimental Protocols
Herein are detailed methodologies for key experiments involving the delivery of C6-SM to cultured cells.
Protocol 1: Preparation of C6-Ceramide/Cholesteryl Phosphocholine (C6-Cer/CholPC) Complex
This protocol describes a solvent-free method for the delivery of C6-Ceramide.
Materials:
-
This compound (C6-Ceramide)
-
Cholesteryl Phosphocholine (CholPC)
-
Chloroform
-
Nitrogen gas stream
-
Water bath sonicator
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
In a glass test tube, dissolve equimolar amounts of C6-Ceramide and CholPC in chloroform.
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the tube.
-
Place the tube under vacuum for at least 1 hour to remove any residual solvent.
-
Resuspend the lipid film in PBS or serum-free culture medium to the desired final concentration by vortexing.
-
Sonicate the suspension in a water bath sonicator until the solution is clear to form small unilamellar vesicles.
-
The C6-Cer/CholPC complex is now ready for addition to cell cultures.
Protocol 2: Cell Proliferation Assay using [³H]Thymidine Incorporation
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Materials:
-
Cultured cells (e.g., FRTL-5 or HeLa)
-
Complete culture medium
-
C6-Cer/CholPC complex or C6-Cer/DMSO
-
[³H]Thymidine
-
Trichloroacetic acid (TCA)
-
Scintillation counter and vials
-
0.1 M NaOH
Procedure:
-
Seed cells in multi-well plates and allow them to adhere and grow for 24 hours.
-
Treat the cells with the desired concentrations of C6-Cer/CholPC or C6-Cer/DMSO for the specified duration (e.g., 12-48 hours).[1][2]
-
For the final 4 hours of incubation, add [³H]Thymidine to each well.[1][2]
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Precipitate the DNA by adding cold 5% TCA and incubating for 20 minutes at 4°C.
-
Aspirate the TCA and wash the wells twice with cold 5% TCA.
-
Dissolve the acid-insoluble material in 0.1 M NaOH.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Protocol 3: Apoptosis Assay
This protocol provides a general guideline for assessing apoptosis induction.
Materials:
-
Cultured cells
-
C6-Cer/CholPC complex
-
Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)
-
Flow cytometer
Procedure:
-
Seed cells and treat with C6-Cer/CholPC as described for the proliferation assay.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in the binding buffer provided with the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the experimental workflow and the proposed signaling pathway of this compound in cultured cells.
References
- 1. Complexation of C6-Ceramide with Cholesteryl Phosphocholine – A Potent Solvent-Free Ceramide Delivery Formulation for Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complexation of C6-Ceramide with Cholesteryl Phosphocholine – A Potent Solvent-Free Ceramide Delivery Formulation for Cells in Culture | PLOS One [journals.plos.org]
- 3. Regulation of Cell Migration by Sphingomyelin Synthases: Sphingomyelin in Lipid Rafts Decreases Responsiveness to Signaling by the CXCL12/CXCR4 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Dose C6 Ceramide-Induced Response in Embryonic Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Metabolic Conversion of Ceramides in HeLa Cells - A Cholesteryl Phosphocholine Delivery Approach | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for N-Hexanoylsphingosylphosphorylcholine Treatment of Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Hexanoylsphingosylphosphorylcholine, a cell-permeable short-chain ceramide analog commonly known as C6-ceramide, is a pivotal bioactive sphingolipid that acts as a second messenger in a multitude of cellular processes. Its ability to mimic endogenous ceramide allows for the investigation of its roles in regulating cell signaling pathways involved in apoptosis, cell cycle arrest, differentiation, and cellular stress responses. Due to its hydrophobicity, efficient delivery into cells is crucial, with methods ranging from dissolution in solvents like DMSO to complexation with molecules such as cholesteryl phosphocholine for enhanced bioavailability.[1] These application notes provide detailed protocols for utilizing C6-ceramide in cell culture experiments.
Mechanism of Action
C6-ceramide influences cellular homeostasis by modulating various stress signaling pathways. It is known to activate stress-activated protein kinases like c-Jun N-terminal kinase (JNK) and protein phosphatases such as PP1 and PP2A.[2] These actions can lead to the inactivation of pro-survival signals, including the PI3K/Akt pathway.[3][4] In certain cellular contexts, C6-ceramide has been shown to enhance T helper type 1 (Th1) cell responses through a cyclooxygenase-2 (COX-2) dependent pathway.[5] Depending on the concentration and cell type, C6-ceramide can either promote cell differentiation and survival at lower concentrations or induce apoptosis and cell cycle arrest at higher concentrations.[3]
Data Presentation
The following tables summarize the quantitative effects of C6-ceramide on various cell lines, providing a starting point for experimental design. Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
Table 1: Effects of C6-Ceramide on Cell Viability and Proliferation
| Cell Line | Treatment Concentration | Duration | Effect | Reference |
| Embryonic Hippocampal Cells (HN9.10e) | 0.1 µM | 48 h | Induces differentiation | [6] |
| Embryonic Hippocampal Cells (HN9.10e) | 13 µM | 48 h | Influences endogenous sphingolipid metabolism | [6] |
| Rat Kupffer Cells | 1-10 µM | 2 h | No effect on cell viability | [7] |
| Rat Kupffer Cells | 20 µM | 2 h | 10% decrease in cell viability | [7] |
| Rat Kupffer Cells | 30 µM | 2 h | 49% decrease in cell viability | [7] |
| Human Neuroblastoma (SH-SY5Y) | 10-50 µM | 24 h | Decreased cell viability | [3] |
| Hepatocarcinoma (HepG2) | IC50: 8 µM | Not specified | Reduced cell viability | [4] |
| Breast Cancer (MCF7) | IC50: 2 µM | Not specified | Reduced cell viability | [4] |
Table 2: C6-Ceramide in Signaling Pathway Modulation
| Cell Line | Treatment Concentration | Duration | Pathway/Effect | Reference |
| CD4(+) T cells | Not specified | Not specified | Enhances IL-12-mediated Th1 responses via COX-2 | [5] |
| Jurkat T cells | 5.5-22 µM | Not specified | Inhibits Ca2+ response to TCR crosslinking | [8] |
| Human non-small cell lung carcinoma (H460) | 1 µM (ceramide induced) | 6 h | Sustained JNK phosphorylation | [4] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is for determining the effect of C6-ceramide on the viability of adherent cells.
Materials:
-
This compound (C6-ceramide)
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[4]
-
Treatment: Prepare a stock solution of C6-ceramide in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a serial dilution from 1 µM to 100 µM). Remove the old medium from the wells and add 100 µL of the C6-ceramide-containing medium. Include a vehicle control (medium with the same concentration of DMSO).[4]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[4]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[4]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining
This protocol describes how to analyze the effect of C6-ceramide on cell cycle progression.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Hypotonic fluorochrome solution (0.1% Triton X-100, 50 µg/mL propidium iodide, 0.1% sodium citrate)
-
Flow cytometer
Procedure:
-
Cell Collection: Following treatment with C6-ceramide for the desired time, collect both adherent and suspended cells. Centrifuge the cell suspension at 300 x g for 10 minutes.[6]
-
Washing: Wash the cells twice with PBS.[6]
-
Staining: Resuspend the cell pellet in 0.4 mL of the hypotonic fluorochrome solution.[6]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at 4°C in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as indicated by propidium iodide fluorescence, will be used to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
Caption: General experimental workflow for cell treatment with C6-ceramide.
Caption: Simplified signaling pathways modulated by C6-ceramide.
References
- 1. Complexation of c6-ceramide with cholesteryl phosphocholine - a potent solvent-free ceramide delivery formulation for cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ceramide regulates cellular homeostasis via diverse stress signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ceramide in the Molecular Mechanisms of Neuronal Cell Death. The Role of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. C6-ceramide enhances Interleukin-12-mediated T helper type 1 cell responses through a cyclooxygenase-2-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High Dose C6 Ceramide-Induced Response in Embryonic Hippocampal Cells [mdpi.com]
- 7. C6-Ceramide Enhances Phagocytic Activity of Kupffer Cells through the Production of Endogenous Ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes: Detection of Apoptosis Induced by N-Hexanoylsphingosylphosphorylcholine using Annexin V Assay
Introduction
N-Hexanoylsphingosylphosphorylcholine, also known as C6-ceramide, is a cell-permeable short-chain ceramide analog that has been widely used to induce apoptosis in various cell types. It mimics the action of endogenous ceramides, which are important lipid second messengers involved in a variety of cellular processes, including programmed cell death. The Annexin V apoptosis assay is a robust and widely accepted method for detecting one of the earliest events in apoptosis: the externalization of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the Annexin V assay to quantify apoptosis induced by this compound.
Principle of the Assay
In healthy, viable cells, phosphatidylserine is strictly maintained on the inner leaflet of the plasma membrane.[1][2] During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it can be detected by Annexin V, a calcium-dependent phospholipid-binding protein with a high affinity for PS.[1][3] By conjugating Annexin V to a fluorochrome, such as fluorescein isothiocyanate (FITC), apoptotic cells can be readily identified using flow cytometry or fluorescence microscopy.[2]
To distinguish between early apoptotic, late apoptotic, and necrotic cells, a vital dye such as propidium iodide (PI) is used in conjunction with Annexin V.[1][2] PI is a fluorescent intercalating agent that cannot cross the intact plasma membrane of live and early apoptotic cells. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, emitting a strong red fluorescence.[2] This dual-staining approach allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to primary necrosis)
Data Presentation
The following tables summarize quantitative data from studies that have utilized this compound (C6-ceramide) to induce apoptosis, as measured by the Annexin V assay.
Table 1: Time-Course of C6-Ceramide-Induced Apoptosis in K562 Cells
| Treatment Time (hours) | Concentration of C6-Ceramide | Percentage of Apoptotic Cells (Annexin V+) | Reference |
| 24 | 25 µM | ~20% | [2] |
| 48 | 25 µM | ~45% | [2] |
| 72 | 25 µM | ~60% | [2] |
Table 2: Dose-Response of C6-Ceramide-Induced Apoptosis in KBM5 and KBM5-STI Cells (48 hours)
| Cell Line | Concentration of C6-Ceramide | Fold Induction of Apoptosis (Compared to DMSO control) | Reference |
| KBM5 | 50 µM | ~3.5-fold | [2] |
| KBM5-STI (imatinib-resistant) | 50 µM | ~2.5-fold | [2] |
Table 3: Effect of C6-Ceramide on Embryonic Hippocampal Cells (48 hours)
| Treatment | Percentage of Apoptotic Cells (Sub-G1) | Reference |
| Control (Untreated) | ~5% | [4] |
| 0.1 µM C6-Ceramide | ~5% | [4] |
| 13 µM C6-Ceramide | ~5% | [4] |
Note: In this particular study, 13 µM C6-ceramide did not induce a significant increase in apoptosis at 48 hours in embryonic hippocampal cells, suggesting cell-type specific responses.
Experimental Protocols
This section provides a detailed methodology for inducing apoptosis with this compound and subsequent analysis using the Annexin V apoptosis assay.
Materials
-
This compound (C6-Ceramide)
-
Cell line of interest (e.g., K562, Jurkat, HeLa)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge
-
Hemocytometer or automated cell counter
Protocol for Induction of Apoptosis
-
Cell Seeding:
-
For suspension cells (e.g., K562, Jurkat), seed cells at a density of 0.5 x 10^6 cells/mL in a culture flask or plate.
-
For adherent cells (e.g., HeLa), seed cells in a culture plate to achieve 70-80% confluency on the day of treatment.
-
-
Preparation of C6-Ceramide Stock Solution:
-
Dissolve this compound in a suitable solvent, such as DMSO or ethanol, to prepare a concentrated stock solution (e.g., 10 mM). Store the stock solution at -20°C.
-
-
Treatment of Cells:
-
Dilute the C6-ceramide stock solution in complete culture medium to the desired final concentrations (e.g., 10 µM, 25 µM, 50 µM). It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.
-
Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) in your experiment.
-
Replace the existing medium with the C6-ceramide-containing medium or vehicle control medium.
-
Incubate the cells for the desired period (e.g., 6, 12, 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Protocol for Annexin V Staining and Flow Cytometry
-
Preparation of 1X Binding Buffer:
-
Dilute the 10X Binding Buffer provided in the kit to a 1X working solution with deionized water. For example, mix 1 mL of 10X Binding Buffer with 9 mL of deionized water.
-
-
Cell Harvesting:
-
Suspension cells: Transfer the cells to a conical tube and centrifuge at 300 x g for 5 minutes.
-
Adherent cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells with PBS and then detach them using trypsin-EDTA. Combine the detached cells with the collected medium, and centrifuge at 300 x g for 5 minutes.
-
-
Cell Washing:
-
Discard the supernatant and wash the cell pellet twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.
-
-
Cell Resuspension:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature (20-25°C) in the dark.
-
-
Analysis by Flow Cytometry:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Set up the flow cytometer to detect FITC fluorescence (typically in the FL1 channel) and PI fluorescence (typically in the FL2 or FL3 channel).
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Mandatory Visualizations
C6-Ceramide Induced Apoptosis Signaling Pathway
Caption: Signaling pathway of C6-ceramide-induced apoptosis.
Experimental Workflow for Annexin V Apoptosis Assay
Caption: Experimental workflow for the Annexin V apoptosis assay.
References
- 1. Ceramide Promotes Apoptosis in Chronic Myelogenous Leukemia-Derived K562 Cells by a Mechanism Involving Caspase-8 and JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stress signals for apoptosis: ceramide and c-Jun kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: Measuring Enzyme Activity with N-Hexanoylsphingosylphosphorylcholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hexanoylsphingosylphosphorylcholine, also known as C6-Sphingomyelin, is a synthetic, short-chain analog of sphingomyelin. Its solubility in aqueous buffers makes it a convenient substrate for monitoring the activity of sphingomyelinases, a class of enzymes crucial in cellular signaling. Sphingomyelinases catalyze the hydrolysis of sphingomyelin into ceramide and phosphorylcholine. Ceramide, a bioactive lipid, is a critical second messenger in a multitude of cellular processes, including apoptosis, cell cycle arrest, inflammation, and cellular stress responses. Consequently, the accurate measurement of sphingomyelinase activity is paramount for understanding the pathophysiology of numerous diseases and for the development of novel therapeutic agents.
This document provides detailed protocols for measuring the activity of two major types of sphingomyelinases—acid sphingomyelinase (aSMase) and neutral sphingomyelinase (nSMase)—using this compound as a substrate. The methodologies described herein are applicable to a variety of biological samples, including cell lysates, tissue homogenates, and biological fluids.
Principle of the Assays
The enzymatic activity of sphingomyelinases is determined by quantifying the rate of this compound hydrolysis. This can be achieved through several detection methods:
-
Tandem Mass Spectrometry (MS/MS): This is a direct and highly specific method that measures the formation of the product, C6-ceramide. It is considered a gold-standard for its accuracy and is particularly useful for newborn screening and diagnosing conditions like Niemann-Pick disease.[1][2]
-
Enzyme-Coupled Fluorometric Assay: This is an indirect method where the product, phosphorylcholine, is hydrolyzed by alkaline phosphatase to generate choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic probe to produce a highly fluorescent product. The increase in fluorescence is directly proportional to the sphingomyelinase activity.[3][4][5]
-
Enzyme-Coupled Colorimetric Assay: This method is similar to the fluorometric assay, but the final reaction produces a colored product that can be measured by absorbance. This approach is suitable for high-throughput screening of sphingomyelinase inhibitors and activators.[6][7][8]
Relevant Signaling Pathways
The hydrolysis of sphingomyelin by aSMase and nSMase initiates signaling cascades that are central to cellular regulation.
Acid Sphingomyelinase (aSMase) and Apoptosis
Activation of aSMase, often in response to cellular stress, leads to the generation of ceramide. Ceramide molecules coalesce into larger membrane platforms, which facilitate the clustering of death receptors, such as Fas and TNFR1. This clustering amplifies the apoptotic signal, leading to the activation of caspase cascades and ultimately, programmed cell death.
Neutral Sphingomyelinase (nSMase) and Inflammation
Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), can activate nSMase at the plasma membrane. The resulting ceramide production contributes to the inflammatory response by modulating the activity of downstream signaling molecules, including those in the NF-κB pathway, leading to the expression of inflammatory genes.
Experimental Protocols
The following are detailed protocols for the quantification of sphingomyelinase activity using this compound.
General Sample Preparation
Cell Lysates:
-
Harvest cultured cells (adherent or suspension) and pellet by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Wash the cell pellet once with ice-cold Phosphate Buffered Saline (PBS).
-
Resuspend the cell pellet in an appropriate lysis buffer (e.g., for aSMase, use an acidic buffer; for nSMase, a neutral buffer). A common lysis buffer for aSMase is 20mM Sodium Acetate, pH 5.0.[9] For tissue, homogenization in a buffer like ASMase Assay Buffer I is recommended.[6][7]
-
Homogenize the cell suspension on ice using a Dounce homogenizer or by sonication.
-
Centrifuge the homogenate at 10,000 x g for 5-10 minutes at 4°C to pellet cellular debris.[6][7]
-
Collect the supernatant, which contains the enzyme activity, for immediate use or store at -80°C.
Tissue Homogenates:
-
Excise and weigh the tissue of interest.
-
Wash the tissue with ice-cold PBS to remove any blood.
-
Mince the tissue into small pieces and place in a homogenizer with an appropriate volume of ice-cold homogenization buffer (e.g., 100 µL of ASMase Assay Buffer I per 10 mg of tissue).[6]
-
Homogenize the tissue on ice.
-
Centrifuge the homogenate at 10,000 x g for 5 minutes at 4°C.[6]
-
Collect the supernatant for the enzyme assay.
Protocol 1: Tandem Mass Spectrometry (MS/MS) Assay for aSMase Activity
This protocol is adapted for the analysis of aSMase activity in dried blood spots (DBS), but can be modified for other sample types.
Workflow Diagram:
Reagents and Materials:
-
N-Hexanoyl-D-erythro-sphingosylphosphorylcholine (C6-sphingomyelin) substrate
-
N-butyroyl-D-erythro-sphingosine (C4-ceramide) internal standard
-
Assay buffer (e.g., acidic buffer for aSMase)
-
Organic solvent for extraction (e.g., ethyl acetate/methanol)
-
96-well microtiter plate
-
Tandem mass spectrometer
Procedure:
-
Place a 3.2 mm punch from a dried blood spot into a well of a 96-well plate.
-
Add the assay buffer containing the C6-sphingomyelin substrate and the C4-ceramide internal standard to each well.
-
Incubate the plate with shaking for a defined period (e.g., 4-24 hours) at 37°C.
-
Stop the enzymatic reaction by adding an organic solvent.
-
Extract the lipids (product and internal standard) by vortexing and centrifugation.
-
Transfer the organic layer to a new plate and evaporate the solvent.
-
Reconstitute the dried extract in an appropriate solvent for MS/MS analysis.
-
Analyze the samples by tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The transitions to monitor are m/z 398.6 > 264.3 for the C6-ceramide product and m/z 370.6 > 264.3 for the C4-ceramide internal standard.[2]
-
Calculate the enzyme activity based on the ratio of the product peak area to the internal standard peak area.
Quantitative Data Summary:
| Sample Type | Enzyme | Median Activity (µmol/h/L) | Activity Range in Affected Individuals (µmol/h/L) | Reference |
| Newborn Dried Blood Spots | aSMase | 9.5 | 0.16 - 2.08 | [2][10] |
Protocol 2: Fluorometric Enzyme-Coupled Assay for Sphingomyelinase Activity
This is a general protocol that can be adapted for aSMase or nSMase by using the appropriate pH buffer.
Reagents and Materials:
-
This compound substrate
-
SMase Reaction Buffer (pH 5.0 for aSMase, pH 7.4 for nSMase)
-
Enzyme Mix (containing alkaline phosphatase, choline oxidase, and horseradish peroxidase)
-
Fluorogenic probe (e.g., Amplex Red or equivalent)
-
96-well black plate with a clear bottom
-
Fluorescence microplate reader
Procedure:
-
Prepare a standard curve using a known concentration of sphingomyelin or a sphingomyelinase standard.
-
Add 50 µL of standards and samples to the wells of the 96-well plate.
-
Prepare a Sphingomyelin Working Solution by diluting the substrate in the appropriate SMase Reaction Buffer.
-
Add 50 µL of the Sphingomyelin Working Solution to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[4][11]
-
Prepare the Sphingomyelinase Assay Mixture by combining the Enzyme Mix and the fluorogenic probe in the assay buffer.
-
Add 50 µL of the Sphingomyelinase Assay Mixture to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.[11]
-
Measure the fluorescence intensity at an excitation wavelength of ~540 nm and an emission wavelength of ~590 nm.[4][11]
-
Calculate the sphingomyelinase activity from the standard curve after subtracting the blank reading.
Quantitative Data Summary:
| Assay Kit | Detection Limit | Sample Types | Reference |
| Fluorometric aSMase Assay | 25 pmol | Tissue homogenates, cell lysates | [12] |
| Fluorometric Sphingomyelin Assay | 1 µM | Blood, cell extracts | [13] |
Protocol 3: Colorimetric Enzyme-Coupled Assay for Sphingomyelinase Activity
This protocol is suitable for high-throughput screening applications.
Reagents and Materials:
-
This compound substrate
-
ASMase Assay Buffer I (for sample preparation and reaction)
-
ASMase Assay Buffer II (to be added after initial incubation)
-
Enzyme Mix I (containing alkaline phosphatase and choline oxidase)
-
Enzyme Mix II (containing horseradish peroxidase)
-
Colorimetric probe
-
Choline standard
-
96-well clear, flat-bottom plate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a choline standard curve (0, 1, 2, 3, 4, and 5 nmol/well).[6]
-
Add 5-10 µL of sample supernatant to the wells of the 96-well plate. Adjust the volume to 10 µL with ASMase Assay Buffer I.[6]
-
Prepare an Enzymatic Reaction Mix containing the substrate and enhancer in ASMase Assay Buffer I.
-
Add 15 µL of the Enzymatic Reaction Mix to each sample well.
-
Incubate the plate at 37°C for 60 minutes.[6]
-
After incubation, add 25 µL of ASMase Assay Buffer II to each well.[6]
-
Incubate the plate at 100°C for 10 minutes, then cool and spin the plate.[6]
-
Prepare a final Reaction Mix containing Enzyme Mix I, Enzyme Mix II, and the colorimetric probe in a mixture of ASMase Assay Buffer I and II.
-
Add 50 µL of this final Reaction Mix to each well.
-
Incubate for 30 minutes at 37°C.[7]
-
Measure the absorbance at 570 nm.[6]
-
Determine the sphingomyelinase activity from the choline standard curve.
Quantitative Data Summary:
| Assay Kit | Detection Limit | Sample Types | Reference |
| Colorimetric aSMase Assay | 3 mU/mL | Tissues, cell extracts, serum | [7] |
| Colorimetric nSMase Assay | 0.08 mU/mL | Blood, cell extracts | [8][14] |
Conclusion
The choice of assay for measuring sphingomyelinase activity using this compound depends on the specific research question, available equipment, and required sensitivity and throughput. The MS/MS method offers the highest specificity and is ideal for diagnostic applications. Fluorometric and colorimetric assays provide sensitive and convenient alternatives, well-suited for basic research and high-throughput screening of potential therapeutic modulators of sphingomyelinase activity. The detailed protocols and signaling pathway diagrams provided in these application notes serve as a comprehensive resource for researchers in this field.
References
- 1. Reliable Assay of Acid Sphingomyelinase Deficiency with the Mutation Q292K by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of acid sphingomyelinase activity in dried blood spots using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Quantitative determination of sphingomyelin - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assaygenie.com [assaygenie.com]
- 8. abcam.com [abcam.com]
- 9. abcam.cn [abcam.cn]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Acid Sphingomyelinase Activity Assay Kit - Echelon Biosciences [echelon-inc.com]
- 13. content.abcam.com [content.abcam.com]
- 14. abcam.com [abcam.com]
Troubleshooting & Optimization
Technical Support Center: N-Hexanoylsphingosylphosphorylcholine (C6-SM) Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully delivering N-Hexanoylsphingosylphosphorylcholine (C6-SM) to cells for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (C6-SM) and why is it used in research?
A1: this compound, also known as C6-sphingomyelin (C6-SM), is a synthetic, short-chain sphingomyelin. Its shorter acyl chain allows for greater water solubility and easier delivery to cells compared to its long-chain endogenous counterparts. In research, C6-SM is used as a tool to study the metabolism and signaling pathways of sphingomyelin, including its role in cell proliferation, differentiation, and apoptosis.
Q2: What are the common methods for delivering C6-SM to cells in culture?
A2: The most common methods for C6-SM delivery include:
-
Direct addition to culture medium: Due to its increased solubility, C6-SM can be directly dissolved in a suitable solvent and added to the cell culture medium.
-
Complexing with Bovine Serum Albumin (BSA): To improve solubility and facilitate delivery, C6-SM can be complexed with fatty acid-free BSA.
-
Liposomal formulations: Encapsulating C6-SM within liposomes is an effective method for cellular delivery, mimicking the natural environment of sphingolipids in membranes.[1][2][3]
Q3: How can I verify the successful uptake of C6-SM by cells?
A3: Cellular uptake of C6-SM can be assessed using several methods:
-
Fluorescently-labeled C6-SM: Using a fluorescent analog of C6-SM (e.g., NBD-C6-SM) allows for visualization of cellular uptake via fluorescence microscopy or quantification by flow cytometry.[4]
-
Mass Spectrometry: This technique can be used to quantify the intracellular levels of C6-SM and its metabolites.
-
Biochemical Assays: Measuring the activity of enzymes involved in sphingomyelin metabolism, such as sphingomyelinases, can indirectly indicate C6-SM uptake and processing.[5]
Troubleshooting Guides
Issue 1: Poor Solubility of C6-SM in Aqueous Solutions
Symptoms:
-
Precipitate forms when adding C6-SM stock solution to culture medium.
-
Inconsistent experimental results.
Possible Causes and Solutions:
| Cause | Solution |
| High concentration of C6-SM stock. | Prepare a lower concentration stock solution. It is recommended to start with a stock solution in a solvent like ethanol or DMSO. |
| Inadequate solvent. | Ensure the solvent used to dissolve C6-SM is appropriate. Ethanol or DMSO are commonly used. |
| Precipitation in culture medium. | Complex the C6-SM with fatty acid-free BSA before adding it to the medium. This will enhance its solubility and stability in the aqueous environment of the cell culture. |
| Low temperature of medium. | Ensure the culture medium is at 37°C when adding the C6-SM solution to prevent precipitation due to temperature shock. |
Issue 2: Low Cellular Uptake or Lack of Biological Effect
Symptoms:
-
No observable phenotype after treating cells with C6-SM.
-
Quantification methods show low intracellular levels of C6-SM.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate delivery method. | For cell types with low uptake efficiency, consider using liposomal formulations of C6-SM for more efficient delivery. |
| Incorrect concentration. | Optimize the concentration of C6-SM. A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and experimental endpoint. |
| Short incubation time. | Increase the incubation time to allow for sufficient cellular uptake and metabolic processing. A time-course experiment can help determine the optimal duration. |
| Degradation of C6-SM. | Short-chain sphingomyelins can be degraded by plasma membrane-associated neutral sphingomyelinases.[6][7] Ensure the quality of your C6-SM and consider using freshly prepared solutions. |
| Cell confluence. | Cell density can affect uptake. Ensure cells are in the logarithmic growth phase and at an appropriate confluence as recommended for your cell line. |
Issue 3: Cellular Toxicity or Off-Target Effects
Symptoms:
-
Increased cell death or changes in cell morphology unrelated to the expected biological effect.
-
Activation of unexpected signaling pathways.
Possible Causes and Solutions:
| Cause | Solution |
| High concentration of C6-SM. | High concentrations of short-chain sphingolipids can be toxic to some cell lines.[8] Reduce the concentration of C6-SM used. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., ethanol, DMSO) in the culture medium is below the toxic threshold for your cells (typically <0.1%). |
| Metabolism into other bioactive sphingolipids. | C6-SM can be metabolized into other signaling molecules like ceramide and sphingosine-1-phosphate.[9][10] Be aware of these potential conversions and their downstream effects in your experimental system. |
| Contaminants in C6-SM preparation. | Use high-purity C6-SM from a reputable supplier to avoid off-target effects from contaminants. |
Experimental Protocols
Protocol 1: Preparation of C6-SM Stock Solution
-
Weigh the desired amount of C6-SM powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the C6-SM is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of C6-SM-BSA Complex
-
Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v in sterile PBS).
-
In a sterile tube, add the desired volume of C6-SM stock solution.
-
Slowly add the BSA solution to the C6-SM solution while gently vortexing. A common molar ratio of C6-SM to BSA is 2:1.
-
Incubate the mixture at 37°C for 30 minutes to allow for complex formation.
-
The C6-SM-BSA complex is now ready to be added to the cell culture medium.
Protocol 3: Preparation of Liposomal C6-SM
This protocol is a general guideline and may require optimization.
-
Co-dissolve C6-SM and a carrier lipid (e.g., phosphatidylcholine) in chloroform in a round-bottom flask. The molar ratio will depend on the desired formulation.
-
Evaporate the solvent using a rotary evaporator to form a thin lipid film.
-
Hydrate the lipid film with a sterile aqueous buffer (e.g., PBS) by vortexing or sonication. This will form multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs), the MLV suspension can be sonicated on ice or extruded through polycarbonate membranes of a defined pore size.
-
The resulting liposomal C6-SM suspension can be stored at 4°C and should be used within a few days.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Cholesterol-modified sphingomyelin chimeric lipid bilayer for improved therapeutic delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholesterol-modified sphingomyelin chimeric lipid bilayer for improved therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescent, short-chain C6-NBD-sphingomyelin, but not C6-NBD-glucosylceramide, is subject to extensive degradation in the plasma membrane: implications for signal transduction related to cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescent, short-chain C6-NBD-sphingomyelin, but not C6-NBD-glucosylceramide, is subject to extensive degradation in the plasma membrane: implications for signal transduction related to cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sphingolipid synthesis maintains nuclear membrane integrity and genome stability during cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sphingolipid signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 10. cusabio.com [cusabio.com]
Technical Support Center: N-Hexanoylsphingosylphosphorylcholine (C6-SM) in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Hexanoylsphingosylphosphorylcholine (C6-SM) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound (C6-SM) stock solutions?
A1: For optimal stability and experimental consistency, follow these guidelines for preparing and storing C6-SM stock solutions:
-
Reconstitution: Reconstitute C6-SM in a high-quality, anhydrous solvent such as DMSO or ethanol.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) to minimize the volume of solvent added to your cell culture medium.
-
Aliquoting and Storage: After reconstitution, it is crucial to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or lower. Following reconstitution, aliquot and freeze at -20°C; stock solutions are reported to be stable for up to 2 months under these conditions[1]. This practice prevents degradation that can occur from repeated freeze-thaw cycles.
Q2: What is the expected stability of C6-SM in my cell culture medium?
A2: The stability of C6-SM in cell culture is influenced by two main factors: the cell culture medium itself and, more significantly, the presence of cells.
-
In the Presence of Cells: C6-SM can be degraded at the plasma membrane by neutral sphingomyelinase (N-SMase) activity. This enzymatic hydrolysis can be extensive and is cell-type dependent. For instance, undifferentiated HT29 cells exhibit at least a threefold higher N-SMase activity compared to their differentiated counterparts[2]. Therefore, the rate of degradation can vary significantly between different cell lines and their differentiation states.
Q3: My cells are not responding as expected to C6-SM treatment. What are the possible reasons?
A3: A lack of cellular response can stem from several factors:
-
Degradation of C6-SM: As mentioned in Q2, rapid enzymatic degradation by cell-surface N-SMases can reduce the effective concentration of C6-SM. Consider performing a time-course experiment to find the optimal treatment duration.
-
Sub-optimal Concentration: The effective concentration of C6-SM can be cell-type specific. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Solubility Issues: Poor solubility of C6-SM in the culture medium can lead to the formation of micelles or aggregates, reducing its bioavailability. Ensure that the final solvent concentration in your culture medium is low and does not affect cell viability.
-
Cell Line Specific Metabolism: Cells can metabolize C6-SM into other bioactive sphingolipids, such as C6-ceramide. This metabolic conversion can lead to downstream effects that may differ from the direct effects of C6-SM.
Q4: Can C6-SM be metabolized by cells? What are the potential downstream effects?
A4: Yes, C6-SM can be metabolized by cellular enzymes. The primary metabolic pathway is the hydrolysis of C6-SM by sphingomyelinases (SMases) to produce C6-ceramide and phosphocholine. C6-ceramide is a well-known bioactive lipid that can induce various cellular responses, including cell cycle arrest, apoptosis, and activation of specific protein kinases and phosphatases[1]. The observed cellular effects following C6-SM treatment may, therefore, be a combination of the effects of C6-SM itself and its metabolite, C6-ceramide.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible experimental results.
| Potential Cause | Troubleshooting Step |
| Degradation of C6-SM stock solution | Prepare fresh aliquots of C6-SM from a new vial. Avoid using stock solutions that have undergone multiple freeze-thaw cycles. Store aliquots at -20°C for no longer than 2 months[1]. |
| Variability in cell density or confluency | Standardize your cell seeding density and ensure that cells are in a logarithmic growth phase at the time of treatment. |
| Inconsistent incubation times | Use a precise timer for all experimental steps, from treatment to cell harvesting and analysis. |
| High rate of enzymatic degradation | For sensitive cell lines, consider using a shorter treatment time or including an inhibitor of neutral sphingomyelinase if appropriate for your experimental design. |
Problem 2: Observed cellular toxicity or off-target effects.
| Potential Cause | Troubleshooting Step |
| High concentration of C6-SM | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental endpoint. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in the cell culture medium is below the toxic threshold for your cells (typically <0.5%). Run a solvent-only control. |
| Metabolism to toxic compounds | The conversion of C6-SM to C6-ceramide can induce apoptosis[1]. If cell death is an unintended outcome, consider using a lower concentration of C6-SM or a shorter incubation time. |
Experimental Protocols
Protocol: Assessment of C6-SM Stability in the Presence of Cells
This protocol provides a framework for determining the stability of C6-SM in a specific cell culture system.
1. Materials:
-
This compound (C6-SM)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Organic solvents for lipid extraction (e.g., chloroform, methanol)
-
Analytical system for lipid quantification (e.g., LC-MS/MS or HPLC)
2. Procedure:
-
Cell Seeding: Plate cells at a predetermined density in multi-well plates and allow them to adhere and grow to the desired confluency.
-
C6-SM Treatment: Prepare a working solution of C6-SM in complete culture medium at the desired final concentration. Remove the existing medium from the cells and replace it with the C6-SM-containing medium. Include a "no-cell" control with C6-SM in the medium to assess stability in the medium alone.
-
Time-Course Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), collect both the cell culture supernatant and the cell pellet.
-
Lipid Extraction:
-
Supernatant: Transfer the supernatant to a new tube for lipid extraction.
-
Cell Pellet: Wash the cell pellet with ice-cold PBS, then lyse the cells and extract the lipids using an appropriate method (e.g., Bligh-Dyer extraction).
-
-
Sample Analysis: Analyze the extracted lipids using a validated analytical method, such as LC-MS/MS, to quantify the concentration of C6-SM remaining at each time point.
-
Data Analysis: Plot the concentration of C6-SM as a function of time to determine its rate of degradation in the presence and absence of cells.
Visualizations
Caption: Workflow for assessing C6-SM stability in cell culture.
Caption: Metabolic fate and downstream signaling of C6-SM.
Caption: Troubleshooting inconsistent C6-SM cellular responses.
References
- 1. D-erythro-Sphingosine, N-Hexanoyl- Biologically active, cell-permeable, non-physiological ceramide analog. | 124753-97-5 [sigmaaldrich.com]
- 2. Fluorescent, short-chain C6-NBD-sphingomyelin, but not C6-NBD-glucosylceramide, is subject to extensive degradation in the plasma membrane: implications for signal transduction related to cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting N-Hexanoylsphingosylphosphorylcholine mass spec fragmentation
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with N-Hexanoylsphingosylphosphorylcholine (SM d18:1/6:0) in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary fragment ions I should expect for this compound in positive ion ESI-MS/MS?
A1: In positive ion mode, the fragmentation of this compound, like other sphingomyelins, is dominated by the cleavage of the phosphodiester bond. The most characteristic and abundant fragment ion is the phosphocholine headgroup, which appears at an m/z of 184.07.[1][2][3][4] You should also observe fragment ions corresponding to the sphingoid long-chain base.[4][5]
Q2: I am only detecting a very strong signal at m/z 184.07 and my precursor ion is weak or absent. What is causing this?
A2: This issue commonly arises from excessive fragmentation energy. This can be either in-source fragmentation (fragmentation before the mass analyzer) or too high collision energy (CID/HCD) in the collision cell.[6] The bond between the ceramide backbone and the phosphocholine headgroup is labile, and the resulting m/z 184.07 ion is very stable.[2]
Q3: My overall signal intensity is poor. What are the common causes and solutions?
A3: Poor signal intensity can stem from several factors.[7] First, ensure your sample concentration is optimal; samples that are too dilute will produce a weak signal, while overly concentrated samples can cause ion suppression.[7] Second, verify the ionization efficiency and confirm that the mass spectrometer is properly tuned and calibrated.[7] Lastly, consider matrix effects from other lipids or contaminants in your sample, which can suppress the ionization of your target analyte.[8]
Q4: I'm observing unexpected peaks that don't match the expected fragmentation pattern. What could they be?
A4: Unexpected peaks are often due to one of the following:
-
Adducts: In electrospray ionization, molecules frequently form adducts with salts present in the mobile phase or sample. The most common are sodium ([M+Na]⁺) and potassium ([M+K]⁺).[5][9]
-
Contaminants: Solvents, plasticizers, or co-eluting compounds can introduce interfering ions.
-
Isobaric Interferences: Other lipid species may have the same nominal mass. A significant challenge in sphingomyelin analysis is interference from phosphatidylcholines (PCs), which also produce the characteristic m/z 184.07 fragment.[3]
Q5: How can I distinguish this compound from an isobaric phosphatidylcholine (PC)?
A5: While both lipid classes produce the m/z 184.07 fragment, their structures and other fragments differ. High-resolution mass spectrometry can distinguish them based on their exact mass. In MS/MS analysis, this compound will yield fragments characteristic of its sphingosine backbone (e.g., m/z 264.3), whereas a PC will show fragments corresponding to the neutral loss of its two fatty acyl chains.[4][5] Advanced techniques like Differential Ion Mobility Spectrometry (DMS) can also be used to separate these lipid classes prior to mass analysis.[3]
Q6: I see a significant [M+H-H₂O]⁺ peak. Is this normal and can I reduce it?
A6: Yes, the neutral loss of water is a common occurrence for sphingolipids, often happening as in-source fragmentation.[1][10][11] To minimize this, you can try reducing the energy in the ion source by lowering the source temperature or the cone/nozzle/skimmer voltage.[6]
Troubleshooting Guides
Guide 1: Low Signal or No Peaks
If you are observing a weak signal or no peaks at all, follow these steps:
-
Verify Sample Integrity: Ensure the sample was properly prepared and is at an appropriate concentration.
-
Check Instrument Performance:
-
Run a system suitability test with a known standard (e.g., reserpine) to confirm the instrument is functioning correctly.
-
Confirm that the autosampler and syringe are working and that the sample is being injected.[12]
-
-
Optimize Ionization Source Parameters:
-
Ensure the capillary voltage is appropriate for positive ion mode (typically 3-5 kV).
-
Optimize gas flows (nebulizer and drying gas) and source temperature.
-
-
Investigate for Leaks: Air leaks in the system can significantly reduce sensitivity. Check all connections from the LC to the mass spectrometer.[12]
-
Re-calibrate: Perform a fresh mass calibration to ensure mass accuracy.[7]
Guide 2: Unexpected or Unidentifiable Peaks
If your spectrum is complicated by unknown peaks, use this guide:
-
Check for Common Adducts: Calculate the expected m/z for sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts and see if they match the unknown peaks.
-
Analyze a Solvent Blank: Inject a sample of your mobile phase/solvent without the analyte. This will help identify peaks originating from solvent contamination or system background.
-
Use High-Resolution MS: If available, accurate mass measurements can help determine the elemental composition of the unknown ions, aiding in their identification.
-
Review Chromatography: Poor chromatographic separation can lead to co-elution of multiple compounds, resulting in a complex, overlapping spectrum. Adjust your LC method to improve peak resolution.
-
Consider In-Source Fragmentation of Co-eluting Species: Other compounds in your sample might be fragmenting in the source and producing the unexpected ions.[13]
Key Fragmentation Data
The following table summarizes the expected quantitative data for this compound (Chemical Formula: C₂₉H₆₁N₂O₆P, Exact Mass: 580.4216) in high-resolution mass spectrometry.
| Ion Description | Ion Formula | Theoretical m/z | Notes |
| Precursor Ions | |||
| Protonated Molecule | [C₂₉H₆₂N₂O₆P]⁺ | 581.4294 | The primary target for MS/MS fragmentation. |
| Sodium Adduct | [C₂₉H₆₁N₂O₆PNa]⁺ | 603.4114 | Common adduct in ESI.[9] |
| Potassium Adduct | [C₂₉H₆₁N₂O₆PK]⁺ | 619.3853 | Common adduct in ESI.[9] |
| Fragment Ions (from [M+H]⁺) | |||
| Phosphocholine Headgroup | [C₅H₁₄NO₄P]⁺ | 184.0733 | Most abundant and characteristic fragment.[2] |
| Sphingosine Backbone | [C₁₈H₃₆NO]⁺ | 282.2791 | Corresponds to the d18:1 sphingoid base after loss of H₂O.[5] |
| Neutral Loss of Headgroup | [C₂₄H₄₈NO₂]⁺ | 382.3628 | Corresponds to the ceramide backbone ([M+H-183]⁺). |
| In-Source Water Loss | [C₂₉H₆₀N₂O₅P]⁺ | 563.4186 | Precursor ion after neutral loss of H₂O.[10] |
Experimental Protocol: LC-MS/MS Analysis
This section provides a general methodology for the analysis of this compound.
1. Lipid Extraction (Folch Method)
-
Homogenize the sample in a 2:1 chloroform:methanol (v/v) solution.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex thoroughly.
-
Centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the extract under a stream of nitrogen and reconstitute in a suitable injection solvent (e.g., 9:1 methanol:chloroform).
2. Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) or a HILIC column can be used.
-
Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid.
-
Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute lipids, then re-equilibrate.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40-50 °C.
3. Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Drying Gas Flow/Temp: Optimize based on instrument manufacturer recommendations (e.g., 10 L/min, 300 °C).
-
Scan Mode:
-
Full Scan (MS1): Scan a mass range of m/z 150-1000 to identify precursor ions.
-
Product Ion Scan (MS2): Select the precursor ion of interest (e.g., m/z 581.43) and fragment it.
-
-
Collision Energy (CID/HCD): This is a critical parameter. Perform a collision energy ramp (e.g., from 15 to 50 eV) to determine the optimal energy that produces the desired fragment ions (m/z 184.07 and backbone fragments) without completely losing the precursor ion.
Visualizations
Caption: Expected MS/MS fragmentation pathway for this compound.
Caption: A logical workflow for troubleshooting common mass spectrometry issues.
References
- 1. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. sciex.com [sciex.com]
- 4. In-depth sphingomyelin characterization using electron impact excitation of ions from organics and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Characterization of Phospholipids and Sphingolipids by In-Source Fragmentation MALDI/TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gmi-inc.com [gmi-inc.com]
- 8. Imaging with Mass Spectrometry, the next frontier in sphingolipid research? A discussion on where we stand and the possibilities ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. gentechscientific.com [gentechscientific.com]
- 13. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing N-Hexanoylsphingosylphosphorylcholine (C6-Ceramide) for Apoptosis Assays
Welcome to the technical support center for N-Hexanoylsphingosylphosphorylcholine (C6-ceramide) induced apoptosis assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining reliable and reproducible results.
Troubleshooting Guide
This section addresses common issues encountered during apoptosis experiments using C6-ceramide.
| Problem | Potential Cause | Suggested Solution |
| No or low induction of apoptosis | Suboptimal C6-ceramide concentration: The concentration may be too low for the specific cell type. | Perform a dose-response experiment to determine the optimal concentration. Typical ranges are between 10 µM and 100 µM.[1] |
| Inappropriate incubation time: The time point for analysis may be too early or too late to detect apoptosis. | Conduct a time-course experiment to identify the peak of the apoptotic response (e.g., 6, 12, 24, 48 hours). | |
| Poor C6-ceramide quality or improper storage: Degradation of the compound can lead to loss of activity. | Ensure C6-ceramide is stored correctly, typically at -20°C. Use a fresh stock solution for each experiment. | |
| Cell health and confluence: Unhealthy or overly confluent cells may not respond as expected. | Use cells in the exponential growth phase at a consistent confluence (e.g., 70-80%). | |
| Serum interference: Growth factors in serum can counteract the pro-apoptotic effects of C6-ceramide. | Consider reducing the serum concentration during treatment, but be mindful that this can also be a stressor for some cell types. | |
| High background in negative control | Solvent toxicity: The solvent used to dissolve C6-ceramide (e.g., DMSO, ethanol) may be toxic at the final concentration. | Ensure the final solvent concentration is non-toxic to your cells (typically <0.1% for DMSO). Run a vehicle-only control. |
| Contamination: Mycoplasma or other microbial contamination can affect cell health and assay results. | Regularly test cell cultures for contamination. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, density, or media can lead to variability. | Maintain consistent cell culture practices. Use cells within a defined passage number range. |
| Inconsistent reagent preparation: Variations in the preparation of C6-ceramide or staining solutions. | Prepare fresh reagents for each experiment and use calibrated pipettes. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of C6-ceramide to induce apoptosis?
The optimal concentration of this compound (C6-ceramide) is highly cell-type dependent. A dose-response experiment is crucial to determine the ideal concentration for your specific cell line. However, a general starting range is between 10 µM and 100 µM.[1]
Q2: How long should I incubate my cells with C6-ceramide?
The incubation time required to observe apoptosis can vary significantly between cell types and the concentration of C6-ceramide used. It is recommended to perform a time-course experiment with time points such as 6, 12, 24, and 48 hours to determine the optimal incubation period for your experimental setup. For example, in K562 cells, apoptosis can be observed after 24 hours of treatment with 25 µM C6-ceramide.[2]
Q3: What is the mechanism of C6-ceramide-induced apoptosis?
C6-ceramide is a cell-permeable analog of endogenous ceramide, a lipid second messenger involved in various cellular processes, including apoptosis.[3] Exogenous C6-ceramide can trigger apoptosis through multiple signaling pathways. A common mechanism involves the activation of the intrinsic (mitochondrial) pathway of apoptosis. This is characterized by the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3.[3] C6-ceramide has also been shown to be involved in the activation of the extrinsic pathway through caspase-8.[4] Additionally, C6-ceramide can influence other signaling pathways, such as the AMPK/mTOR and PI3K/Akt/mTOR pathways, to promote apoptosis.[5]
Q4: Which apoptosis assay should I use to confirm C6-ceramide-induced cell death?
It is best practice to use at least two different assays that measure distinct hallmarks of apoptosis to confirm your results.
-
Early Apoptosis: Annexin V staining is ideal for detecting the externalization of phosphatidylserine, an early event in apoptosis.[6]
-
Mid-to-Late Apoptosis: Caspase activity assays (e.g., measuring caspase-3/7 activity) provide a functional readout of the apoptotic cascade.[7][8]
-
Late Apoptosis/DNA Fragmentation: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[9]
Q5: My cells are showing signs of necrosis rather than apoptosis. What could be the cause?
High concentrations of C6-ceramide or prolonged incubation times can lead to secondary necrosis. To distinguish between apoptosis and necrosis, it is recommended to co-stain with a viability dye like Propidium Iodide (PI) in your Annexin V assay. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic and necrotic cells will be positive for both markers.
Quantitative Data Summary
The following tables summarize reported concentrations and incubation times of C6-ceramide used to induce apoptosis in various cell lines.
Table 1: Effective Concentrations of C6-Ceramide for Inducing Apoptosis in Various Cell Lines
| Cell Line | Cancer Type | Effective Concentration Range | Reference |
| K562 | Chronic Myeloid Leukemia | 25 µM - 50 µM | [2] |
| MyLa, HuT78 | Cutaneous T Cell Lymphoma | 25 µM - 100 µM | [1] |
| HCT116 | Colon Carcinoma | 50 µM | [3] |
| OVCAR-3 | Ovarian Carcinoma | 50 µM | [3] |
| OPM2 | Multiple Myeloma | 20 µM | [10] |
Table 2: Incubation Times for C6-Ceramide-Induced Apoptosis
| Cell Line | Incubation Time | Concentration | Observed Effect | Reference |
| K562 | 24, 48, 72 hours | 25 µM | Increased sub-G1 population | [2] |
| MyLa | 6, 16, 24 hours | 25 µM | Decreased cell viability | [1] |
| HuT78 | 6, 16, 24 hours | 25 µM | Decreased cell viability | [1] |
| HCT116 | 4, 7, 16, 24 hours | 50 µM | Increased Annexin V positive cells | [3] |
Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13]
Materials:
-
C6-ceramide
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate to achieve 70-80% confluency. Treat cells with the desired concentration of C6-ceramide for the determined time. Include a vehicle-treated control.
-
Cell Harvesting:
-
Suspension cells: Centrifuge to collect the cells.
-
Adherent cells: Collect the culture medium (containing floating apoptotic cells) and detach the adherent cells using a gentle scraper or trypsin. Combine with the collected medium.
-
-
Washing: Wash cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Analysis: Analyze the cells by flow cytometry within one hour of staining.
Protocol 2: Caspase-3/7 Activity Assay (Fluorometric)
This assay measures the activity of executioner caspases 3 and 7.[7][8]
Materials:
-
C6-ceramide
-
Cell culture medium
-
Caspase-3/7 reagent (e.g., containing a substrate like DEVD-R110)
-
Lysis buffer
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with C6-ceramide.
-
Cell Lysis: After treatment, lyse the cells according to the manufacturer's protocol of your chosen assay kit. This typically involves adding a lysis buffer and incubating.
-
Caspase Activity Measurement:
-
Add the caspase-3/7 reagent to each well.
-
Incubate at room temperature, protected from light, for the recommended time (e.g., 30-60 minutes).
-
-
Analysis: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths.
Protocol 3: TUNEL Assay for DNA Fragmentation
The TUNEL assay detects DNA strand breaks in late-stage apoptotic cells.[9][14]
Materials:
-
C6-ceramide
-
PBS
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Sample Preparation:
-
Treat cells with C6-ceramide.
-
Harvest and wash the cells with PBS.
-
-
Fixation: Fix the cells with 4% PFA in PBS for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize them with 0.1% Triton X-100 for 5-15 minutes on ice.
-
TUNEL Labeling:
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
-
Washing: Wash the cells with PBS to remove unincorporated nucleotides.
-
Analysis: Analyze the samples by fluorescence microscopy or flow cytometry.
Visualizations
C6-Ceramide Induced Apoptosis Signaling Pathway```dot
// Nodes C6_Ceramide [label="N-Hexanoylsphingosyl-\nphosphorylcholine\n(C6-Ceramide)", fillcolor="#FBBC05", fontcolor="#202124"]; Plasma_Membrane [label="Plasma Membrane", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; Mitochondrion [label="Mitochondrion", shape=ellipse, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"]; Cytochrome_c [label="Cytochrome c", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apaf1 [label="Apaf-1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase9 [label="Pro-Caspase-9", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Active_Caspase9 [label="Active Caspase-9", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase3 [label="Pro-Caspase-3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Active_Caspase3 [label="Active Caspase-3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase8 [label="Pro-Caspase-8", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Active_Caspase8 [label="Active Caspase-8", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges C6_Ceramide -> Plasma_Membrane [label="Enters Cell", style=dotted, color="#5F6368"]; Plasma_Membrane -> Mitochondrion [style=invis]; Mitochondrion -> Cytochrome_c [label="Release", color="#5F6368"]; Cytochrome_c -> Apaf1 [color="#5F6368"]; Apaf1 -> Caspase9 [color="#5F6368"]; Caspase9 -> Active_Caspase9 [label="Activation", color="#5F6368"]; Active_Caspase9 -> Caspase3 [label="Cleavage", color="#5F6368"]; Caspase3 -> Active_Caspase3 [label="Activation", color="#5F6368"]; Active_Caspase3 -> Apoptosis [color="#5F6368"]; C6_Ceramide -> Caspase8 [label="Activates", style=dotted, color="#5F6368"]; Caspase8 -> Active_Caspase8 [label="Activation", color="#5F6368"]; Active_Caspase8 -> Caspase3 [label="Cleavage", color="#5F6368"]; }
Caption: Workflow for optimizing apoptosis assay conditions.
Logical Relationship for Interpreting Annexin V / PI Staining
Caption: Interpretation of Annexin V and PI staining results.
References
- 1. C6 Ceramide (d18:1/6:0) as a Novel Treatment of Cutaneous T Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exogenous cell-permeable C6 ceramide sensitizes multiple cancer cell lines to Doxorubicin-induced apoptosis by promoting AMPK activation and mTORC1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. Ceramide Synthase-dependent Ceramide Generation and Programmed Cell Death: INVOLVEMENT OF SALVAGE PATHWAY IN REGULATING POSTMITOCHONDRIAL EVENTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developmentally Regulated Ceramide Synthase 6 Increases Mitochondrial Ca2+ Loading Capacity and Promotes Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of Ceramide-Induced Apoptosis in Enteric Neurons by Aryl Hydrocarbon Receptor Signaling: Unveiling a New Pathway beyond ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The ceramide pathway is involved in the survival, apoptosis and exosome functions of human multiple myeloma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. bosterbio.com [bosterbio.com]
- 14. clyte.tech [clyte.tech]
Technical Support Center: Short-Chain Sphingolipid Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered when working with short-chain sphingolipids.
Frequently Asked Questions (FAQs)
Q1: Why are short-chain sphingolipids, like C6-ceramide, difficult to dissolve in aqueous solutions?
A1: Short-chain sphingolipids, despite being more water-soluble than their long-chain counterparts, are still inherently hydrophobic molecules.[1] This hydrophobicity is due to their lipidic acyl chains, which leads to poor solubility in aqueous buffers and a tendency to aggregate.[2][3] Natural ceramides are among the most hydrophobic lipids in membranes and their solubility in water is negligible.[2]
Q2: What are the recommended organic solvents for dissolving short-chain sphingolipids?
A2: Short-chain sphingolipids like C6-ceramide are readily soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[4][5] A stock solution can be prepared by dissolving the crystalline solid in one of these organic solvents.[4]
Q3: My short-chain sphingolipid is not dissolving in my cell culture medium. What should I do?
A3: Direct dissolution of short-chain sphingolipids in aqueous cell culture media is not recommended due to their poor solubility.[4] The standard method is to first dissolve the lipid in an organic solvent like ethanol or DMSO to create a concentrated stock solution.[4][6] This stock solution is then diluted with the aqueous buffer or cell culture medium of choice.[4] It is crucial to mix thoroughly during dilution to prevent precipitation.[7]
Q4: I'm observing precipitation or aggregation of my short-chain sphingolipid in my experiment. How can I prevent this?
A4: Precipitation and aggregation can occur if the concentration of the sphingolipid exceeds its solubility limit in the aqueous medium or if the organic solvent concentration is too high. To prevent this, ensure that the final concentration of the organic solvent in your cell culture is low and non-toxic to the cells. Additionally, consider using alternative solubilization methods, especially for in vivo applications where organic solvents may be toxic.[8] These methods include the use of bovine serum albumin (BSA) complexes or specific solvent mixtures like ethanol:dodecane (98:2 v/v).[5][7]
Troubleshooting Guides
Issue 1: Preparing Aqueous Solutions of Short-Chain Sphingolipids
Problem: Difficulty in achieving a stable aqueous solution of a short-chain sphingolipid for cell culture experiments.
Solution Workflow:
Caption: Workflow for preparing aqueous solutions of short-chain sphingolipids.
Detailed Steps:
-
Prepare a Stock Solution: Dissolve the short-chain sphingolipid in an appropriate organic solvent (e.g., ethanol, DMSO) to a known concentration (e.g., 10-20 mg/mL).[4]
-
Dilution: While vortexing or mixing vigorously, slowly add the desired volume of the stock solution to your aqueous buffer or cell culture medium to achieve the final working concentration.[5][7]
-
Immediate Use: It is recommended to use the freshly prepared aqueous solution immediately, as storage can lead to precipitation. Aqueous solutions are not recommended to be stored for more than one day.[4]
Issue 2: Cell Toxicity or Off-Target Effects from Solvents
Problem: Observing cellular toxicity or unexpected experimental results that may be attributed to the organic solvent used to dissolve the sphingolipid.
Alternative Solubilization Methods:
-
Bovine Serum Albumin (BSA) Complexes:
-
Prepare a stock solution of the lipid in chloroform/methanol (19:1, v/v).
-
Dry the lipid under nitrogen and then in a vacuum.
-
Redissolve the dried lipid in ethanol.
-
Inject the ethanol-lipid solution into a solution of fatty acid-free BSA in buffer while vortexing.[5]
-
-
Ethanol:Dodecane (98:2, v/v):
-
Nanoliposomes/Nanomicelles: For in vivo studies, formulations like nanoliposomes or complexation with molecules like cholesteryl phosphocholine or rubusoside can enhance solubility and delivery.[3][6][9]
Quantitative Data Summary
Table 1: Solubility of C6-Ceramide in Various Solvents
| Solvent | Approximate Solubility | Reference(s) |
| Ethanol | ~20 mg/mL | [4] |
| DMSO | ~20 mg/mL | [4] |
| Dimethylformamide | ~20 mg/mL | [4] |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [4] |
Key Experimental Protocols
Protocol 1: General Method for Treating Cells with Short-Chain Sphingolipids
-
Cell Seeding: Plate cells at the desired density in appropriate culture vessels and allow them to adhere overnight.
-
Preparation of Treatment Medium:
-
Prepare a concentrated stock solution of the short-chain sphingolipid in sterile ethanol or DMSO.[4]
-
On the day of the experiment, dilute the stock solution directly into pre-warmed complete cell culture medium to the final desired concentration. Ensure rapid mixing to prevent precipitation. The final concentration of the organic solvent should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
-
-
Cell Treatment: Remove the existing medium from the cells and replace it with the sphingolipid-containing medium.
-
Incubation: Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: Following incubation, harvest the cells for subsequent analysis (e.g., apoptosis assays, Western blotting, lipidomics).
Signaling Pathways and Experimental Workflows
Short-chain ceramides are cell-permeable analogs of natural ceramides and are known to be involved in various signaling pathways, often leading to apoptosis, cell cycle arrest, or inflammation.[9][10]
Ceramide-Induced Apoptosis Signaling Pathway
Caption: Simplified pathway of C6-ceramide-induced apoptosis.
Experimental Workflow for Studying Sphingolipid-Induced Cellular Effects
References
- 1. A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Rubusoside-assisted solubilization of poorly soluble C6-Ceramide for a pilot pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Complexation of C6-Ceramide with Cholesteryl Phosphocholine – A Potent Solvent-Free Ceramide Delivery Formulation for Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. Ceramide signaling in immunity: a molecular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Roles and therapeutic targeting of ceramide metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
preventing N-Hexanoylsphingosylphosphorylcholine precipitation in buffers
Welcome to the Technical Support Center for N-Hexanoylsphingosylphosphorylcholine (C6-SPPC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of C6-SPPC in experimental settings, with a focus on preventing precipitation in common biological buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound (C6-SPPC) and why is it used in research?
A1: this compound is a bioactive sphingolipid. It is a water-soluble analog of sphingosylphosphorylcholine and is often used in cell-based assays to study lipid signaling pathways. It has been shown to be involved in various cellular processes, including cell proliferation, calcium signaling, and inflammation.
Q2: What are the primary causes of C6-SPPC precipitation in buffers?
A2: Precipitation of C6-SPPC in aqueous buffers is often due to its amphipathic nature. At concentrations above its critical micelle concentration (CMC), C6-SPPC molecules self-assemble into micelles. Further increases in concentration, or changes in temperature, pH, or ionic strength, can lead to the aggregation of these micelles and subsequent precipitation.
Q3: What is the critical micelle concentration (CMC) of C6-SPPC?
A3: The CMC of sphingosylphosphorylcholine in a 10 mM sodium phosphate buffer at pH 7.4 and 25°C has been reported to be 0.158 mM. It is important to note that the CMC can be influenced by factors such as temperature and the ionic strength of the buffer.
Q4: How does temperature affect the stability of C6-SPPC solutions?
A4: Temperature can significantly impact the solubility and stability of C6-SPPC. While gentle warming can aid in initial dissolution, prolonged exposure to high temperatures can potentially lead to hydrolysis of the molecule. Conversely, storing concentrated solutions at low temperatures may cause the lipid to precipitate out of solution.
Q5: How does the pH of the buffer affect C6-SPPC stability?
A5: The stability of sphingosylphosphorylcholine can be pH-dependent. Extreme pH values (highly acidic or alkaline) can lead to the hydrolysis of the phosphocholine headgroup or the N-acyl chain. For most biological experiments, maintaining a physiological pH between 7.0 and 8.0 is recommended.
Troubleshooting Guides
Issue: Precipitation Observed Immediately Upon Dissolving C6-SPPC
| Potential Cause | Recommended Solution |
| Concentration exceeds solubility limit | Prepare a stock solution in an organic solvent first (e.g., ethanol or DMSO). Then, add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid and even dispersion. |
| Inadequate mixing | After adding the C6-SPPC stock to the buffer, continue to mix the solution gently for several minutes to ensure homogeneity. Avoid vigorous shaking that may introduce air bubbles. |
| Low temperature of the buffer | Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C) before adding the C6-SPPC stock solution. |
Issue: Precipitation Occurs Over Time (Hours to Days)
| Potential Cause | Recommended Solution |
| Changes in temperature | Store the C6-SPPC solution at a constant and appropriate temperature. Avoid repeated freeze-thaw cycles. For long-term storage, consider aliquoting the stock solution. |
| Changes in pH | Ensure the buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment. Monitor the pH of your experimental setup, especially in cell culture where cellular metabolism can alter it. |
| High ionic strength | High salt concentrations can decrease the CMC and promote micelle aggregation. If possible, use buffers with a lower ionic strength. |
| Interaction with other components | Components in complex media (e.g., proteins in serum) can interact with C6-SPPC. Consider using a simplified buffer system for initial experiments to rule out interactions. |
Data Presentation
Table 1: Factors Influencing this compound Stability and Solubility
| Parameter | Effect on Stability/Solubility | Recommendations |
| Concentration | Exceeding the CMC (Critical Micelle Concentration) leads to micelle formation, which can precipitate at higher concentrations. | Work at concentrations below or slightly above the CMC whenever possible. Prepare fresh dilutions from a concentrated stock for each experiment. |
| Temperature | Gentle warming can aid dissolution. High temperatures can cause degradation. Low temperatures can cause precipitation of concentrated solutions. | Prepare solutions at room temperature or 37°C. Store stock solutions at -20°C in an organic solvent. Avoid repeated freeze-thaw cycles of aqueous solutions. |
| pH | Extreme pH values can lead to hydrolysis. | Maintain a physiological pH (7.0 - 8.0) for optimal stability. Use a well-buffered system. |
| Ionic Strength | Increasing ionic strength can decrease the CMC and promote precipitation. | Use buffers with physiological salt concentrations. Be cautious when adding high concentrations of salts to your C6-SPPC solution. |
| Solvent | Highly soluble in organic solvents like ethanol and DMSO. Poorly soluble in aqueous buffers alone. | Prepare a concentrated stock solution in an organic solvent before diluting into your final aqueous buffer. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of C6-SPPC in Ethanol
-
Weigh out the required amount of this compound powder in a sterile microfuge tube.
-
Add the appropriate volume of absolute ethanol to achieve a final concentration of 10 mM.
-
Vortex the tube for 1-2 minutes until the powder is completely dissolved. The solution should be clear.
-
Store the stock solution at -20°C.
Protocol 2: Preparation of a Working Solution of C6-SPPC in a Biological Buffer
-
Pre-warm your desired biological buffer (e.g., PBS, TRIS, HEPES) to the intended experimental temperature (e.g., 37°C).
-
Thaw the 10 mM C6-SPPC stock solution at room temperature.
-
While gently vortexing the pre-warmed buffer, add the required volume of the C6-SPPC stock solution dropwise to achieve the final desired concentration.
-
Continue to vortex gently for another 1-2 minutes to ensure the solution is homogenous.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. Use the freshly prepared working solution immediately for best results.
Visualizations
Caption: Experimental workflow for preparing C6-SPPC solutions.
Caption: Troubleshooting logic for C6-SPPC precipitation.
Caption: Simplified signaling pathway of C6-SPPC.[1][2][3][4][5]
References
- 1. Ca2+ signaling induced by sphingosylphosphorylcholine and sphingosine 1-phosphate via distinct mechanisms in rat glomerular mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Sphingosylphosphorylcholine generates reactive oxygen species through calcium-, protein kinase Cdelta- and phospholipase D-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sphingosylphosphorylcholine and sphingosine-1-phosphate mobilize cytosolic calcium through different mechanisms in human airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Emerging roles of sphingosylphosphorylcholine in modulating cardiovascular functions and diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting LC-MS/MS Artifact Peaks with N-Hexanoylsphingosylphosphorylcholine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating artifact peaks during the LC-MS/MS analysis of N-Hexanoylsphingosylphosphorylcholine and other related sphingolipids.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifact peaks observed during the LC-MS/MS analysis of this compound?
A1: The most prevalent artifact peaks encountered during the analysis of this compound and other sphingolipids are typically due to in-source fragmentation and matrix effects. In-source fragmentation can lead to the appearance of peaks corresponding to the loss of the phosphocholine headgroup or other neutral losses, which can be mistaken for other lipid species.[1][2] Matrix effects, caused by co-eluting compounds from the sample matrix, can result in ion suppression or enhancement, leading to inaccurate quantification and the appearance of ghost peaks.[3]
Q2: How can I differentiate between a true metabolite peak and an artifact peak?
A2: Differentiating between a genuine metabolite and an artifact requires a systematic approach. One common method is to analyze a blank sample (matrix without the analyte) prepared using the same extraction procedure. Any peaks appearing in the blank run at the same retention time as in the sample are likely artifacts or contaminants. Additionally, varying the in-source fragmentation parameters (e.g., cone voltage or fragmentor voltage) can help identify fragments generated in the source. A true metabolite peak should not change in its precursor m/z, whereas an in-source fragment will be affected by changes in source energy.
Q3: What are the characteristic fragmentation patterns for sphingosylphosphorylcholines in positive ion mode ESI-MS/MS?
A3: In positive ion mode, sphingosylphosphorylcholines typically exhibit a characteristic product ion at m/z 184, corresponding to the phosphocholine headgroup.[2][4] Another common fragmentation pathway involves the neutral loss of the phosphocholine headgroup (183 Da). Further fragmentation can occur on the sphingoid base, often showing a product ion at m/z 264 for a doubly dehydrated sphingosine base.[2]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the LC-MS/MS analysis of this compound.
Issue 1: Presence of Unexpected Peaks with Loss of Phosphocholine Headgroup
Symptoms:
-
Observation of a significant peak corresponding to the precursor ion minus 183 Da.
-
This peak may co-elute with the target analyte.
Possible Cause:
-
In-source fragmentation: The this compound molecule is fragmenting in the ion source before entering the mass analyzer. This is a common phenomenon with sphingolipids, especially at higher source energies.[1][2]
Troubleshooting Steps & Solutions:
| Step | Action | Expected Outcome |
| 1 | Reduce In-Source Energy | Decrease the cone voltage (or fragmentor voltage, depending on the instrument manufacturer) in increments of 10-20 V. |
| 2 | Optimize Source Temperature | Lower the ion source temperature by 25-50 °C. |
| 3 | Modify Mobile Phase | If applicable, reduce the percentage of organic solvent at the elution time of the analyte. |
Issue 2: Poor Signal Intensity and Inconsistent Quantification
Symptoms:
-
Low signal-to-noise ratio for the this compound peak.
-
High variability in peak area between replicate injections.
-
"Ghost peaks" appearing in blank injections following sample injections.[3]
Possible Cause:
-
Matrix Effects (Ion Suppression): Co-eluting endogenous lipids or other matrix components are interfering with the ionization of the target analyte. Phospholipids are a major contributor to matrix effects in biological samples.
-
Carryover: The analyte is adsorbing to surfaces in the LC system and eluting in subsequent runs.
Troubleshooting Steps & Solutions:
| Step | Action | Expected Outcome |
| 1 | Improve Sample Preparation | Implement a more rigorous sample clean-up method such as Solid-Phase Extraction (SPE) or use phospholipid removal plates. |
| 2 | Optimize Chromatography | Modify the LC gradient to achieve better separation of the analyte from the matrix components. A longer, shallower gradient can improve resolution. |
| 3 | Use an Internal Standard | Incorporate a stable isotope-labeled internal standard (e.g., this compound-d4) that co-elutes with the analyte. |
| 4 | Address Carryover | Implement a robust needle and column wash protocol between injections. Use a wash solvent with a higher organic content than the mobile phase. |
Experimental Protocols
Protocol 1: Evaluation of In-Source Fragmentation
This protocol provides a systematic approach to identify and minimize in-source fragmentation of this compound.
-
Initial Analysis: Analyze a standard solution of this compound using your current LC-MS/MS method. Record the peak areas of the precursor ion and any suspected in-source fragment ions (e.g., [M+H-183]⁺).
-
Vary Cone/Fragmentor Voltage:
-
Create a series of methods where the cone voltage (or fragmentor voltage) is incrementally decreased from the current setting (e.g., in steps of 10 V).
-
Inject the standard solution with each method.
-
Plot the peak area ratio of the fragment ion to the precursor ion against the cone voltage. A decreasing trend will confirm in-source fragmentation.
-
-
Optimize Source Temperature:
-
Using the cone voltage that provided the lowest fragmentation, create a series of methods with decreasing source temperatures (e.g., in steps of 25 °C).
-
Inject the standard solution with each method.
-
Determine the temperature that provides the best signal for the precursor ion with minimal fragmentation.
-
-
Final Method: Select the combination of cone voltage and source temperature that maximizes the precursor ion signal while minimizing the in-source fragment.
Protocol 2: Assessment of Matrix Effects using Post-Extraction Spike
This protocol details how to quantify the extent of matrix effects on the analysis of this compound.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound in the final mobile phase composition at a known concentration.
-
Set B (Blank Matrix Extract): Extract a blank matrix sample (e.g., plasma from an untreated animal) using your established sample preparation protocol.
-
Set C (Post-Spiked Matrix): Spike the blank matrix extract from Set B with the this compound standard to the same final concentration as Set A.
-
-
LC-MS/MS Analysis: Analyze multiple replicates of each set of samples.
-
Calculate Matrix Effect: The matrix effect (ME) can be calculated as follows:
ME (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
-
Visualizations
Caption: A typical experimental workflow for LC-MS/MS analysis of sphingolipids.
Caption: A logical workflow for troubleshooting artifact peaks in LC-MS/MS.
References
- 1. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. halocolumns.com [halocolumns.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-Hexanoylsphingosylphosphorylcholine Treatment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing incubation times for N-Hexanoylsphingosylphosphorylcholine (C6-Sphingomyelin) treatment. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as C6-Sphingomyelin or N-hexanoylsphingosine-1-phosphocholine) is a synthetic, short-chain sphingomyelin. Its primary mechanism of action is believed to be mediated through its hydrolysis by sphingomyelinases to produce N-hexanoylsphingosine (C6-ceramide). C6-ceramide is a bioactive lipid that acts as a second messenger in various signaling pathways, influencing cellular processes such as apoptosis, cell cycle arrest, and cellular stress responses.
Q2: Why is optimizing the incubation time for this compound treatment critical?
Optimizing the incubation time is crucial for several reasons:
-
Observing specific cellular events: Different cellular responses to C6-ceramide occur over different timescales. For instance, activation of signaling cascades like the MAPK pathway can be rapid (minutes to hours), while downstream effects like apoptosis may require longer incubation periods (24-72 hours).
-
Distinguishing primary from secondary effects: Short incubation times are more likely to reveal the direct effects of the compound, while longer incubations may lead to secondary effects resulting from prolonged cellular stress or activation of compensatory pathways.
-
Minimizing cytotoxicity for non-apoptotic studies: If the goal is to study signaling events without inducing cell death, shorter incubation times and lower concentrations are generally preferred.
-
Ensuring reproducibility: Standardizing the incubation time is essential for obtaining consistent and reproducible experimental results.
Q3: What are typical incubation times used for short-chain sphingolipid treatments?
Reported incubation times for short-chain sphingolipids like C6-ceramide vary widely depending on the cell type, concentration, and the biological endpoint being measured. Some general guidelines are:
-
Rapid signaling events (e.g., kinase activation): 15 minutes to 4 hours.
-
Gene expression changes: 4 to 24 hours.
-
Cell viability and apoptosis assays: 24 to 72 hours.
-
Cell differentiation studies: 48 to 96 hours.
It is highly recommended to perform a time-course experiment to determine the optimal incubation time for your specific experimental system.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect | Incubation time is too short. | Perform a time-course experiment with longer incubation periods (e.g., 24, 48, 72 hours). |
| Concentration is too low. | Perform a dose-response experiment with a range of concentrations. | |
| Cell line is resistant. | Some cell lines may be resistant to ceramide-induced effects. Consider using a different cell line or a positive control to ensure assay validity. | |
| High cell death in all conditions | Incubation time is too long. | Reduce the incubation time. A time-course experiment will help identify a window for observing specific effects before widespread cell death. |
| Concentration is too high. | Lower the concentration of this compound. | |
| Inconsistent results | Variability in incubation time. | Ensure precise timing of treatment and harvesting for all samples. |
| Cell passage number and confluency. | Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of treatment. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for Apoptosis Induction
This protocol outlines a time-course experiment to identify the optimal incubation period for inducing apoptosis with this compound.
Materials:
-
This compound (C6-Sphingomyelin)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: Prepare a working solution of this compound in complete culture medium at the desired final concentration (e.g., 10-50 µM). Remove the old medium from the cells and add the treatment medium. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound).
-
Time-Course Incubation: Incubate the cells for a range of time points (e.g., 6, 12, 24, 48, and 72 hours).
-
Cell Harvesting: At each time point, collect both adherent and floating cells.
-
Staining: Stain the cells with the Annexin V-FITC/Propidium Iodide apoptosis detection kit according to the manufacturer's instructions.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells at each time point.
-
Data Analysis: Plot the percentage of apoptotic cells against the incubation time to determine the optimal duration for apoptosis induction.
Quantitative Data Summary
The following table summarizes representative data on the effect of C6-ceramide (the active metabolite of this compound) on the viability of cutaneous T cell lymphoma cell lines.[1] This data can serve as a reference for designing your own time-course and dose-response experiments.
| Cell Line | Concentration (µM) | Incubation Time (h) | Reduction in Cell Viability (%) |
| MyLa | 25 | 6 | 26.7 |
| MyLa | 25 | 16 | 35.5 |
| MyLa | 25 | 24 | 57.0 |
| MyLa | 100 | 6 | 51.1 |
| MyLa | 100 | 16 | 82.1 |
| MyLa | 100 | 24 | 87.0 |
| HuT78 | 25 | 6 | 21.4 |
| HuT78 | 25 | 16 | 46.7 |
| HuT78 | 25 | 24 | 63.9 |
| HuT78 | 100 | 6 | 52.4 |
| HuT78 | 100 | 16 | 77.1 |
| HuT78 | 100 | 24 | 79.8 |
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for this compound.
Experimental Workflow
References
Technical Support Center: Managing N-Hexanoylsphingosylphosphorylcholine Cytotoxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to manage the cytotoxic effects of N-Hexanoylsphingosylphosphorylcholine (C6-SPC), also known as C6-Ceramide, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (C6-SPC) and why is it cytotoxic?
A1: this compound (C6-SPC or C6-Ceramide) is a synthetic, cell-permeable short-chain ceramide analog. Ceramides are bioactive sphingolipids that act as second messengers in various cellular processes, including proliferation, differentiation, and apoptosis (programmed cell death).[1][2] At higher concentrations, C6-SPC mimics the accumulation of endogenous ceramides, which can trigger signaling cascades leading to apoptosis and autophagy, resulting in cell death.[1][2]
Q2: What are the typical working concentrations for C6-SPC in cell culture?
A2: The optimal concentration of C6-SPC is highly cell-type dependent and application-specific. For inducing apoptosis, concentrations typically range from 5 µM to 50 µM.[3][4] For non-apoptotic studies, such as investigating cell differentiation, much lower concentrations on the order of 0.1 µM may be used.[5] It is crucial to perform a dose-response experiment to determine the appropriate concentration for your specific cell line and experimental goals.
Q3: How should I dissolve and store C6-SPC?
A3: C6-SPC is a lipophilic molecule. It is commonly dissolved in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol.[6] Stock solutions should be stored at -20°C or -80°C. When preparing working solutions, it is important to minimize the final concentration of the organic solvent in the cell culture medium, as the solvent itself can be cytotoxic.[7] A final DMSO concentration of less than 0.5% is generally recommended.[7]
Q4: What is the primary mechanism of C6-SPC-induced cytotoxicity?
A4: C6-SPC primarily induces cytotoxicity through the activation of the intrinsic apoptotic pathway. This involves the release of cytochrome c from the mitochondria, activation of caspases (like caspase-3), and subsequent cleavage of cellular substrates such as poly(ADP-ribose) polymerase (PARP).[1][4] C6-SPC can also induce autophagy, which can be a pro-survival or pro-death mechanism depending on the cellular context.
Troubleshooting Guide
Issue 1: Excessive Cell Death at Expected Non-Toxic Concentrations
Possible Cause 1: High Solvent Concentration. The vehicle used to dissolve C6-SPC (e.g., DMSO, ethanol) can be toxic to cells at high concentrations.
-
Solution: Ensure the final concentration of the solvent in your cell culture medium is minimal (e.g., <0.5% for DMSO).[7] Run a solvent control experiment (treating cells with the same volume of solvent used for your C6-SPC treatment) to assess its specific toxicity to your cell line.
Possible Cause 2: Cell Line Sensitivity. Different cell lines exhibit varying sensitivities to C6-SPC.
-
Solution: Perform a thorough literature search for your specific cell line and C6-SPC. If data is unavailable, conduct a dose-response experiment starting with a low concentration range (e.g., 1-5 µM) to determine the sub-lethal concentration for your experiments.
Possible Cause 3: Suboptimal Cell Density. Cell density can influence the cellular response to cytotoxic agents.
-
Solution: Optimize the cell seeding density. Lower density cultures may be more susceptible to C6-SPC. Ensure consistent cell plating densities across all experiments to improve reproducibility.[7]
Issue 2: Inconsistent or Irreproducible Results
Possible Cause 1: Instability of C6-SPC in Culture Medium. C6-SPC may degrade or precipitate in aqueous culture media over long incubation periods.
-
Solution: Prepare fresh working solutions of C6-SPC for each experiment. For long-term experiments, consider replenishing the medium with fresh C6-SPC at regular intervals.
Possible Cause 2: Influence of Serum. Components in fetal bovine serum (FBS) can bind to C6-SPC or influence signaling pathways, affecting its activity.
-
Solution: If possible, conduct experiments in serum-free or reduced-serum media. If serum is required, maintain a consistent serum concentration across all experiments and note that higher serum levels may be protective.[6]
Strategies to Reduce C6-SPC Cytotoxicity
For experiments where the primary goal is to study non-apoptotic effects of C6-SPC, the following strategies can be employed to mitigate its cytotoxic effects.
Co-treatment with Protective Agents
-
Sphingosine-1-Phosphate (S1P): S1P is a sphingolipid that often promotes cell survival and proliferation, counteracting the pro-apoptotic effects of ceramides.[8]
-
PARP Inhibitors: Since PARP cleavage is a key step in C6-SPC-induced apoptosis, inhibitors of PARP can help to preserve cell viability.[9]
-
Caspase Inhibitors: Broad-spectrum or specific caspase inhibitors can block the execution phase of apoptosis. The use of a pan-caspase inhibitor like Z-VAD-FMK can reduce C6-SPC-induced cell death.[4]
Optimization of Experimental Conditions
-
Titration of C6-SPC Concentration: Carefully determine the highest concentration of C6-SPC that does not induce significant cell death in your model system through a detailed dose-response curve.
-
Shortened Exposure Time: Reduce the incubation time with C6-SPC to a minimum required to observe the desired non-apoptotic effect.
Quantitative Data: IC50 Values of this compound
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes reported IC50 values for C6-SPC in various cell lines. Note that these values can vary depending on the experimental conditions (e.g., incubation time, cell density, serum concentration).
| Cell Line | Cell Type | IC50 (µM) | Reference |
| MDA-MB-231 | Human Breast Cancer | ~5-10 | [10] |
| MCF-7 | Human Breast Cancer | ~5-10 | [10] |
| SK-BR-3 | Human Breast Cancer | ~5-10 | [10] |
| HepG2 | Human Liver Cancer | > 10 | [6] |
| LS174T | Human Colon Cancer | ~10 | [6] |
| HSC-3 | Human Oral Squamous Carcinoma | ~10 | [1] |
| C6 | Rat Glioma | Not specified, but cytotoxic at 25-100 µM | [3] |
| HTB12 | Human Astrocytoma | Not specified, but 65% cell death at undisclosed concentration | [2] |
Experimental Protocols
Protocol 1: Preparation of C6-SPC and S1P Stock Solutions
This protocol is adapted from a method for preparing short-chain ceramides and S1P for cell culture experiments.[6]
-
Preparation of C6-SPC Stock (20 mM):
-
Dissolve 10 mg of this compound in 1.25 mL of 100% ethanol.
-
Vortex thoroughly until completely dissolved.
-
Aliquot into smaller volumes in dark glass vials and dry under a stream of nitrogen gas.
-
Store the dried lipid film at -80°C.
-
Before use, reconstitute in an appropriate volume of ethanol or DMSO to achieve the desired stock concentration (e.g., 20 mM).
-
-
Preparation of S1P Stock (1 mM):
-
Dissolve S1P in phosphate-buffered saline (PBS) containing fatty acid-free bovine serum albumin (BSA) (e.g., 4 mg/mL BSA in PBS).
-
Sonicate briefly to aid dissolution.
-
Aliquot and store at -80°C.
-
Protocol 2: Assessing the Protective Effect of S1P against C6-SPC Cytotoxicity
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Pre-treatment with S1P:
-
Prepare a working solution of S1P in your cell culture medium.
-
Remove the old medium from the cells and add the S1P-containing medium at various final concentrations (e.g., 1, 5, 10 µM).
-
Incubate for 30 minutes to 1 hour.
-
-
Treatment with C6-SPC:
-
Prepare a working solution of C6-SPC at 2X the desired final concentration.
-
Add an equal volume of the 2X C6-SPC solution to the wells already containing S1P.
-
Include appropriate controls: untreated cells, cells treated with C6-SPC only, and cells treated with S1P only.
-
-
Incubation: Incubate for the desired period (e.g., 24, 48 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell staining assay.
Visualizations
References
- 1. Mechanisms involved in exogenous C2- and C6-ceramide-induced cancer cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. C-6 Ceramide Induces p53 Dependent Apoptosis in Human Astrocytoma Grade4 (Glioblastoma Multiforme) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exogenous Ceramide Treatment Induce Death and Cytotoxicity in Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. mdpi.com [mdpi.com]
- 6. Cell death/survival signal by ceramide and sphingosine-1-phosphate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Targeting the conversion of ceramide to sphingosine 1-phosphate as a novel strategy for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ceramide in the Molecular Mechanisms of Neuronal Cell Death. The Role of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Validating N-Hexanoylsphingosylphosphorylcholine Target Engagement: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding and validating the engagement of N-Hexanoylsphingosylphosphorylcholine (C6-ceramide) with its cellular targets is a critical step in elucidating its mechanism of action and therapeutic potential. This guide provides an objective comparison of key methodologies for validating C6-ceramide target engagement, supported by experimental data and detailed protocols.
This compound, a cell-permeable short-chain ceramide analog, is widely used to study the diverse biological roles of ceramides, which are implicated in signaling pathways governing apoptosis, cell cycle arrest, and inflammation.[1] Confirming that C6-ceramide directly interacts with its intended protein targets within the complex cellular environment is essential for interpreting experimental results and advancing drug discovery efforts. This guide explores and compares several state-of-the-art techniques for this purpose.
Comparison of Target Engagement Validation Methods
A variety of biochemical and biophysical methods can be employed to identify and validate the protein targets of C6-ceramide. Each technique offers distinct advantages and limitations in terms of sensitivity, throughput, and the type of information it provides. The choice of method often depends on the specific research question, available resources, and the nature of the protein target.
| Method | Principle | Advantages | Disadvantages | Throughput | Quantitative Data |
| Affinity Purification - Mass Spectrometry (AP-MS) | Uses a tagged C6-ceramide analog (e.g., biotinylated) to pull down interacting proteins from cell lysates for identification by mass spectrometry.[2][3] | Unbiased identification of potential binding partners in a complex mixture. | Risk of false positives due to non-specific binding; tag may interfere with interaction. | Low to Medium | Semi-quantitative (relative abundance) |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding. Ligand-bound proteins are generally more resistant to heat-induced denaturation.[4][5] | In-cell/in-situ target engagement confirmation; label-free. | Requires a specific antibody for detection (Western blot-based); may not be suitable for all proteins. | Low (WB) to High (HT-CETSA) | Yes (Thermal shift, EC50) |
| Surface Plasmon Resonance (SPR) | A label-free optical biosensor technique that measures the binding of an analyte (protein) to a ligand (immobilized lipid) in real-time.[6][7][8][9] | Provides kinetic data (association/dissociation rates) and binding affinity (Kd). | Requires purified protein; lipid immobilization can be challenging and may not mimic native membrane environment. | Low to Medium | Yes (Kd, Kon, Koff) |
| Fluorescent Ceramide-Based Assays | Utilizes fluorescently labeled C6-ceramide analogs (e.g., NBD-C6-ceramide) to monitor cellular uptake, localization, and enzymatic activity.[10] | Allows for visualization of lipid trafficking and metabolism in live cells. | The fluorescent tag may alter the biological activity and binding properties of the ceramide. | Medium to High | Yes (Enzyme kinetics) |
| Bifunctional Ceramide Analogs | Employs ceramide analogs with both a photo-activatable cross-linking group and a clickable tag for subsequent purification and identification of binding partners.[11][12][13] | Covalent capture of interacting proteins in a cellular context, reducing false positives from weak interactions. | Synthesis of probes can be complex; potential for UV-induced cellular damage. | Low | Semi-quantitative |
Key Protein Targets and Signaling Pathways of C6-Ceramide
Ceramides, including C6-ceramide, are known to directly interact with and modulate the activity of several key signaling proteins. Two of the most well-characterized targets are Protein Phosphatase 2A (PP2A) and atypical Protein Kinase C zeta (PKCζ).
Ceramide-Mediated Activation of PP2A:
C6-ceramide can activate the serine/threonine phosphatase PP2A.[14][15] One proposed mechanism involves the direct binding of ceramide to the endogenous PP2A inhibitor, SET (also known as I2PP2A), which relieves its inhibition of PP2A.[16][17] Activated PP2A can then dephosphorylate and regulate the activity of downstream targets involved in cell proliferation and survival, such as Akt and c-Myc.[14][18]
References
- 1. scispace.com [scispace.com]
- 2. Identification of C6-ceramide-interacting proteins in D6P2T Schwannoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Ceramide inhibits protein kinase B/Akt by promoting dephosphorylation of serine 473 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes | Springer Nature Experiments [experiments.springernature.com]
- 7. Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR) [bio-protocol.org]
- 8. Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR) [en.bio-protocol.org]
- 9. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A search for ceramide binding proteins using bifunctional lipid analogs yields CERT-related protein StarD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Visualization of Ceramide-Associated Proteins in Ceramide-Rich Platforms Using a Cross-Linkable Ceramide Analog and Proximity Ligation Assays With Anti-ceramide Antibody [frontiersin.org]
- 12. Visualization of Ceramide-Associated Proteins in Ceramide-Rich Platforms Using a Cross-Linkable Ceramide Analog and Proximity Ligation Assays With Anti-ceramide Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct interaction between the inhibitor 2 and ceramide via sphingolipid-protein binding is involved in the regulation of protein phosphatase 2A activity and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ceramide activates heterotrimeric protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Regulation of PP2A by Sphingolipid Metabolism and Signaling [frontiersin.org]
- 16. Regulation of PP2A by Sphingolipid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. frontiersin.org [frontiersin.org]
- 18. PKC zeta is a molecular switch in signal transduction of TNF‐alpha, bifunctionally regulated by ceramide and arachidonic acid. | The EMBO Journal [link.springer.com]
A Comparative Guide: N-Hexanoylsphingosylphosphorylcholine vs. Natural Sphingomyelin for Researchers
In the intricate world of lipid research, the choice between synthetic analogs and naturally derived molecules is a critical decision that can significantly impact experimental outcomes. This guide provides a comprehensive comparison of N-Hexanoylsphingosylphosphorylcholine (C6-SPM), a short-chain synthetic sphingomyelin, and natural sphingomyelin (SM), a heterogeneous mixture of sphingolipids found in biological membranes. This document is intended for researchers, scientists, and drug development professionals to facilitate an informed selection of the appropriate lipid for their specific research needs.
At a Glance: Key Differences
| Feature | This compound (C6-SPM) | Natural Sphingomyelin |
| Source | Synthetic | Extracted from natural sources (e.g., bovine brain, egg yolk) |
| Acyl Chain | Homogeneous (C6 - Hexanoyl) | Heterogeneous (Variable length, e.g., C16-C24)[1] |
| Purity | High, chemically defined | Variable, mixture of species |
| Solubility | Higher aqueous solubility | Lower aqueous solubility |
| Membrane Behavior | More dynamic, less ordered | Forms stable, ordered domains (lipid rafts)[2] |
| Biological Mimicry | Less representative of native membranes | More representative of native membranes |
| Applications | Probing enzyme kinetics, signaling pathways | Reconstituting native-like membranes, lipid raft studies |
Biophysical Properties: A Quantitative Comparison
The difference in acyl chain length between C6-SPM and natural sphingomyelin leads to distinct biophysical behaviors in aqueous environments and lipid bilayers.
| Property | This compound (C6-SPM) | Natural Sphingomyelin (Bovine Brain) |
| Phase Transition Temp. (Tm) | Not well-defined, exists in a fluid state at physiological temperatures[3] | ~35 °C[4] |
| Critical Micelle Conc. (CMC) | In the micromolar (µM) range (estimated) | Very low, does not readily form micelles |
Performance in Experimental Systems
Membrane Fluidity and Organization
Due to its short C6 acyl chain, this compound integrates into lipid membranes but disrupts the tight packing characteristic of natural sphingomyelin. This leads to an increase in membrane fluidity. In contrast, natural sphingomyelin, with its long and predominantly saturated acyl chains, is a key component in the formation of ordered, rigid membrane domains known as lipid rafts.[2] These rafts play a crucial role in cellular signaling by concentrating specific proteins and lipids.
Enzyme Kinetics
The higher aqueous solubility of C6-SPM makes it a convenient substrate for in vitro enzymatic assays, particularly for sphingomyelinases (SMases). Its monomeric state in solution allows for straightforward kinetic analysis without the complexities of a lipid-water interface. Natural sphingomyelin, being largely insoluble in water, requires the use of detergents or liposomal formulations for enzymatic studies, which can influence enzyme activity.
The Sphingomyelin Signaling Pathway
Sphingomyelin is a central molecule in a critical signaling pathway that regulates cellular processes such as proliferation, apoptosis, and inflammation. The enzymatic hydrolysis of sphingomyelin by sphingomyelinase produces ceramide, a potent second messenger.
This diagram illustrates the hydrolysis of sphingomyelin by sphingomyelinase to generate ceramide, which then initiates downstream signaling cascades. While natural sphingomyelin is the endogenous substrate within the plasma membrane, C6-SPM can be used as an exogenous substrate to study the activity of sphingomyelinase.
Experimental Protocols
Sphingomyelinase Activity Assay using a Fluorescent Substrate
This protocol describes a fluorometric assay to measure sphingomyelinase activity, adaptable for both C6-SPM analogs and natural sphingomyelin preparations.[5][6]
Methodology:
-
Substrate Preparation:
-
For C6-SPM analog (e.g., NBD-C6-SPM): Dissolve the fluorescently labeled C6-SPM in an appropriate solvent (e.g., ethanol) and then dilute to the final working concentration in assay buffer.
-
For Natural Sphingomyelin: Prepare small unilamellar vesicles (SUVs) by dissolving natural sphingomyelin in an organic solvent, drying it under nitrogen, and then resuspending and sonicating in assay buffer.
-
-
Enzyme Reaction:
-
In a 96-well plate, add the substrate solution.
-
Initiate the reaction by adding the sphingomyelinase enzyme solution.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore. The increase in fluorescence corresponds to the hydrolysis of the sphingomyelin substrate.
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis to determine the sphingomyelinase activity.
-
Lipid Raft Isolation by Sucrose Density Gradient Centrifugation
This protocol outlines a common method for isolating detergent-resistant membranes (lipid rafts) from cultured cells.[7][8]
Methodology:
-
Cell Lysis: Harvest cultured cells and lyse them on ice in a buffer containing a mild non-ionic detergent, such as 1% Triton X-100.
-
Sucrose Gradient Preparation: Prepare a discontinuous sucrose gradient in an ultracentrifuge tube. A typical gradient consists of layers of 40%, 30%, and 5% sucrose.
-
Centrifugation: Carefully layer the cell lysate on top of the sucrose gradient and centrifuge at high speed (e.g., 200,000 x g) for several hours at 4°C.
-
Fraction Collection: After centrifugation, lipid rafts will float to the interface between the lower density sucrose layers due to their high lipid content. Carefully collect fractions from the top of the gradient.
-
Analysis: Analyze the collected fractions by Western blotting to identify the location of lipid raft-associated proteins (e.g., flotillin, caveolin) and non-raft proteins.
Conclusion
This compound and natural sphingomyelin are both valuable tools in lipid research, each with its distinct advantages and limitations. C6-SPM, with its defined structure and higher solubility, is an excellent choice for in vitro enzymatic assays and for probing signaling pathways where precise control over the substrate is required. However, its short acyl chain makes it less representative of the complex and highly organized nature of biological membranes.
Natural sphingomyelin, as a heterogeneous mixture of long-chain sphingolipids, is indispensable for studies aiming to recapitulate the biophysical properties and biological functions of native cell membranes, particularly in the context of lipid raft formation and function. The choice between these two lipids should be guided by the specific experimental question and the desired level of biological complexity.
References
- 1. Influence of Chain Length and Unsaturation on Sphingomyelin Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHO/LY‐B cell growth under limiting sphingolipid supply: Correlation between lipid composition and biophysical properties of sphingolipid‐restricted cell membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Morphological transitions of brain sphingomyelin are determined by the hydration protocol: ripples re-arrange in plane, and sponge-like networks disintegrate into small vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A high-throughput sphingomyelinase assay using natural substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative determination of sphingomyelin - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Lipid Raft Isolation by Sucrose Gradient Centrifugation and Visualization of Raft-Located Proteins by Fluorescence Microscopy: The Use of Combined Techniques to Assess Fas/CD95 Location in Rafts During Apoptosis Triggering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Sphingomyelin Synthase Knockout Mouse Models and N-Hexanoylsphingosylphosphorylcholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of knockout mouse models for Sphingomyelin Synthase (SMS) and the use of N-Hexanoylsphingosylphosphorylcholine (C6-ceramide) as an experimental tool to study sphingolipid metabolism and signaling. We present objective comparisons of their performance, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.
Introduction to Sphingomyelin Metabolism
Sphingomyelin (SM) is a critical component of mammalian cell membranes and plays a vital role in signal transduction.[1][2] The synthesis of SM is primarily catalyzed by two enzymes, Sphingomyelin Synthase 1 (SMS1) and Sphingomyelin Synthase 2 (SMS2). These enzymes transfer a phosphocholine head group from phosphatidylcholine (PC) to ceramide, producing SM and diacylglycerol (DAG).[3][4] Dysregulation of SM metabolism is implicated in various diseases, including atherosclerosis, diabetes, and cancer.[5]
This guide explores two key approaches to investigating the roles of SMS and sphingomyelin in health and disease: genetic knockout mouse models of SMS1 and SMS2, and the pharmacological application of the cell-permeable ceramide analog, this compound (C6-ceramide).
Sphingomyelin Synthase Knockout Mouse Models: A Comparative Analysis
Genetically engineered mouse models lacking SMS1, SMS2, or both, have provided invaluable insights into the distinct and overlapping functions of these enzymes.
Phenotypic Comparison of SMS Knockout Mice
The following table summarizes the key phenotypic characteristics observed in SMS1 knockout (KO), SMS2 KO, and SMS1/SMS2 double knockout (dKO) mice.
| Phenotype | SMS1 Knockout (Sms1-/-) | SMS2 Knockout (Sms2-/-) | SMS1/SMS2 Double Knockout (dKO) |
| Viability | Moderate neonatal lethality, homozygous crosses often do not yield viable progeny.[6][7] | Viable and fertile.[8] | Inducible whole-body dKO mice show significant body weight reduction.[9] Liver-specific Sms1/global Sms2 dKO mice are viable.[8] |
| Plasma Sphingomyelin (SM) | Significantly decreased (approx. 52-59% reduction).[6][10][11] | Significantly decreased (approx. 25-28% reduction).[12] | Total SMS depletion significantly reduces plasma SM levels.[9] |
| Plasma Ceramide | Marginal effect, no significant change.[6][10][11] | Significantly elevated in some studies.[13] | Significantly elevated in Smsr/Sms2 double knockout mice.[13] |
| Plasma Glucosylceramide & GM3 | Dramatically increased (4 to 12-fold).[6][7][10][11] | No significant change.[6][11] | Not reported, but liver GluCer is accumulated in liver-specific Sms1 dKO.[14] |
| Liver Phenotype | Liver SM decreased (approx. 36-45%).[6][10][11] Liver ceramide decreased.[7] | Liver SM levels are regulated by SMS2.[12] SMS2 deficiency can suppress steatosis but exacerbate fibrosis under specific diets.[15] | Liver-specific Sms1/global Sms2 dKO mice exhibit severe steatosis on a high-fat diet, and develop liver damage, inflammation, and fibrosis with age.[8][14] |
| Metabolic Phenotype | Reduced body weight, loss of fat tissue, β-cell mitochondrial dysfunction, and impaired insulin secretion.[3][4] | Protected from high-fat diet-induced obesity and insulin resistance.[3][4][5][8] | Whole-body depletion of SMS leads to significant induction of circulating cholesterol and reduced LDL receptor in the liver.[9][16] |
| Atherosclerosis | Transplantation of Sms1-/- bone marrow into Ldlr-/- mice leads to a significant decrease in atherosclerotic lesions.[6][11] | SMS2 deficiency in macrophages reduces atherosclerosis.[15] | Not explicitly studied, but SMS2 deficiency is protective.[8] |
| Hearing | Progressive hearing impairment.[17] | No detectable hearing loss.[17] | Not reported. |
Experimental Protocols for SMS Knockout Mouse Studies
Generation of Knockout Mice:
-
Sms1 Knockout Mice: Generated by deleting a part of exon 1, which includes the translation initiation codon (ATG), creating a null allele.[7]
-
Sms2 Knockout Mice: Targeted disruption of the Sgms2 gene.
-
Inducible Whole-Body Sms1 and Sms2 Double Knockout (dKO) Mice: Generated as SMS2−/− SMS1fl/fl UBC-Cre-ERT2 mice. Tamoxifen injection induces Cre recombinase activity, leading to the excision of the floxed Sms1 gene.[9][16]
-
Liver-Specific Sms1/Global Sms2 dKO Mice: Generated using albumin promoter-driven Cre recombinase to specifically delete Sms1 in the liver of global Sms2 knockout mice.[9]
Sphingolipid Measurement:
-
Lipid Extraction: Tissues and plasma are subjected to lipid extraction using methods like the Bligh and Dyer method.
-
Mass Spectrometry: Sphingolipid levels (sphingomyelin, ceramide, glucosylceramide, etc.) are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
Phenotypic Analysis:
-
Lipoprotein Metabolism: Plasma levels of total cholesterol, triglycerides, and phospholipids are measured using enzymatic assays. LDL catabolism can be assessed by tracking the clearance of labeled LDL.[9][16]
-
Atherosclerosis Assessment: Aortas are stained with Oil Red O to visualize and quantify atherosclerotic lesions.[11]
-
Hearing Function: Auditory brainstem response (ABR) is measured to assess hearing thresholds at different frequencies.[17]
Sphingomyelin Synthesis and Signaling Pathway
The following diagram illustrates the central role of Sphingomyelin Synthase in sphingolipid metabolism.
Caption: The central role of Sphingomyelin Synthase (SMS) in converting ceramide to sphingomyelin.
This compound (C6-Ceramide): A Pharmacological Tool
This compound, commonly known as C6-ceramide, is a synthetic, cell-permeable analog of ceramide. Its short acyl chain allows it to readily cross cell membranes, making it a valuable tool for studying the downstream effects of increased intracellular ceramide levels.
Comparison of C6-Ceramide Effects with SMS Knockout Phenotypes
| Biological Effect | C6-Ceramide Application | Relevance to SMS Knockout Phenotype |
| Apoptosis Induction | Potently induces apoptosis in various cell types.[18] | While ceramide is a known pro-apoptotic molecule, SMS1 KO mice show only a marginal increase in ceramide levels, and the dKO model shows elevated ceramide. The direct link between the observed phenotypes and apoptosis is complex. |
| Inhibition of Cell Proliferation | Inhibits the proliferation of various cell lines, including cancer cells.[18] | Not a primary reported phenotype in SMS KO mice, although SMS2 is required for cell growth.[15] |
| Signaling Pathway Modulation | Activates stress-activated protein kinases and can inhibit pro-survival pathways like PI3K-Akt.[19] Affects intracellular calcium levels.[18] | SMS deficiency alters DAG levels, which is also a second messenger. The interplay between ceramide and DAG signaling is an active area of research. |
| Metabolic Effects | Can have anti-inflammatory and anti-lipogenic effects in certain contexts.[20] | SMS2 KO mice are protected from diet-induced obesity, suggesting a role for SMS2-derived SM in promoting metabolic dysfunction. C6-ceramide's effects on systemic metabolism are less characterized. |
Experimental Protocols for Using C6-Ceramide
Cell Culture Experiments:
-
Preparation: C6-ceramide is often dissolved in a solvent like DMSO or ethanol before being added to cell culture media. Liposomal formulations can also be used to enhance delivery.[19][20]
-
Concentration and Duration: Effective concentrations typically range from 1 to 50 µM, with incubation times from a few hours to 48 hours, depending on the cell type and the endpoint being measured.[21][22]
-
Assays:
-
Cell Viability/Proliferation: Assessed using MTT assays, [3H]thymidine incorporation, or cell counting.[18]
-
Apoptosis: Measured by TUNEL staining, caspase activation assays, or PARP cleavage.[18][19]
-
Signaling Pathway Analysis: Western blotting is used to detect the phosphorylation status of key signaling proteins.
-
Experimental Workflow for Comparing SMS Knockout and C6-Ceramide Effects
The following diagram outlines a typical experimental workflow to compare the effects of genetic SMS deletion with pharmacological C6-ceramide treatment.
Caption: A workflow comparing in vivo SMS knockout models with in vitro C6-ceramide treatment.
Conclusion: Choosing the Right Model
Both SMS knockout mouse models and the use of C6-ceramide are powerful tools for dissecting the complexities of sphingolipid biology.
-
SMS Knockout Mouse Models are indispensable for studying the long-term, systemic consequences of altered sphingomyelin synthesis in a physiological context. The distinct phenotypes of SMS1, SMS2, and dKO mice highlight the non-redundant roles of these enzymes in different tissues and metabolic processes.
-
This compound (C6-Ceramide) offers a valuable pharmacological approach to acutely elevate intracellular ceramide levels and study the immediate downstream cellular responses. It is particularly useful for mechanistic studies in cell culture to bypass the complexities of de novo ceramide synthesis or sphingomyelin hydrolysis.
The choice of model will depend on the specific research question. For investigating the systemic role of sphingomyelin in chronic diseases like atherosclerosis or metabolic syndrome, the knockout mouse models are more appropriate. For elucidating the acute signaling roles of ceramide in specific cellular pathways, C6-ceramide is an excellent and widely used tool. A combined approach, using both genetic and pharmacological tools, will undoubtedly provide the most comprehensive understanding of the multifaceted roles of sphingomyelin and its metabolites in health and disease.
References
- 1. Signal transduction through the sphingomyelin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sphingomyelin - Wikipedia [en.wikipedia.org]
- 3. Pathogenic variants of sphingomyelin synthase SMS2 disrupt lipid landscapes in the secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pathogenic variants of sphingomyelin synthase SMS2 disrupt lipid landscapes in the secretory pathway | eLife [elifesciences.org]
- 5. The sphingomyelin synthase family: proteins, diseases, and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Impact of Sphingomyelin Synthase 1 Deficiency on Sphingolipid Metabolism and Atherosclerosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Sphingomyelin synthase family and phospholipase Cs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Total Sphingomyelin Synthase Activity on Low Density Lipoprotein Catabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Impact of sphingomyelin synthase 1 deficiency on sphingolipid metabolism and atherosclerosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sphingomyelin synthase 2 is one of the determinants for plasma and liver sphingomyelin levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. All members in the sphingomyelin synthase gene family have ceramide phosphoethanolamine synthase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liver sphingomyelin synthase 1 deficiency causes steatosis, steatohepatitis, fibrosis, and tumorigenesis: An effect of glucosylceramide accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sgms2 sphingomyelin synthase 2 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Deficiency of sphingomyelin synthase-1 but not sphingomyelin synthase-2 causes hearing impairments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Complexation of C6-Ceramide with Cholesteryl Phosphocholine – A Potent Solvent-Free Ceramide Delivery Formulation for Cells in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ceramide-containing liposomes with doxorubicin: time and cell-dependent effect of C6 and C12 ceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Exogenous Liposomal Ceramide-C6 Ameliorates Lipidomic Profile, Energy Homeostasis, and Anti-Oxidant Systems in NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 21. C6-Ceramide Enhances Phagocytic Activity of Kupffer Cells through the Production of Endogenous Ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
A Comparative Guide to N-Hexanoylsphingosylphosphorylcholine and Its Alternatives in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-Hexanoylsphingosylphosphorylcholine (C6-SPM) and other commonly used substrates in enzymatic assays for sphingomyelinases. Understanding the specificity and performance of these substrates is critical for accurate enzyme characterization, inhibitor screening, and drug development. This document outlines the quantitative performance of various substrates, detailed experimental protocols, and the relevant signaling pathways.
Introduction to Sphingomyelinase and Substrate Specificity
Sphingomyelinases (SMases) are a class of enzymes that catalyze the hydrolysis of sphingomyelin into ceramide and phosphorylcholine. Ceramide is a critical second messenger involved in a variety of cellular processes, including apoptosis, cell cycle arrest, and inflammation.[1][2] There are several types of sphingomyelinases, broadly classified based on their optimal pH: acid sphingomyelinase (aSM) and neutral sphingomyelinase (nSM).
The choice of substrate in SMase assays is crucial, as it can significantly influence the apparent enzyme activity and the potency of inhibitors. While natural sphingomyelin is the endogenous substrate, its poor solubility in aqueous buffers necessitates the use of detergents or artificial short-chain analogs like this compound (C6-SPM).[3] This guide explores the characteristics of C6-SPM and compares it with natural sphingomyelin and fluorescently-labeled substrates.
Quantitative Comparison of Sphingomyelinase Substrates
The selection of a substrate for a sphingomyelinase assay should be guided by the specific research question, the type of SMase being investigated, and the desired assay format (e.g., high-throughput screening vs. detailed kinetic analysis). The following table summarizes the key characteristics and reported kinetic parameters of commonly used substrates.
| Substrate | Enzyme Type | Assay Principle | Advantages | Disadvantages | Km | Vmax |
| This compound (C6-SPM) | Acid & Neutral SMase | Colorimetric/Fluorometric (coupled assays) or Mass Spectrometry | Good aqueous solubility, commercially available.[3] | Artificial substrate, may not reflect natural enzyme kinetics accurately.[3] | Data not readily available | Data not readily available |
| Natural Sphingomyelin (e.g., from bovine brain) | Acid & Neutral SMase | Colorimetric/Fluorometric (coupled assays) | Physiologically relevant. | Poor aqueous solubility, requires detergents which can affect enzyme activity. | ~60 µM (for serum NSM with fluorescently labeled SM)[4] | ~1500 fmol/h/µL (for serum NSM with fluorescently labeled SM)[4] |
| BODIPY-FL-C12-Sphingomyelin | Acid & Neutral SMase | Fluorometric (direct detection of fluorescent ceramide) | Highly sensitive, allows for direct and continuous monitoring of enzyme activity. | The fluorescent tag may sterically hinder enzyme binding. | Data not readily available | Data not readily available |
| NBD-C6-Sphingomyelin | Neutral SMase | Fluorometric (direct detection of fluorescent ceramide) | Fluorescent substrate suitable for direct measurement of product formation. | Potential for photobleaching and interference from other fluorescent compounds. | Data not readily available | Data not readily available |
| 6-Hexadecanoylamino-4-methylumbelliferyl-phosphorylcholine (HMU-PC) | Acid SMase | Fluorometric (release of fluorescent 4-methylumbelliferone) | Pro-fluorescent substrate, low background signal. | Indirect assay, may be prone to artifacts from compounds that affect the reporter enzyme. | Data not readily available | Data not readily available |
Experimental Protocols
Acid Sphingomyelinase (aSM) Activity Assay using this compound (C6-SPM) and Tandem Mass Spectrometry
This protocol is adapted from a method for screening acid sphingomyelinase activity in dried blood spots.[3][5]
Materials:
-
This compound (C6-SPM) substrate
-
C4:0 ceramide internal standard
-
Sodium acetate buffer (pH 5.0)
-
Sodium taurocholate
-
Zinc chloride
-
Ethyl acetate
-
Methanol
-
HPLC grade water
-
96-well microtiter plate
-
Orbital shaker
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Prepare the assay cocktail containing C6-SPM substrate and C4:0 ceramide internal standard in sodium acetate buffer with sodium taurocholate and zinc chloride.
-
Add the sample (e.g., cell lysate, tissue homogenate) to a well of the 96-well plate.
-
Initiate the reaction by adding the assay cocktail to each well.
-
Incubate the plate for 22 hours at 37°C on an orbital shaker.
-
Quench the reaction by adding a solution of ethyl acetate:methanol (1:1 v/v).
-
Perform a liquid-liquid extraction by adding ethyl acetate and water.
-
Transfer the upper organic layer to a new vial and dry it under a stream of nitrogen gas.
-
Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis.
-
Analyze the samples using a tandem mass spectrometer in multiple reaction monitoring mode to detect the C6:0 ceramide product and the C4:0 ceramide internal standard.[5]
Neutral Sphingomyelinase (nSM) Activity Assay using a Fluorometric Kit
This protocol is a general procedure based on commercially available neutral sphingomyelinase activity assay kits.[6]
Materials:
-
Neutral Sphingomyelinase Assay Kit (containing sphingomyelin substrate, reaction buffer, alkaline phosphatase, choline oxidase, peroxidase, and a chromogenic or fluorogenic probe)
-
96-well microtiter plate (black for fluorescence)
-
Microplate reader
-
Sample (cell lysate, tissue homogenate, serum, etc.)
Procedure:
-
Prepare the sample according to the kit's instructions. This may involve homogenization and centrifugation.
-
Prepare the reaction mix by combining the kit components as instructed. This typically includes the sphingomyelin substrate, alkaline phosphatase, choline oxidase, peroxidase, and the probe in the reaction buffer.
-
Add the sample to the wells of the 96-well plate.
-
Initiate the reaction by adding the reaction mix to each well.
-
Incubate the plate at 37°C for 2-4 hours, protected from light.
-
Measure the absorbance or fluorescence at the recommended wavelength using a microplate reader.
-
Calculate the neutral sphingomyelinase activity based on a standard curve generated with a choline or sphingomyelinase standard provided in the kit.
Signaling Pathways
The hydrolysis of sphingomyelin by sphingomyelinases is a key step in the generation of the bioactive lipid, ceramide. Ceramide, in turn, acts as a second messenger in a variety of signaling pathways, most notably in the induction of apoptosis.
Sphingomyelin to Ceramide Conversion Pathway
The following diagram illustrates the enzymatic conversion of sphingomyelin to ceramide and its subsequent metabolism.
Caption: Enzymatic conversion of sphingomyelin to ceramide and other bioactive sphingolipids.
Ceramide-Mediated Apoptosis Signaling Pathway
Ceramide accumulation triggers a signaling cascade that leads to programmed cell death, or apoptosis. This pathway involves the activation of various downstream effectors, including caspases.
Caption: Simplified overview of the ceramide-mediated apoptosis signaling pathway.
Conclusion
The choice of substrate for sphingomyelinase assays has a profound impact on the experimental outcome. While this compound offers the advantage of improved solubility, its artificial nature may not fully recapitulate the kinetics of the native enzyme. Natural sphingomyelin, although physiologically relevant, presents challenges in terms of handling and the potential for artifacts introduced by detergents. Fluorescently labeled substrates provide high sensitivity and a direct readout of enzyme activity but can be subject to steric hindrance and other fluorescent interferences.
For high-throughput screening of SMase inhibitors, artificial substrates like C6-SPM or fluorogenic substrates can be valuable for initial screens. However, lead compounds should be validated using assays with natural sphingomyelin to confirm their efficacy against the endogenous substrate. A thorough understanding of the advantages and limitations of each substrate, as outlined in this guide, is essential for designing robust and reliable enzymatic assays in the study of sphingolipid metabolism and associated diseases.
References
- 1. Sphingomyelin Hydrolysis to Ceramide during the Execution Phase of Apoptosis Results from Phospholipid Scrambling and Alters Cell-Surface Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Improved sensitivity of an acid sphingomyelinase activity assay using a C6:0 sphingomyelin substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neutral Sphingomyelinase Activity Assay Kit - Echelon Biosciences [echelon-inc.com]
A Comparative Analysis of N-Hexanoylsphingosylphosphorylcholine and Ceramide Signaling Pathways
For researchers, scientists, and drug development professionals, understanding the distinct signaling roles of bioactive lipids is paramount for therapeutic innovation. This guide provides a detailed comparison of the signaling pathways initiated by N-Hexanoylsphingosylphosphorylcholine (C6-SPC) and its metabolic precursor, N-Hexanoylsphingosine (C6-Ceramide), offering insights into their divergent cellular effects.
While structurally related, this compound and ceramide trigger distinct signaling cascades, leading to fundamentally different cellular outcomes. Ceramide is a well-established pro-apoptotic lipid second messenger, whereas sphingosylphosphorylcholine (the parent molecule of C6-SPC) is recognized for its role in cell proliferation and survival, often acting through G-protein coupled receptors. This comparison will delve into the specific pathways, experimental evidence, and methodologies used to elucidate their functions.
Divergent Signaling Cascades: An Overview
This compound and ceramide initiate their signaling cascades through different mechanisms and engage distinct downstream effectors. Ceramide primarily acts intracellularly, influencing enzyme activities and membrane properties, while C6-SPC, like its parent molecule SPC, is known to interact with cell surface receptors.
Ceramide Signaling: A Pro-Apoptotic Cascade
Ceramide accumulation within the cell is a hallmark of the cellular stress response and a potent trigger for programmed cell death (apoptosis).[1][2] Its signaling is multifaceted and involves:
-
Activation of Protein Phosphatases: Ceramide directly activates protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A).[3] This activation leads to the dephosphorylation and modulation of key signaling proteins. For instance, PP1 activation by ceramide can alter the splicing of the anti-apoptotic protein Bcl-x and the pro-apoptotic protein caspase 9, tipping the balance towards cell death.[3]
-
Activation of Stress-Activated Protein Kinases (SAPK)/c-Jun N-terminal Kinases (JNK): Ceramide is a known activator of the SAPK/JNK signaling cascade, a critical pathway in the cellular stress response that often culminates in apoptosis.[4]
-
Mitochondrial Pathway of Apoptosis: Exogenously added, cell-permeable short-chain ceramides, such as C2-ceramide and C6-ceramide, can directly induce mitochondrial dysfunction, leading to the release of cytochrome c and subsequent activation of the caspase cascade, ultimately resulting in apoptosis.[1][5]
This compound Signaling: A Receptor-Mediated Pro-Survival Pathway
While specific data on the N-Hexanoyl (C6) variant is limited, the signaling of its parent molecule, sphingosylphosphorylcholine (SPC), is better characterized and is believed to be largely representative. SPC acts as an extracellular ligand for a family of G-protein coupled receptors (GPCRs), including OGR1, GPR4, and GPR12. This receptor-mediated signaling initiates pathways generally associated with cell growth and survival:
-
G-Protein Coupled Receptor (GPCR) Activation: SPC binds to its cognate GPCRs on the cell surface, triggering a conformational change and activating intracellular G-proteins.
-
Downstream Effector Modulation: Activation of these GPCRs leads to the modulation of various downstream signaling molecules, including:
-
Mitogen-Activated Protein Kinases (MAPKs): SPC signaling can lead to the activation of the MAPK cascade, which is involved in cell proliferation and differentiation.
-
Intracellular Calcium ([Ca2+]i) Mobilization: SPC can induce an increase in intracellular calcium concentrations, a ubiquitous second messenger involved in a wide array of cellular processes.
-
Cyclic AMP (cAMP) Level Modulation: Depending on the specific receptor and G-protein subtype involved, SPC can either increase or decrease intracellular cAMP levels, another critical second messenger.
-
It is important to note that while C6-ceramide is a well-established inducer of apoptosis, the specific effects of C6-SPC on apoptosis are not as clearly defined in the currently available literature.
Signaling Pathway Diagrams
To visualize the distinct signaling cascades of ceramide and this compound, the following diagrams are provided.
Caption: Ceramide signaling pathway leading to apoptosis.
Caption: this compound signaling.
Quantitative Data Summary
Table 1: Effect of C6-Ceramide on Apoptosis Induction
| Cell Line | C6-Ceramide Concentration (µM) | Incubation Time (h) | Apoptotic Effect | Reference |
| Human Neuroepithelioma (CHP-100) | Not specified | Not specified | Induction of apoptosis | [5] |
| Chronic Myeloid Leukemia (K562) | < 20 | Not specified | Induction of apoptosis | [1] |
| Embryonic Hippocampal (HN9.10e) | 13 | 48 | Increased cell viability initially, followed by cytotoxic effects. | [6] |
Note: The variability in experimental conditions and cell lines highlights the importance of context-specific analysis.
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of sphingolipid signaling pathways. Below are summaries of common experimental protocols.
1. Cell Culture and Treatment
-
Cell Lines: A variety of cell lines are used, including Jurkat T-cells, human neuroepithelioma CHP-100 cells, and chronic myeloid leukemia K562 cells.[1][5][7]
-
Reagents: Cell-permeable short-chain ceramides (e.g., C6-ceramide) are dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) or ethanol before being added to the cell culture medium at the desired final concentration.[1]
-
Incubation: Cells are incubated with the lipid for various time points (e.g., 2, 24, 48 hours) depending on the specific endpoint being measured.
2. Apoptosis Assays
-
DNA Fragmentation Analysis: A hallmark of apoptosis, DNA fragmentation can be visualized by agarose gel electrophoresis of DNA extracted from treated cells.[8]
-
Flow Cytometry: Annexin V/Propidium Iodide (PI) staining is a common method to quantify apoptotic and necrotic cells by flow cytometry. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.
-
Caspase Activity Assays: The activation of caspases, key executioner enzymes in apoptosis, can be measured using colorimetric or fluorometric substrates specific for different caspases (e.g., caspase-3, -8, -9).
3. Western Blot Analysis for Signaling Proteins
-
Principle: Western blotting is used to detect and quantify the expression and phosphorylation status of specific proteins in a signaling cascade.
-
Procedure:
-
Cells are lysed after treatment to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-JNK, cleaved caspase-3, Bcl-x).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Densitometry analysis is used to quantify the relative protein levels.
-
4. Sphingolipid Extraction and Analysis by LC-MS/MS
-
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation, identification, and quantification of different sphingolipid species.
-
Procedure:
-
Lipid Extraction: Lipids are extracted from cell pellets or tissues using a solvent system, typically a mixture of chloroform and methanol.
-
Internal Standards: Known amounts of stable isotope-labeled internal standards for various sphingolipid classes are added before extraction for accurate quantification.
-
LC Separation: The extracted lipids are separated using a liquid chromatography system.
-
MS/MS Detection: The separated lipids are ionized and detected by a tandem mass spectrometer, which allows for the identification and quantification of specific lipid species based on their mass-to-charge ratio and fragmentation patterns.
-
Experimental Workflow Diagram
Caption: Workflow for comparing sphingolipid signaling.
References
- 1. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sphingosine and ceramide signalling in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ceramide in the Molecular Mechanisms of Neuronal Cell Death. The Role of Sphingosine-1-Phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-chain ceramide produced in response to N-hexanoylsphingosine does not induce apoptosis in CHP-100 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High Dose C6 Ceramide-Induced Response in Embryonic Hippocampal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Effect of ceramide on apoptosis and phospholipase D activity in FRTL-5 thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for N-Hexanoylsphingosylphosphorylcholine (C6-SPC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative validation of N-Hexanoylsphingosylphosphorylcholine (C6-SPC), a short-chain sphingolipid of significant interest in biomedical research. The primary focus is on the robust and widely adopted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, with a comparative overview of alternative techniques, namely Thin-Layer Chromatography (TLC) and enzymatic assays. This document is intended to assist researchers in selecting the most appropriate analytical strategy for their specific research needs, supported by detailed experimental protocols and validation parameters.
Introduction to this compound and its Analytical Challenges
This compound (C6-SPC) is a synthetic, short-chain analog of sphingosylphosphorylcholine (SPC), a bioactive lipid involved in various cellular processes. The quantification of C6-SPC in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and for elucidating its mechanism of action. The analytical challenge lies in achieving high sensitivity, specificity, and accuracy, often in complex biological samples.
Signaling Pathway of Sphingosylphosphorylcholine
Sphingosylphosphorylcholine and its analogs are known to exert their effects through various signaling pathways, most notably by acting on G protein-coupled receptors such as the S1P receptors. The following diagram illustrates a simplified signaling cascade initiated by sphingosylphosphorylcholine.
Comparison of Analytical Methods
The selection of an analytical method for C6-SPC quantification depends on factors such as the required sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of LC-MS/MS, TLC, and enzymatic assays.
| Feature | LC-MS/MS | Thin-Layer Chromatography (TLC) | Enzymatic Assays |
| Specificity | Very High | Moderate to High | Moderate to High |
| Sensitivity | Very High (pM-nM) | Low to Moderate (µM) | Moderate (nM-µM) |
| Quantitative Accuracy | High | Moderate | Moderate to High |
| Throughput | High | Moderate | High |
| Sample Volume | Low | Moderate | Low |
| Instrumentation Cost | High | Low | Low to Moderate |
| Method Development | Complex | Simple | Moderate |
Experimental Protocols and Validation Data
Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantification of sphingolipids due to its high sensitivity, specificity, and accuracy.[1] The following protocol is based on a validated method for the simultaneous quantification of multiple sphingolipids, including sphingosylphosphorylcholine.[2]
-
Sample Preparation:
-
To 100 µL of plasma or cell lysate, add an internal standard (e.g., C17-sphingosylphosphorylcholine).
-
Perform a liquid-liquid extraction using a chloroform/methanol/water (2:1:0.8, v/v/v) solvent system.
-
Centrifuge to separate the phases and collect the lower organic layer.
-
Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Chromatography: Utilize a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) with a gradient elution.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.
-
Monitor the specific precursor-to-product ion transition for C6-SPC (e.g., m/z 465.3 → 184.1) and the internal standard.
-
-
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% |
| Recovery | Consistent and reproducible |
| Stability | Analyte stable under tested conditions (e.g., freeze-thaw, bench-top, long-term) |
A published method for related sphingolipids demonstrated excellent precision and accuracy, with intra- and inter-day variations below 15%.[2]
Alternative Method 1: Thin-Layer Chromatography (TLC)
TLC is a simpler and more cost-effective technique for lipid separation, though it generally offers lower sensitivity and quantitative accuracy compared to LC-MS/MS.[3]
-
Sample Preparation: Extract lipids from the biological sample as described for the LC-MS/MS method.
-
TLC Separation:
-
Spot the lipid extract onto a silica gel TLC plate.
-
Develop the plate in a chromatography chamber with a solvent system such as chloroform/methanol/water (65:25:4, v/v/v).
-
-
Visualization and Quantification:
-
Visualize the separated lipid spots by staining with a suitable reagent (e.g., primuline spray followed by UV visualization).
-
Quantify the C6-SPC spot by densitometry, comparing its intensity to a standard curve of known C6-SPC concentrations run on the same plate. A method for the quantification of the related C6-ceramide by TLC has been successfully established.[4]
-
Alternative Method 2: Enzymatic Assays
-
Enzymatic Hydrolysis: Sphingomyelinase can be used to cleave the phosphocholine headgroup from sphingomyelin and potentially from C6-SPC.
-
Choline Oxidation: The released choline is then oxidized by choline oxidase, producing hydrogen peroxide.
-
Colorimetric/Fluorometric Detection: The hydrogen peroxide is detected by a peroxidase-coupled reaction that generates a colored or fluorescent product, which is proportional to the amount of C6-SPC in the sample.
-
Sample Preparation: Extract lipids and resuspend them in an appropriate assay buffer.
-
Enzymatic Reaction: Incubate the sample with sphingomyelinase, choline oxidase, and a detection reagent (e.g., Amplex Red and horseradish peroxidase).
-
Measurement: Measure the absorbance or fluorescence using a plate reader and quantify the C6-SPC concentration against a standard curve.
Logical Relationship of Validation Parameters
The validation of an analytical method follows a hierarchical structure, where fundamental parameters establish the basis for more complex assessments.
Conclusion
The choice of an analytical method for the quantification of this compound is dictated by the specific requirements of the study. LC-MS/MS stands out as the most powerful and reliable technique, offering unparalleled sensitivity and specificity, and is recommended for regulatory submissions and in-depth quantitative studies. Thin-Layer Chromatography provides a simpler, lower-cost alternative for preliminary or semi-quantitative analyses. Enzymatic assays, while potentially high-throughput, require careful validation to ensure specificity for C6-SPC. This guide provides the foundational information to aid researchers in making an informed decision and in developing and validating a robust analytical method for this important bioactive lipid.
References
- 1. Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid component quantitation by thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating N-Hexanoylsphingosylphosphorylcholine Targets: A Comparative Guide to siRNA-Mediated Approaches
For researchers, scientists, and drug development professionals, the precise validation of drug targets is a critical step in the therapeutic development pipeline. N-Hexanoylsphingosylphosphorylcholine (C6-ceramide), a synthetic, cell-permeable short-chain ceramide analogue, has emerged as a promising anti-cancer agent due to its ability to induce apoptosis and inhibit proliferation in various cancer cell lines. However, the direct molecular targets through which C6-ceramide exerts its effects require rigorous validation. This guide provides a comprehensive comparison of the use of small interfering RNA (siRNA) and short hairpin RNA (shRNA) in validating protein targets of C6-ceramide, with a focus on experimental data and detailed methodologies.
This guide will delve into the successful use of RNA interference (RNAi) to validate Protein Phosphatase 1 (PP1) as a direct target of C6-ceramide in melanoma cells. We will present the quantitative data from these studies, detail the experimental protocols, and compare this genetic knockdown approach with other biophysical and biochemical methods for target validation.
Unveiling Protein Phosphatase 1 as a Key Target of C6-Ceramide
Recent studies have identified Protein Phosphatase 1 (PP1) as a crucial mediator of the anti-melanoma effects of C6-ceramide.[1][2][3] Liposomal C6-ceramide was shown to be cytotoxic and anti-proliferative against several human melanoma cell lines.[1][2] Molecularly, C6-ceramide activates PP1, which in turn inactivates the pro-survival Akt-mTOR signaling pathway.[1][2][3] To validate PP1 as the direct target, researchers utilized shRNA to specifically knock down its expression.
Quantitative Data: The Impact of PP1 Knockdown on C6-Ceramide Efficacy
The use of shRNA provides a powerful tool to establish a causal link between a protein target and the observed phenotype. In the case of C6-ceramide and PP1, silencing PP1 expression significantly attenuated the cytotoxic and pro-apoptotic effects of the compound in melanoma cells. The following table summarizes the key quantitative findings from a pivotal study.
| Cell Line | Treatment | % Cell Viability (Compared to Control) | % Apoptosis (Compared to Control) | Key Signaling Molecules (Phosphorylation Status) |
| WM-115 (Control shRNA) | Liposomal C6-ceramide (10 µM) | ~40% | ~50% | p-Akt (↓), p-P70S6K1 (↓) |
| WM-115 (PP1 shRNA) | Liposomal C6-ceramide (10 µM) | ~85% | ~15% | p-Akt (restored), p-P70S6K1 (restored) |
Data compiled from Jiang et al. (2016). PLoS ONE 11(9): e0159849.[1][2][3]
These results demonstrate that in the absence of its target, PP1, C6-ceramide is significantly less effective at inducing cell death and inhibiting the pro-survival Akt-mTOR pathway. This provides strong evidence for PP1 being a key mediator of C6-ceramide's anti-cancer activity.
Experimental Protocols: A Closer Look at the Methodology
Reproducibility and rigor are paramount in target validation studies. Here, we provide a detailed overview of the experimental protocols used to validate PP1 as a C6-ceramide target using shRNA.
shRNA-Mediated Knockdown of PP1 in Melanoma Cells
Objective: To stably silence the expression of Protein Phosphatase 1 (PP1) in human melanoma cells to assess its role in C6-ceramide-induced cytotoxicity.
Materials:
-
Human melanoma cell line (e.g., WM-115)
-
shRNA plasmid constructs targeting PP1 (and a non-targeting control shRNA) in a retroviral vector (e.g., pGFP-V-RS)
-
Lentiviral or retroviral packaging plasmids (e.g., pMD2.G and psPAX2)
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium (e.g., DMEM) and supplements
-
Western blotting reagents
Procedure:
-
Cell Culture: Maintain human melanoma cells in standard culture conditions (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator).
-
Lentiviral/Retroviral Production: Co-transfect HEK293T cells with the shRNA-containing vector and the packaging plasmids using a suitable transfection reagent.
-
Viral Harvest: Collect the virus-containing supernatant 48-72 hours post-transfection and filter it to remove cell debris.
-
Transduction of Melanoma Cells: Transduce the target melanoma cells with the collected viral particles in the presence of polybrene to enhance efficiency.
-
Selection of Stable Cell Lines: After 24-48 hours, select for stably transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium. Maintain selection for 7-10 days until non-transduced cells are eliminated.
-
Validation of Knockdown: Confirm the successful knockdown of PP1 expression in the stable cell line by Western blotting, comparing the protein levels to cells transduced with a non-targeting control shRNA.
Cell Viability and Apoptosis Assays
Objective: To quantify the effect of PP1 knockdown on the sensitivity of melanoma cells to C6-ceramide-induced cell death.
Materials:
-
Control and PP1-knockdown stable melanoma cell lines
-
Liposomal C6-ceramide
-
MTT or similar cell viability assay reagents
-
Annexin V-FITC and Propidium Iodide (PI) for apoptosis detection by flow cytometry
Procedure:
-
Cell Seeding: Seed an equal number of control and PP1-knockdown cells into multi-well plates.
-
Treatment: Treat the cells with varying concentrations of liposomal C6-ceramide for a specified duration (e.g., 24-72 hours).
-
Cell Viability Assessment (MTT Assay):
-
Add MTT reagent to the wells and incubate to allow for the formation of formazan crystals.
-
Solubilize the crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to untreated controls.
-
-
Apoptosis Assessment (Annexin V/PI Staining):
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Visualizing the Molecular Pathway and Experimental Logic
To better understand the underlying mechanisms and the experimental design, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of C6-ceramide-mediated apoptosis.
Caption: Experimental workflow for target validation using shRNA.
Comparison with Alternative Target Validation Methods
While siRNA/shRNA-mediated knockdown is a powerful tool for target validation, a multi-faceted approach employing various techniques strengthens the evidence for a direct drug-target interaction. The following table compares RNAi with other commonly used methods.
| Method | Principle | Advantages | Disadvantages |
| siRNA/shRNA Knockdown | Sequence-specific degradation of target mRNA, leading to reduced protein expression. | High specificity; can be used in living cells to link target to phenotype; relatively straightforward to implement. | Potential for off-target effects; incomplete knockdown can lead to ambiguous results; does not directly prove physical binding. |
| Affinity Chromatography/Pull-down Assays | Immobilized drug or a tagged version is used to "pull down" interacting proteins from a cell lysate for identification by mass spectrometry. | Directly identifies binding partners; can uncover novel targets. | May identify indirect binders; the tag or immobilization may interfere with the interaction; may not reflect in-cell interactions. |
| Surface Plasmon Resonance (SPR) | Measures the binding of a protein to a ligand immobilized on a sensor chip in real-time, providing kinetic data (on- and off-rates). | Provides quantitative binding affinity and kinetics; label-free. | Requires purified protein; immobilization can affect protein conformation; may not be suitable for all proteins. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein in solution. | Provides a complete thermodynamic profile of the interaction (affinity, enthalpy, entropy); label-free and in-solution. | Requires large amounts of purified protein and ligand; low throughput. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in the thermal stability of a protein upon ligand binding in cells or cell lysates. | Confirms target engagement in a cellular context; does not require modification of the compound or protein. | Not all binding events lead to a significant thermal shift; can be technically challenging. |
| CRISPR-Cas9 Gene Editing | Permanent disruption of the target gene at the DNA level. | Complete and permanent knockout of the target gene; can be used for in vivo studies. | Potential for off-target gene editing; can be more complex to implement than RNAi. |
Conclusion
References
- 1. Liposomal C6 Ceramide Activates Protein Phosphatase 1 to Inhibit Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liposomal C6 Ceramide Activates Protein Phosphatase 1 to Inhibit Melanoma Cells | PLOS One [journals.plos.org]
- 3. Liposomal C6 Ceramide Activates Protein Phosphatase 1 to Inhibit Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shRNA knockdown [protocols.io]
- 5. datasheets.scbt.com [datasheets.scbt.com]
Safety Operating Guide
Proper Disposal of N-Hexanoylsphingosylphosphorylcholine: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of N-Hexanoylsphingosylphosphorylcholine, a synthetic sphingolipid used in research, is crucial for maintaining laboratory safety and environmental compliance. While not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to best practices for chemical waste management is essential. This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting.
I. Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures personal safety.
Recommended PPE:
-
Eye Protection: Use chemical safety goggles or glasses that have been tested and approved under government standards such as NIOSH (US) or EN 166 (EU).
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
Handling Precautions:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Prevent contact with skin and eyes.[2]
-
Handle in a well-ventilated area or in a fume hood.[3]
-
Wash hands thoroughly after handling.
II. Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain and clean the area effectively.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust. For solutions, absorb the spill with an inert, non-combustible material such as sand, diatomite, or universal binders.[1]
-
Collection: Collect the spilled material and absorbent into a suitable, labeled container for disposal.[3]
-
Decontamination: Clean the affected area thoroughly with a suitable solvent or detergent and dispose of the cleaning materials as chemical waste.
-
Personal Safety: Continue to wear appropriate PPE throughout the cleanup process.
III. Disposal Procedures
The disposal of this compound and its waste must be conducted in compliance with all applicable federal, state, and local environmental regulations.
Step-by-Step Disposal Guide:
-
Waste Identification: All waste containing this compound, including unused product, contaminated labware, and spill cleanup materials, must be treated as chemical waste.
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containerization:
-
Place solid waste in a clearly labeled, sealed container.
-
Place liquid waste in a labeled, leak-proof container.
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" (or as required by your institution) and the full chemical name: "this compound."
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.[2][3]
-
Arranging for Pickup: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for proper disposal. Do not dispose of this chemical down the drain or in the regular trash.[4]
Summary of Safety and Disposal Information
| Aspect | Guideline | Reference |
| GHS Classification | Not a hazardous substance or mixture | |
| Personal Protective Equipment | Safety glasses, gloves, lab coat | [3] |
| Handling | Avoid dust inhalation and contact with skin/eyes. Use in a well-ventilated area. | [1][2] |
| Spill Cleanup | Sweep up solids to avoid dust. Absorb liquids with inert material. Collect in a suitable container. | [1] |
| Disposal | Treat as chemical waste. Do not discharge to sewer or environment. Use a licensed disposal facility. | [4] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. | [2][3] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling N-Hexanoylsphingosylphosphorylcholine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-Hexanoylsphingosylphosphorylcholine. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound. The following table summarizes the required PPE.
| Body Part | Protective Equipment | Specifications and Remarks |
| Eyes | Safety glasses with side-shields | Chemical splash goggles should be used if there is a risk of splashing.[1][2] |
| Skin | Chemical resistant apron, Gloves, Long-sleeved clothing | Ensure gloves are impermeable and resistant to the chemical.[1][3] Remove and wash contaminated clothing before reuse.[2][4] |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Required when engineering controls are insufficient, such as in poorly ventilated areas or when generating dust.[1][2] Not typically required in well-ventilated areas or when using a fume hood.[1] |
Operational and Handling Plan
Safe handling practices are critical to prevent contamination and exposure.
Engineering Controls:
-
Work in a well-ventilated area.[1]
-
Utilize a fume hood if available.[1]
-
Provide sufficient air exchange and/or exhaust in work rooms.[1]
General Hygiene and Safety Practices:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe dust.[1]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in the handling area.[4]
-
Keep away from heat, ignition sources, and incompatible materials.[1]
Storage:
-
Keep containers tightly closed.[1]
-
Recommended storage temperature is -20°C.[1]
-
The substance is hygroscopic; protect from moisture.[1]
Spill and Disposal Plan
In the event of a spill or for routine disposal, follow these procedures to mitigate risks and environmental impact.
Spill Response:
-
Evacuate personnel from the immediate spill area.
-
Wear appropriate PPE as outlined in the table above.
-
Shut off all ignition sources.
-
For spills, avoid raising dust.
-
Ventilate the area.
-
Absorb the spill with inert, non-combustible material.
-
Collect the absorbed material and place it in a suitable, labeled container for disposal.
-
Wash the spill site after material pickup is complete.
Disposal:
-
Disposal must be in accordance with official, local, state, and federal regulations.
-
Do not dispose of the chemical into drains or the environment.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
